Triethylammonium sulfate
Description
Properties
IUPAC Name |
N,N-diethylethanamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.H2O4S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONJXMVMJSMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2399-73-7, 121-44-8 (Parent) | |
| Record name | Ethanamine, N,N-diethyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054272296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54272-29-6, 27039-85-6 | |
| Record name | Triethylammonium sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54272-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054272296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N,N-diethyl-, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triethylammonium sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Triethylammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocols for triethylammonium sulfate, a versatile ionic liquid with applications as a catalyst and solvent in organic synthesis. This document details the preparation of both triethylammonium hydrogen sulfate and this compound, supported by quantitative data, detailed experimental procedures, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound and its related hydrogen sulfate salt are protic ionic liquids that have gained significant attention in green chemistry. Their ease of preparation, low cost, and efficacy as catalysts make them valuable reagents in various chemical transformations.[1][2][3] This guide will focus on the direct synthesis from triethylamine and sulfuric acid.
Synthesis Protocols
Two primary forms of this compound can be synthesized, depending on the stoichiometry of the reactants: triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) and this compound ([(Et₃NH)₂][SO₄]).
Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])
This protocol outlines the 1:1 molar reaction of triethylamine and sulfuric acid to yield triethylammonium hydrogen sulfate.
Experimental Protocol:
-
To a three-necked flask equipped with a thermometer and a dropping funnel, add triethylamine (0.1 mol, 10.1 g).[4][5]
-
While stirring, slowly add 98% sulfuric acid (0.1 mol, 9.8 g) dropwise over a period of 1 hour, maintaining the reaction temperature at 60°C. An ice bath can be used to control the temperature of the exothermic reaction.[4][5][6]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction proceeds to completion.[4][5]
-
To remove any traces of water, heat the resulting residue at 80°C under a high vacuum until a constant weight is achieved.[4][5]
-
The final product is a colorless or light yellow liquid.[7]
Reaction Stoichiometry:
(C₂H₅)₃N + H₂SO₄ → [(C₂H₅)₃NH]⁺[HSO₄]⁻
Synthesis of this compound ([(Et₃NH)₂][SO₄])
This protocol describes the 2:1 molar reaction of triethylamine to sulfuric acid.
Experimental Protocol:
-
In a flask, dilute sulfuric acid with an appropriate solvent to manage the reaction exothermicity.
-
While cooling the solution, gradually add triethylamine (2 molar equivalents) to the dilute sulfuric acid.[7][8]
-
The reaction should be monitored to ensure the complete neutralization of the sulfuric acid.
-
The resulting solution contains this compound.[7][8] Further purification may be required depending on the intended application.
Reaction Stoichiometry:
2(C₂H₅)₃N + H₂SO₄ → [((C₂H₅)₃NH)₂]²⁺[SO₄]²⁻
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of triethylammonium hydrogen sulfate.
| Parameter | Value | Reference |
| Reactants | ||
| Triethylamine | 0.1 mol (10.1 g) | [4][5] |
| Sulfuric Acid (98%) | 0.1 mol (9.8 g) | [4][5] |
| Reaction Conditions | ||
| Addition Temperature | 60°C | [4][5] |
| Post-addition Temperature | 70°C | [4][5] |
| Reaction Time | 2 hours | [4][5] |
| Product | ||
| Compound | Triethylammonium Hydrogen Sulfate | [4][5] |
| Yield | 99% (19.8 g) | [4][5] |
| Appearance | Colorless to light yellow liquid | [7] |
| Characterization | ||
| ¹H NMR (DMSO-d₆), δ (ppm) | 1.18 (t, 3H), 3.10 (m, 2H), 8.89 (s, 1H) | [4][5] |
| Melting Point | -38°C | [7] |
| Boiling Point | ~290°C | [7] |
| Water Content (Karl-Fischer) | 1.43 w/w % | [6] |
Visual Diagrams
Chemical Reaction Pathway
The following diagram illustrates the acid-base neutralization reaction for the synthesis of triethylammonium hydrogen sulfate.
Caption: Acid-base neutralization reaction for triethylammonium hydrogen sulfate synthesis.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis of triethylammonium hydrogen sulfate.
Caption: Step-by-step workflow for the synthesis of triethylammonium hydrogen sulfate.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Triethylammonium Sulfate
This compound, often abbreviated as [Et₃NH][HSO₄], is a protic ionic liquid that has garnered significant attention in various chemical and pharmaceutical applications. Its unique properties, including low cost, high thermal stability, and catalytic activity, make it a versatile compound in organic synthesis and other fields. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is characterized by its ionic nature, consisting of a triethylammonium cation and a hydrogen sulfate anion. It is a colorless to light yellow, hygroscopic liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₇NO₄S | [3][4] |
| Molecular Weight | 199.27 g/mol | [4][5] |
| Appearance | Colorless or light yellow liquid | [1] |
| Melting Point | -38 °C | [1] |
| -114.7 °C | [3] | |
| Boiling Point | 290 °C | [1] |
| 90.5 °C at 760 mmHg | [3] | |
| Density | 0.75 g/cm³ | [3] |
| CAS Number | 54272-29-6 | [2][5] |
| Solubility | Soluble in polar solvents like water | [1] |
| Stability | Hygroscopic | [2] |
Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or the presence of impurities.
Synthesis of this compound
This compound is typically synthesized through a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid.[1][6] This method is cost-effective and generally results in a high yield.[6][7]
Logical Relationship of Synthesis
Caption: Synthesis of this compound from Triethylamine and Sulfuric Acid.
Experimental Protocol: Synthesis of Triethylammonium Hydrogen Sulfate
This protocol is adapted from procedures described in multiple studies.[7][8][9]
Materials:
-
Triethylamine (10.1 g, 0.1 mol)
-
Sulfuric acid (98%) (9.8 g, 0.1 mol)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath (optional, for cooling)
-
Heating mantle or oil bath
-
High-vacuum line
Procedure:
-
Place triethylamine into a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add sulfuric acid dropwise to the triethylamine over a period of 1 hour at a controlled temperature of 60°C.[7] For safety, especially on a larger scale, cooling the reaction mixture may be necessary to manage the exothermic reaction.[1]
-
After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[7][8]
-
To remove any traces of water, heat the resulting residue at 80°C under a high vacuum until a constant weight is achieved.[8][9]
-
The final product is triethylammonium hydrogen sulfate, typically obtained with a yield of around 99%.[7][8]
Applications in Research and Development
This compound's utility spans various domains of chemical synthesis and biotechnology, primarily owing to its role as a green, reusable catalyst and solvent.[8]
Key Applications:
-
Catalyst in Organic Synthesis: It serves as an efficient catalyst for various organic reactions, including the synthesis of coumarin derivatives, 1,8-dioxo-octahydroxanthenes, and various heterocyclic compounds like pyrido[2,3-d]pyrimidines.[2][7][8][10] Its acidic nature, owing to the hydrogen sulfate anion, facilitates these reactions.[6]
-
Green Solvent: As an ionic liquid, it is considered a "green solvent" due to its low volatility, high thermal stability, and recyclability, offering an environmentally benign alternative to traditional volatile organic solvents.[6][8][11]
-
Electrolyte: It can be used as an electrolyte in electrochemical applications and energy storage devices.[1]
-
Biomass Deconstruction: The hydrogen sulfate anion is effective in catalyzing the hydrolysis of bonds in lignocellulosic biomass, aiding in the separation of cellulose, hemicellulose, and lignin.[3][6]
-
Protein Stabilization: Studies have shown its potential as a protein stabilizer, which is of interest to the pharmaceutical and biotechnology industries for applications like drug delivery.[6][11]
Experimental Workflow: Catalytic Synthesis of Fused Pyridine Derivatives
The following workflow illustrates the use of this compound as a catalyst in a one-pot multicomponent reaction for synthesizing fused pyridine derivatives, a process relevant to the development of pharmacologically active compounds.[8][9]
Caption: Workflow for the [Et₃NH][HSO₄]-catalyzed synthesis of fused pyridine derivatives.
Safety and Handling
While considered a "green" solvent, this compound is not without hazards and should be handled with appropriate safety precautions.
-
Hazards: It can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation and is harmful if inhaled, swallowed, or in contact with skin.[12] The compound is hygroscopic, meaning it absorbs moisture from the air.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][13] Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][13] Keep away from oxidizing agents and sources of ignition.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[12] It has some toxicity to aquatic organisms, so it should not be discharged into water bodies.[1]
For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][14]
References
- 1. chembk.com [chembk.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Triethylammonium hydrogen sulfate | C6H17NO4S | CID 129720561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Online CAS Number 54272-29-6 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Triethylammonium Sulfate for Researchers and Drug Development Professionals
Introduction: Triethylammonium sulfate is a versatile ionic liquid that exists in two primary forms: Triethylammonium Hydrogen Sulfate ([TEA][HSO₄]) and Bis(triethylammonium) Sulfate ([TEA]₂[SO₄]). This guide provides an in-depth overview of their chemical properties, synthesis, and applications, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. The most prominently featured and studied form is the hydrogen sulfate, valued for its role as a recyclable, acidic catalyst in organic synthesis.
Physicochemical Properties and Identification
The two common forms of this compound are distinguished by their stoichiometry and CAS numbers. Triethylammonium hydrogen sulfate (CAS: 54272-29-6) consists of a 1:1 molar ratio of triethylammonium cation and hydrogen sulfate anion.[1] Bis(triethylammonium) sulfate (CAS: 2399-73-7) has a 2:1 ratio of the cation to the sulfate anion.[2]
Table 1: Physicochemical Properties of Triethylammonium Hydrogen Sulfate
| Property | Value | Reference |
| CAS Number | 54272-29-6 | [3] |
| Molecular Formula | C₆H₁₇NO₄S | [4] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | Colorless or light yellow liquid | [5] |
| Melting Point | -114.7 °C | [4] |
| Boiling Point | 90.5 °C at 760 mmHg | [4] |
| Density | 0.75 g/cm³ | [4] |
| Solubility | Soluble in polar solvents like water | [5] |
Table 2: Physicochemical Properties of Bis(triethylammonium) Sulfate
| Property | Value | Reference |
| CAS Number | 2399-73-7 | [6] |
| Molecular Formula | C₁₂H₃₂N₂O₄S | [2] |
| Molecular Weight | 300.46 g/mol | [] |
| Boiling Point | 397 °C at 760 mmHg | [6] |
| Vapor Pressure | 2.07E-07 mmHg at 25 °C | [6] |
Experimental Protocols
Synthesis of Triethylammonium Hydrogen Sulfate ([TEA][HSO₄])
A prevalent method for the synthesis of triethylammonium hydrogen sulfate is through the acid-base neutralization reaction of triethylamine and sulfuric acid.[8]
Protocol:
-
In a round-bottom flask, place 10.1 g (0.1 mmol) of triethylamine.
-
While stirring and maintaining the temperature at 60 °C, slowly add 9.8 g (0.1 mmol) of 98% sulfuric acid dropwise over a period of 1 hour.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.
-
To remove any traces of water, heat the resulting residue at 80 °C under a high vacuum until a constant weight is achieved.
-
This process typically yields approximately 19.8 g (99%) of triethylammonium hydrogen sulfate.[9][10]
¹H NMR Data (DMSO-d₆): δ (ppm) 1.18 (t, 3H), 3.10 (m, 2H), 8.89 (s, 1H).[9][10]
References
- 1. Triethylammonium hydrogen sulfate | C6H17NO4S | CID 129720561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triethylammonium sulphate (2:1) | 2399-73-7 [chemnet.com]
- 3. Buy Online CAS Number 54272-29-6 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. triethylammonium sulphate (2:1)| CAS:#2399-73-7 -Letopharm Limited [letopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Unraveling the Molecular Weight of Triethylammonium Sulfate: A Technical Guide
A comprehensive analysis for researchers, scientists, and professionals in drug development on the molecular characteristics of triethylammonium sulfate, clarifying the distinctions between its common forms.
The term "this compound" can refer to two distinct chemical entities, each with a unique molecular weight and chemical formula. This guide provides a detailed breakdown of both triethylammonium hydrogen sulfate and this compound (2:1), offering clarity for their application in research and development.
Understanding the Stoichiometry
The composition of this compound is dependent on the molar ratio of triethylamine to sulfuric acid in the reaction. This results in two primary forms:
-
Triethylammonium hydrogen sulfate , formed from a 1:1 molar ratio.
-
This compound (2:1) , resulting from a 2:1 molar ratio of triethylamine to sulfuric acid.
Molecular Weight and Composition
The molecular weight of each compound is a sum of the atomic weights of its constituent atoms. The table below outlines the molecular formula and provides a detailed calculation of the molecular weight for both forms of this compound.
| Compound Name | Molecular Formula | Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) | Molecular Weight ( g/mol ) |
| Triethylammonium hydrogen sulfate | C₆H₁₇NO₄S | Carbon (C) | 6 | 12.01 | 72.06 | 199.27 [1] |
| Hydrogen (H) | 17 | 1.008 | 17.136 | |||
| Nitrogen (N) | 1 | 14.01 | 14.01 | |||
| Oxygen (O) | 4 | 16.00 | 64.00 | |||
| Sulfur (S) | 1 | 32.07 | 32.07 | |||
| This compound (2:1) | C₁₂H₃₂N₂O₄S | Carbon (C) | 12 | 12.01 | 144.12 | 300.46 [2] |
| Hydrogen (H) | 32 | 1.008 | 32.256 | |||
| Nitrogen (N) | 2 | 14.01 | 28.02 | |||
| Oxygen (O) | 4 | 16.00 | 64.00 | |||
| Sulfur (S) | 1 | 32.07 | 32.07 |
Experimental Protocols
The synthesis of these compounds generally involves the acid-base reaction between triethylamine and sulfuric acid.
Synthesis of Triethylammonium Hydrogen Sulfate (1:1):
-
In a reaction vessel, dissolve a specific molar amount of triethylamine in a suitable aprotic solvent.
-
Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the triethylamine solution while stirring continuously.
-
The reaction is exothermic; maintain the temperature of the reaction mixture using an ice bath.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
The resulting product, triethylammonium hydrogen sulfate, can then be isolated and purified through standard laboratory techniques such as recrystallization or precipitation.
Synthesis of this compound (2:1):
-
Follow the same initial procedure as for the hydrogen sulfate, dissolving triethylamine in an appropriate solvent.
-
In this case, add half the molar equivalent of concentrated sulfuric acid to the triethylamine solution. This maintains a 2:1 molar ratio of triethylamine to sulfuric acid.
-
Control the temperature and stir the mixture as described previously.
-
Isolate and purify the final product, this compound (2:1), using appropriate methods.
Signaling Pathways and Logical Relationships
The formation of these two salts from the precursor molecules can be visualized as a straightforward chemical reaction pathway.
Caption: Formation of triethylammonium salts from reactants.
This in-depth guide clarifies the ambiguity surrounding "this compound" by detailing the molecular weights and formulas of its two primary forms. This information is critical for accurate experimental design and interpretation in various scientific and developmental applications.
References
An In-depth Technical Guide to the Safety of Triethylammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for triethylammonium sulfate, also referred to as triethylammonium hydrogen sulfate. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | Triethylammonium hydrogen sulfate |
| Synonyms | This compound, [TEA][HSO4], [Et3NH][HSO4][1] |
| CAS Number | 54272-29-6[2][3] |
| Molecular Formula | C6H17NO4S[1] |
| Molecular Weight | 199.27 g/mol [3] |
| Canonical SMILES | CCN(CC)CC.OS(=O)(=O)O[1][3] |
Hazard Identification and Classification
Triethylammonium hydrogen sulfate is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319 - Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335 - May cause respiratory irritation[4] |
GHS Hazard Pictogram:
Signal Word: Warning [4]
Hazard Statements:
-
H315 - Causes skin irritation.[4]
-
H319 - Causes serious eye irritation.[4]
-
H335 - May cause respiratory irritation.[4]
Precautionary Statements:
-
Prevention:
-
Response:
-
P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]
-
P312 - Call a POISON CENTER or doctor if you feel unwell.[5]
-
P332 + P313 - If skin irritation occurs: Get medical advice/attention.[6][8]
-
P362 + P364 - Take off contaminated clothing and wash it before reuse.[5]
-
-
Storage:
-
Disposal:
Physical and Chemical Properties
| Property | Value |
| Appearance | White crystalline solid |
| Molecular Mass | 227.32 g/mol [4] |
| Boiling Point | 90.5°C at 760 mmHg[1] |
| Melting Point | -114.7°C[1] |
| Density | 0.75 g/cm³[1] |
| Solubility | The product is water soluble.[5] |
Experimental Protocols & Handling
General Handling Protocol:
-
Ventilation: Use only outdoors or in a well-ventilated area.[4] Handling should be performed in a well-ventilated place, utilizing local exhaust ventilation where possible.[6]
-
Personal Contact: Avoid all personal contact, including inhalation of dust.[8] Do not breathe dust, fume, gas, mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[8] Contaminated work clothes should be laundered separately before reuse.[8]
Storage Protocol:
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][8] Protect from moisture, direct sunlight, and air contact.[4]
-
Containers: Keep containers securely sealed when not in use.[8] Store in original containers.[8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5][8]
First-Aid Measures
Experimental Protocol for First-Aid Response:
-
General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[5]
-
In case of Eye Contact:
-
In case of Skin Contact:
-
In case of Inhalation:
-
In case of Ingestion:
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[4] Do not use a heavy water stream.[4]
-
Hazards: Not considered a significant fire risk; however, containers may burn.[8] May emit corrosive fumes in a fire.[8]
-
Protective Equipment: Wear breathing apparatus and protective gloves in the event of a fire.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[4] Avoid breathing dust and contact with skin and eyes.[8] Wear protective clothing, gloves, safety glasses, and a dust respirator.[8]
-
Environmental Precautions: Prevent spillage from entering drains or water courses.[8]
-
Containment and Cleanup:
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[4]
-
Conditions to Avoid: Direct sunlight, air contact, and moisture.[4]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: May emit nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemical-label.com [chemical-label.com]
- 3. Buy Online CAS Number 54272-29-6 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. lobachemie.com [lobachemie.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Triethylammonium Sulfate: A Versatile Catalyst for Modern Organic Synthesis and Biomass Valorization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Triethylammonium sulfate, a protic ionic liquid, has emerged as a highly efficient and versatile catalyst in a myriad of chemical transformations. Its dual functionality as both a Brønsted acid catalyst and a green, recyclable reaction medium has positioned it as a compelling alternative to conventional, often hazardous, acid catalysts.[1] This technical guide delves into the core mechanisms of action of this compound in key catalytic applications, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Core Catalytic Mechanisms of this compound
This compound, with the chemical formula [Et₃NH][HSO₄], primarily functions as a Brønsted acid catalyst. The triethylammonium cation can donate a proton to activate substrates, thereby facilitating a variety of organic reactions. Its ionic nature also allows it to serve as a polar reaction medium, and in some cases, as a phase-transfer catalyst to enhance reaction rates between immiscible reactants.[1]
Applications in Organic Synthesis
This compound has demonstrated remarkable efficacy in catalyzing a range of organic reactions, leading to the synthesis of diverse and valuable molecular scaffolds.
Fischer Esterification
The esterification of carboxylic acids with alcohols, known as the Fischer esterification, is a fundamental reaction in organic synthesis. This compound serves as an excellent catalyst for this transformation, promoting high yields of esters under relatively mild conditions.[2][3]
Mechanism of Action: The catalytic cycle of Fischer esterification facilitated by this compound begins with the protonation of the carbonyl oxygen of the carboxylic acid by the triethylammonium cation. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a water molecule to yield the ester and regenerate the catalyst.
Quantitative Data for Fischer Esterification:
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | 1-Octanol | 1 g per 20 mmol acid | 90 | 4 | 81 | [4] |
| Acetic Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 97 | [5] |
| Acetic Acid | Benzyl Alcohol | 1 g per 10 mmol acid | 90 | 4 | 96 | [5] |
| Butyric Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 99 | [5] |
| Octanoic Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 94 | [5] |
| Acrylic Acid | 1-Butanol | 1 g per 20 mmol acid | 90 | 4 | 91 | [5] |
| Benzoic Acid | 1-Butanol | 1 g per 10 mmol acid | 90 | 4 | 56 | [5] |
Experimental Protocol for Fischer Esterification:
A mixture of the carboxylic acid (10 mmol), the alcohol (20 mmol), and this compound (1 g) is heated at 90°C for 4 hours under a nitrogen atmosphere. After completion of the reaction, the biphasic mixture is cooled to room temperature. The upper ester layer is separated by decantation, and the lower ionic liquid layer can be recovered and reused for subsequent reactions. The product can be further purified by distillation if required.[4]
Caption: General pathway for Pechmann condensation.
Multicomponent Synthesis of Fused Pyridine Derivatives
This compound has proven to be an exceptional catalyst for the one-pot, multicomponent synthesis of biologically important fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines. [6]This method is characterized by its operational simplicity, high yields, and environmentally benign nature.
Mechanism of Action: The proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound, catalyzed by the Brønsted acidity of the ionic liquid. This is followed by a Michael addition of an amino-heterocycle to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and aromatization lead to the final fused pyridine product.
Quantitative Data for Fused Pyridine Synthesis:
| Aldehyde | Active Methylene Compound | Amino-heterocycle | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | 3-Amino-5-methylpyrazole | 80 | 15 | 95 | [6] |
| Benzaldehyde | Ethyl cyanoacetate | 3-Amino-5-methylpyrazole | 80 | 20 | 92 | [6] |
| 4-Methoxybenzaldehyde | Malononitrile | 3-Amino-5-methylpyrazole | 80 | 15 | 96 | [6] |
| Thiophene-2-carbaldehyde | Malononitrile | 3-Amino-5-methylpyrazole | 80 | 25 | 90 | [6] |
Experimental Protocol for Fused Pyridine Synthesis:
A mixture of the aldehyde (1 mmol), the active methylene compound (1 mmol), the amino-heterocycle (1 mmol), and this compound (1 mmol) is stirred at 80°C under solvent-free conditions for the specified time. Upon completion of the reaction, the mixture is cooled to room temperature, and water is added. The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent. [6] Logical Flow of Fused Pyridine Synthesis:
Caption: Logical workflow of fused pyridine synthesis.
Biomass Valorization: Delignification
This compound is a cost-effective and efficient solvent for the pretreatment of lignocellulosic biomass, a critical step in the production of biofuels and bio-based chemicals.
Mechanism of Action: The ionic liquid selectively dissolves lignin and hemicellulose from the biomass matrix, leaving behind a cellulose-rich pulp. The acidic nature of the hydrogen sulfate anion is believed to play a key role in the cleavage of ether and ester linkages within the lignin and hemicellulose polymers.
Quantitative Data for Biomass Pretreatment:
| Biomass | Temperature (°C) | Time (h) | Delignification (%) | Hemicellulose Removal (%) | Reference |
| Miscanthus | 120 | 8 | 85 | 100 | [7] |
| Wheat Straw | 130 | 3 | 80 | 64.4 | [2] |
| Corn Straw | 78 | - | 80 | - | [8] |
| Heavy Metal-Contaminated Willow | 93 | 7.12 | 70.54 | 92.56 | [9] |
Experimental Protocol for Biomass Pretreatment:
The lignocellulosic biomass is mixed with an aqueous solution of this compound (typically 80 wt% in water) at a specific biomass-to-solvent ratio. The mixture is then heated in a sealed reactor at the desired temperature for a set period. After the pretreatment, the cellulose-rich pulp is separated by filtration, washed thoroughly with water, and dried. The lignin can be precipitated from the ionic liquid solution by the addition of water. The ionic liquid can be recovered by evaporating the water and reused.
Biomass Pretreatment Workflow:
Caption: Experimental workflow for biomass pretreatment.
Conclusion
This compound has established itself as a powerful and versatile catalyst with significant potential to advance sustainable chemistry. Its efficacy in a range of important organic transformations and biomass valorization processes, coupled with its low cost and recyclability, makes it an attractive choice for both academic research and industrial applications. This guide provides a foundational understanding of its mechanism of action and practical applications, encouraging further exploration and innovation in the use of this remarkable ionic liquid.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. [PDF] Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Proton NMR Analysis of Triethylammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) analysis of triethylammonium sulfate. It is intended for professionals in research and development who utilize this compound and require a thorough understanding of its spectral characteristics for identification, purity assessment, and quality control. This document details the expected ¹H NMR spectral data, outlines experimental protocols for sample preparation and analysis, and provides visual aids to understand the molecular structure and proton relationships.
Introduction to this compound and its NMR Spectroscopy
This compound, [(CH₃CH₂)₃NH]₂SO₄, is an ionic liquid formed by the neutralization of triethylamine with sulfuric acid. It finds applications as a catalyst and a reagent in various chemical syntheses. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity verification of such organic salts. The spectrum of the triethylammonium cation is characterized by distinct signals corresponding to the ethyl groups and the acidic N-H proton.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of the triethylammonium cation is reliably predicted based on its structure and data from analogous salts, such as triethylammonium chloride. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: Summary of Predicted ¹H NMR Data for the Triethylammonium Cation
| Protons | Multiplicity | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Integration | Coupling Constant (J) (Hz) |
| -CH₃ (Methyl) | Triplet | ~ 1.43 | ~ 1.18 | 9H | ~ 7.3 |
| -CH₂- (Methylene) | Quartet | ~ 3.17 | ~ 3.10 | 6H | ~ 7.3 |
| N-H (Ammonium) | Broad Singlet | ~ 11.6 - 11.7 | ~ 8.89 | 1H | N/A |
Note: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, temperature, and water content of the sample. The values provided are typical but can shift significantly.
Experimental Protocols
Accurate and reproducible ¹H NMR data acquisition requires careful sample preparation and adherence to standard operating procedures for NMR spectroscopy.
Sample Preparation
This compound is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. Proper handling and drying are crucial to obtain a high-quality NMR spectrum, as water can interfere with the signals, particularly the labile N-H proton.
-
Drying the Sample: Dry the this compound sample under a high vacuum for several hours before preparing the NMR sample. This will minimize the presence of water.
-
Choice of Solvent: Select a deuterated solvent that readily dissolves the sample. Common choices for ionic liquids include dimethyl sulfoxide-d₆ (DMSO-d₆), deuterium oxide (D₂O), and chloroform-d (CDCl₃). The choice of solvent will influence the chemical shifts of the protons.
-
Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum. These may need to be optimized based on the specific NMR spectrometer being used.
-
Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Temperature: Run the experiment at a constant temperature, typically 25 °C.
Visualization of Structure and Proton Relationships
The following diagrams, generated using the DOT language, illustrate the structure of the triethylammonium cation and the relationships between its different proton environments.
Data Interpretation and Conclusion
The ¹H NMR spectrum of this compound is readily interpretable. The presence of a triplet and a quartet in a 3:2 integration ratio is a classic signature of an ethyl group. The chemical shifts of these signals are characteristic of an electron-withdrawing ammonium group. The broad singlet corresponding to the N-H proton confirms the protonation of the triethylamine. By following the detailed protocols and utilizing the provided spectral data and visualizations, researchers, scientists, and drug development professionals can confidently identify and assess the purity of this compound, ensuring the quality and integrity of their materials.
An In-depth Technical Guide to the FT-IR Spectroscopy of Triethylammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of triethylammonium sulfate [(Et₃NH)₂SO₄]. It details the synthesis of this protic ionic liquid, outlines the experimental protocol for its characterization by FT-IR spectroscopy, presents a detailed analysis of its vibrational spectrum, and illustrates its application in pharmaceutical synthesis.
Introduction
This compound (TEAS) is a protic ionic liquid (PIL) that has garnered significant interest in various chemical applications, particularly as a catalyst and solvent in organic synthesis.[1][2] Its non-volatile nature, thermal stability, and tunable acidity make it a greener alternative to conventional volatile organic solvents.[2] In the realm of drug development, TEAS has shown promise as a catalyst in the synthesis of heterocyclic compounds with potential pharmacological activity.[2][3]
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[4] By analyzing the absorption of infrared radiation by a sample, a unique spectral fingerprint is obtained, which provides valuable information about the vibrational modes of its chemical bonds.[4] This guide will delve into the synthesis and FT-IR analysis of this compound, providing the necessary details for its preparation and characterization in a research or industrial setting.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol is adapted from the synthesis of the closely related triethylammonium hydrogen sulfate.[2][5]
Materials:
-
Triethylamine (Et₃N)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a stoichiometric amount of triethylamine.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric amount of sulfuric acid dropwise to the triethylamine with continuous stirring. The reaction progress can be monitored by the formation of a single, clear phase.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the completion of the reaction.
-
To remove any residual water and volatile impurities, the resulting ionic liquid is then dried under vacuum at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.[2]
FT-IR Spectroscopic Analysis
The following is a general protocol for the FT-IR analysis of this compound, a viscous liquid at room temperature.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Perkin-Elmer, Thermo Fisher Scientific)[3][6]
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal[4][6]
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small drop of the synthesized and dried this compound directly onto the ATR crystal. Ensure complete coverage of the crystal surface for optimal results.
-
Data Acquisition:
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: FT-IR Spectral Analysis
The FT-IR spectrum of this compound is a composite of the vibrational modes of the triethylammonium cation [(CH₃CH₂)₃NH⁺] and the sulfate anion [SO₄²⁻]. The exact peak positions can be influenced by hydrogen bonding and the overall ionic environment. The following table provides a summary of the expected characteristic vibrational frequencies and their assignments, compiled from spectroscopic studies of triethylammonium salts and sulfate-containing ionic liquids.[7][8][9]
| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |
| ~3000 - 2800 | ν(N-H) | N-H stretching vibration, often broad due to strong hydrogen bonding. |
| ~2980 - 2880 | ν(C-H) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl groups. |
| ~1470 - 1440 | δ(C-H) | Bending (scissoring and wagging) vibrations of the CH₂ and CH₃ groups. |
| ~1390 | δ(C-H) | Symmetric bending (umbrella) mode of the CH₃ groups. |
| ~1170 - 1000 | ν(C-N) | Stretching vibrations of the C-N bonds. |
| ~1100 | ν₃(SO₄²⁻) | Asymmetric stretching vibration of the S-O bonds in the sulfate anion (often a strong, broad band). |
| ~980 | ν₁(SO₄²⁻) | Symmetric stretching vibration of the S-O bonds in the sulfate anion. |
| ~615 | ν₄(SO₄²⁻) | Bending vibration of the O-S-O bonds in the sulfate anion. |
| ~450 | ν₂(SO₄²⁻) | Bending vibration of the O-S-O bonds in the sulfate anion. |
Application in Pharmaceutical Synthesis
This compound has been effectively utilized as a catalyst in multicomponent reactions for the synthesis of various heterocyclic compounds that are of interest in drug discovery.[2][3] For instance, it catalyzes the Biginelli reaction for the synthesis of dihydropyrimidinones, which are known to exhibit a wide range of pharmacological activities.[10]
The catalytic activity of this compound stems from its Brønsted acidic nature, where the triethylammonium cation can act as a proton donor to activate reactants.[3][10]
Conclusion
This technical guide has provided a comprehensive overview of the FT-IR spectroscopy of this compound. The detailed protocols for its synthesis and FT-IR analysis, coupled with the tabulated spectral data, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The illustration of its catalytic role in pharmaceutical synthesis highlights the practical applications of this versatile protic ionic liquid. The information presented herein should facilitate the effective utilization and characterization of this compound in various scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matec-conferences.org [matec-conferences.org]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. Infrared spectroscopic study of interionic hydrogen bonds in triethylammonium salts - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
The Rise of a Versatile Ionic Liquid: A Technical Guide to Triethylammonium Sulfate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethylammonium sulfate, a protic ionic liquid, has emerged as a significant compound in various chemical applications, prized for its low cost, thermal stability, and environmentally friendly characteristics. This technical guide delves into the discovery, history, synthesis, and multifaceted applications of this compound. It provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, quantitative data, and visual representations of its synthesis and utility. The information presented herein is curated to facilitate a deeper understanding and broader application of this versatile ionic liquid.
Discovery and History
While a precise timeline for the initial discovery of this compound is not extensively documented, its conceptualization is rooted in the fundamental principles of acid-base chemistry. The synthesis is a straightforward neutralization reaction between the readily available triethylamine and sulfuric acid.[1][2][3] The compound gained significant attention more recently with the rise of interest in ionic liquids (ILs) as "green solvents" and catalysts.[4][5][6] Researchers have identified it as a low-cost alternative to more expensive and complex ionic liquids, with an estimated production cost as low as $1.24 per kilogram.[1][6] Its journey from a simple ammonium salt to a key player in sustainable chemistry underscores the ongoing evolution of chemical synthesis and process design.
Synthesis and Properties
The synthesis of this compound is a simple, high-yield, one-step process involving the reaction of triethylamine with sulfuric acid.[2][3] This acid-base neutralization is exothermic and typically performed with cooling to control the reaction temperature.[7][8] The resulting product is a colorless to light yellow liquid or a white crystalline solid, depending on the stoichiometry and subsequent purification steps.[7][9]
Physicochemical Properties
This compound exhibits several notable properties that contribute to its utility in various applications.
| Property | Value | References |
| Molecular Formula | C6H15N·xH2O4S | [10] |
| Appearance | Colorless or light yellow liquid/White crystalline solid | [7][9] |
| Melting Point | Approx. -38 °C | [7] |
| Boiling Point | Approx. 290 °C | [7] |
| Solubility | Good solubility in polar solvents such as water | [7] |
| pKa of conjugate acid | 10.75 (for triethylammonium ion) | [11] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for confirming the synthesis of this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR (DMSO-d₆) | 1.18 | triplet | -CH₃ | [4][5][12] |
| 3.10 | multiplet | -CH₂- | [4][5][12] | |
| 8.89 | singlet | N-H | [4][5][12] |
Experimental Protocols
General Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])
This protocol is adapted from several literature sources and provides a general method for the laboratory-scale synthesis of triethylammonium hydrogen sulfate.[4][5][12]
Materials:
-
Triethylamine (10.1 g, 0.1 mol)
-
Sulfuric acid (98%) (9.8 g, 0.1 mol)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Place triethylamine into a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add sulfuric acid dropwise from a dropping funnel to the triethylamine with continuous stirring over a period of 1 hour. The temperature should be maintained at or below 60 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.
-
To remove any traces of water, the residue can be heated at 80 °C under high vacuum until a constant weight is achieved.
Expected Yield: 99% (19.8 g)[4][5][12]
Applications in Research and Development
This compound's favorable properties have led to its application in a wide range of chemical processes.
As a Catalyst
It has proven to be an efficient catalyst in various organic reactions.[7][10] Its acidic nature, stemming from the hydrogen sulfate anion, allows it to act as a Brønsted acid catalyst.[1]
-
Multicomponent Reactions: It catalyzes the synthesis of complex heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines with excellent yields.[4][5]
-
Condensation Reactions: It is used in Pechmann condensations for the synthesis of coumarin derivatives.[12][13]
As a "Green" Solvent
Due to its low vapor pressure, high thermal stability, and good solubility for a range of compounds, it is considered an environmentally benign alternative to volatile organic solvents.[1][4][5]
-
Biomass Delignification: It is effective in the pretreatment of lignocellulosic biomass to separate lignin from cellulose and hemicellulose, a key step in the production of biofuels and other bio-based products.[1][14]
In Electrochemistry
This compound can be used as an electrolyte in electrochemical applications and energy storage devices.[7][15]
Safety and Handling
While considered a "greener" alternative, this compound is not without hazards. It can cause skin irritation and allergies upon prolonged contact.[7] It also exhibits some toxicity to aquatic organisms, and therefore, its release into the environment should be avoided.[7] Appropriate personal protective equipment, such as gloves and goggles, should be worn when handling the compound.[7] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
Future Outlook
The simplicity of its synthesis, low cost, and versatile applications position this compound as a compound of increasing importance in the pursuit of sustainable chemistry. Further research is likely to expand its use in various industrial processes, from pharmaceuticals to biorefineries. Its role as a model for the development of other low-cost and environmentally friendly ionic liquids will continue to be a significant area of investigation.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Triethylamine - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chembk.com [chembk.com]
triethylammonium sulfate synthesis from triethylamine and sulfuric acid
An In-depth Technical Guide to the Synthesis of Triethylammonium Sulfate from Triethylamine and Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, an ionic liquid with significant applications in various scientific fields, including as a catalyst and medium in organic reactions and for biomass delignification.[1][2][3][4] The synthesis is a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid, known for its high yield and atom economy.[1]
Reaction Mechanism and Stoichiometry
The formation of this compound proceeds via a complete proton transfer from sulfuric acid to the lone pair of electrons on the nitrogen atom of triethylamine.[1] This is an exothermic acid-base neutralization reaction. The stoichiometry of the reaction is a 1:1 molar ratio of triethylamine to sulfuric acid, yielding triethylammonium hydrogen sulfate.[1]
Reaction Equation:
(C₂H₅)₃N + H₂SO₄ → [(C₂H₅)₃NH]⁺[HSO₄]⁻
Experimental Protocols
Several methodologies for the synthesis of this compound have been reported. Below are detailed protocols from scientific literature.
Protocol 1: Aqueous Synthesis at Room Temperature
This method, adapted from Shikh Zahari et al., is noted for its simplicity and high yield.[1]
-
Step 1: Preparation of Reactant Mixture
-
Mix triethylamine with water. The two will form an immiscible mixture.[1]
-
-
Step 2: Acid Addition
-
Step 3: Water Removal
-
The water is subsequently removed, typically using a rotary evaporator, followed by further drying under high vacuum or freeze-drying to obtain the final product.[5]
-
Protocol 2: Synthesis at Elevated Temperature
This protocol, described by Ahirrao et al., is performed at a higher temperature to ensure the reaction goes to completion.[6][7]
-
Step 1: Reactant Addition
-
Step 2: Reaction Completion
-
Step 3: Drying
Quantitative Data
The synthesis of this compound is highly efficient, with reported yields being quantitative or near-quantitative.
| Parameter | Value | Reference |
| Yield | 100% | Shikh Zahari et al.[1] |
| Yield | 99% | Ahirrao et al.[6][7] |
| Molar Ratio (TEA:H₂SO₄) | 1:1 | Shikh Zahari et al.[1] |
Characterization Data
The successful synthesis of this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a key method.
¹H-NMR Spectroscopy:
The protonation of the nitrogen atom in triethylamine leads to a downfield shift of the signals corresponding to the ethyl protons in the ¹H-NMR spectrum. This is due to the inductive effect of the newly formed positive charge on the nitrogen, which deshields the adjacent protons.[1]
| Compound | Proton Signal | Chemical Shift (δ, ppm) | Reference |
| Triethylamine | -CH₂- | ~2.5 | Shikh Zahari et al.[1] |
| -CH₃ | ~1.0 | Shikh Zahari et al.[1] | |
| Triethylammonium Hydrogen Sulfate | -CH₂- | 3.10 (quartet) | Ahirrao et al.[6][7] |
| -CH₃ | 1.18 (triplet) | Ahirrao et al.[6][7] | |
| -NH- | 8.89 (singlet) | Ahirrao et al.[6][7] |
Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound from triethylamine and sulfuric acid.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and characterization.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Triethylammonium hydrogen sulfate ionic liquid as a low-cost solvent: A short review of synthesis, analysis and applications | MATEC Web of Conferences [matec-conferences.org]
- 4. researchinschools.org [researchinschools.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triethylammonium Sulfate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylammonium sulfate, [Et₃NH][HSO₄], is a protic ionic liquid that has garnered significant attention in organic synthesis due to its efficacy as a catalyst and a green solvent.[1][2] Its low cost, high thermal stability, low volatility, and reusability make it an environmentally benign alternative to conventional volatile organic solvents and hazardous acid catalysts.[3][4] This document provides detailed application notes and protocols for the use of this compound in various organic transformations, supported by quantitative data and experimental procedures.
Synthesis of this compound [Et₃NH][HSO₄]
A straightforward and high-yielding protocol for the synthesis of this compound involves the neutralization reaction between triethylamine and sulfuric acid.[3][5][6]
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place triethylamine (10.1 g, 0.1 mol).
-
Cool the flask in an ice bath.
-
Slowly add sulfuric acid (98%) (9.8 g, 0.1 mol) dropwise to the triethylamine over a period of 1 hour with constant stirring.[3][5]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][5]
-
Remove any traces of water by heating the resulting liquid at 80°C under a high vacuum until a constant weight is achieved.
-
The final product, triethylammonium hydrogen sulfate, is obtained in nearly quantitative yield (99%).[3][5]
Characterization: The structure of the synthesized ionic liquid can be confirmed by ¹H NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ 1.18 (t, 9H), 3.10 (q, 6H), 8.89 (s, 1H).[3][5]
Application 1: Synthesis of Bis(indolyl)methanes
This compound serves as a highly efficient and reusable catalyst for the synthesis of bis(indolyl)methanes from the reaction of indoles with various aldehydes. This method is characterized by its operational simplicity, short reaction times, and high yields.[7]
Quantitative Data:
| Aldehyde Reactant | Reaction Time (min) | Yield (%) |
| Benzaldehyde | 25 | 98 |
| 4-Chlorobenzaldehyde | 30 | 96 |
| 4-Methoxybenzaldehyde | 35 | 95 |
| 4-Nitrobenzaldehyde | 40 | 92 |
| Furfural | 30 | 94 |
| Cinnamaldehyde | 60 | 82 |
Table 1: Synthesis of various bis(indolyl)methanes using [Et₃NH][HSO₄] as a catalyst at room temperature.[7]
Experimental Protocol:
-
In a round-bottom flask, combine indole (2 mmol) and the desired aldehyde (1 mmol).
-
Add this compound (20 mol%) as the catalyst.
-
Add water (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is separated by filtration.
-
The aqueous layer containing the catalyst can be recovered by evaporating the water under reduced pressure and reused for subsequent reactions.[7]
Catalyst Reusability: The catalyst can be effectively recovered and reused for up to five cycles without a significant loss in its catalytic activity.[7]
Application 2: Multicomponent Synthesis of Fused Pyridine Derivatives
This compound is a potent catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. It acts as both a catalyst and a solvent, simplifying the reaction setup.[3][5]
Quantitative Data:
| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (min) | Yield (%) |
| 4-Cl-C₆H₄CHO | 3-oxo-3-phenylpropanenitrile | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 30 | 96 |
| C₆H₅CHO | 3-oxo-3-phenylpropanenitrile | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 35 | 95 |
| 4-MeO-C₆H₄CHO | 3-oxo-3-phenylpropanenitrile | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 40 | 92 |
| Thiophene-2-carbaldehyde | 3-oxo-3-phenylpropanenitrile | 6-aminouracil | 45 | 94 |
| Furfural | 3-oxo-3-phenylpropanenitrile | 6-aminouracil | 40 | 93 |
Table 2: Synthesis of fused pyridine derivatives using [Et₃NH][HSO₄] under solvent-free conditions at 60°C.[3][5]
Experimental Protocol:
-
In a reaction vessel, mix the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), and this compound (1 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the electron-rich amino heterocycle (1 mmol) to the mixture.
-
Heat the reaction mixture to 60°C with continuous stirring. The mixture will solidify as the reaction proceeds.[3][5]
-
After the reaction is complete (monitored by TLC), add cold water to the solidified mass.
-
Isolate the product by filtration.
-
The ionic liquid can be recovered from the aqueous filtrate by removing the water under reduced pressure.[3][5]
Reaction Mechanism Workflow: The proposed mechanism for this multicomponent reaction involves a sequence of condensation, addition, and cyclization steps.
Caption: Proposed mechanism for the synthesis of fused pyridine derivatives.
Application 3: Fischer Esterification
This compound is an effective and environmentally friendly catalyst for the Fischer esterification of carboxylic acids with alcohols, offering excellent yields.[4][8][9]
Quantitative Data:
| Carboxylic Acid | Alcohol | Time (h) | Temperature (°C) | Yield (%) |
| Acetic Acid | Ethanol | ~1 | Reflux | 93.4 |
| Acetic Acid | Propan-1-ol | ~2 | Reflux | 90 |
| Propanoic Acid | Ethanol | ~2 | Reflux | 91 |
| Salicylic Acid | Hexan-1-ol | ~8 | Reflux | 67.6 |
Table 3: Fischer esterification catalyzed by [Et₃NH][HSO₄].[4]
Experimental Protocol:
-
Combine the carboxylic acid (1 equivalent) and the alcohol (1.5 equivalents) in a round-bottom flask.
-
Add this compound (e.g., 0.3 g to 3 g, increased amount speeds up the reaction).[4]
-
Heat the mixture to reflux for the specified time.
-
Upon completion, the ester product forms a separate phase from the ionic liquid, facilitating easy separation.[8][9]
-
Decant or separate the ester layer. The ionic liquid can be recovered and reused.
Experimental Workflow and Catalyst Recycling:
Caption: General workflow for Fischer esterification and catalyst recycling.
Conclusion
This compound has proven to be a versatile and efficient ionic liquid for a range of important organic transformations. Its role as a green catalyst and solvent, combined with its ease of preparation and reusability, makes it a valuable tool for sustainable chemistry in both academic and industrial settings. The protocols and data presented here offer a practical guide for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchinschools.org [researchinschools.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. matec-conferences.org [matec-conferences.org]
- 7. tandfonline.com [tandfonline.com]
- 8. [PDF] Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethylammonium Sulfate as an Efficient Catalyst for Pechmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pechmann condensation is a fundamental reaction in organic synthesis for the preparation of coumarins and their derivatives.[1] Discovered by Hans von Pechmann, this method involves the acid-catalyzed condensation of a phenol with a β-keto ester.[1][2] Coumarin scaffolds are significant structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antitumor properties, making their efficient synthesis crucial for drug discovery.[1] Triethylammonium hydrogen sulfate, [Et₃NH][HSO₄], has emerged as a highly efficient, reusable, and environmentally benign ionic liquid catalyst for this transformation.[3][4] Its use as a Brønsted acid catalyst often allows for solvent-free conditions, shorter reaction times, and high yields.[4][5]
Experimental Protocols
Preparation of Triethylammonium Hydrogen Sulfate Catalyst
This protocol details the synthesis of the ionic liquid catalyst, [Et₃NH][HSO₄].
Materials:
-
Triethylamine (10.1 g, 0.1 mol)
-
Sulfuric acid (98%) (9.8 g, 0.1 mol)
Procedure:
-
In a flask, carefully add sulfuric acid (98%) dropwise to triethylamine at 60°C over a period of 1 hour.
-
After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][5][6]
-
Remove any traces of water by heating the resulting residue at 80°C under a high vacuum until the weight of the residue remains constant.[3][5][6]
-
The final product, triethylammonium hydrogen sulfate, is obtained in nearly quantitative yield (99%).[3][5][6]
General Protocol for Pechmann Condensation
This protocol describes the synthesis of 4-substituted coumarins using phenols and β-ketoesters with [Et₃NH][HSO₄] as the catalyst.
Materials:
-
Phenol derivative (e.g., Resorcinol) (1 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate) (1 mmol)
-
Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) (0.2 mmol, 20 mol%)
Procedure:
-
Combine the phenol, β-ketoester, and triethylammonium hydrogen sulfate in a round-bottom flask.
-
Heat the mixture at 110°C under solvent-free conditions.[7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir. The solid product will precipitate.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
Data Presentation
The efficiency of triethylammonium hydrogen sulfate as a catalyst is demonstrated in the synthesis of various coumarin derivatives. The following table summarizes the results for the Pechmann condensation of different phenols with ethyl acetoacetate under solvent-free conditions at 110°C using 20 mol% of the catalyst.
| Entry | Phenol | Product | Time (min) | Yield (%) |
| 1 | Phenol | 4-Methylcoumarin | 180 | 82 |
| 2 | Resorcinol | 7-Hydroxy-4-methylcoumarin | 10 | 98 |
| 3 | Catechol | 8-Hydroxy-4-methylcoumarin | 120 | 85 |
| 4 | Hydroquinone | 6-Hydroxy-4-methylcoumarin | 120 | 80 |
| 5 | Phloroglucinol | 5,7-Dihydroxy-4-methylcoumarin | 10 | 96 |
| 6 | Pyrogallol | 7,8-Dihydroxy-4-methylcoumarin | 15 | 95 |
| 7 | p-Cresol | 6-Methyl-4-methylcoumarin | 180 | 78 |
| 8 | m-Cresol | 7-Methyl-4-methylcoumarin | 180 | 80 |
| 9 | o-Cresol | 8-Methyl-4-methylcoumarin | 180 | 75 |
| 10 | α-Naphthol | 4-Methyl-1,2-benzocoumarin | 15 | 94 |
| 11 | β-Naphthol | 4-Methyl-3,4-benzocoumarin | 15 | 95 |
Data sourced from a study by Karimi-Jabei et al., which systematically investigated these reactions.[7]
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the synthesis of coumarins via Pechmann condensation using triethylammonium sulfate.
Caption: Workflow for Pechmann Condensation using [Et₃NH][HSO₄].
Reaction Mechanism
The Pechmann condensation proceeds via an acid-catalyzed mechanism involving transesterification, electrophilic aromatic substitution (cyclization), and dehydration.[1][2] The Brønsted acid [Et₃NH][HSO₄] facilitates these steps by protonating the carbonyl groups, thereby activating them for nucleophilic attack.
Caption: Catalytic cycle of the Pechmann Condensation.
Advantages of Using [Et₃NH][HSO₄]
The use of triethylammonium hydrogen sulfate as a catalyst for the Pechmann condensation offers several significant advantages:
-
Green Chemistry: It is considered a greener alternative to conventional corrosive acid catalysts like concentrated H₂SO₄.[5][6]
-
High Efficiency: The catalyst provides excellent to quantitative yields of coumarin derivatives.[3][7]
-
Mild Conditions: The reactions can often be performed under solvent-free conditions with shorter reaction times.[7]
-
Operational Simplicity: The procedure is straightforward, and the product can often be isolated by simple filtration and recrystallization.[5][8]
-
Cost-Effective and Reusable: The catalyst is inexpensive to prepare from readily available starting materials and can be recovered and reused for multiple cycles.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound – Ionic Liquid Catalyst & Solvent [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethylammonium Sulfate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium hydrogen sulfate, [Et3NH][HSO4], is an ionic liquid that has gained significant attention as a cost-effective, environmentally friendly, and highly efficient catalyst in a variety of organic syntheses.[1][2] Its utility is particularly pronounced in multicomponent reactions (MCRs), which are powerful tools in medicinal chemistry and drug discovery for rapidly generating libraries of complex molecules from simple starting materials. This document provides detailed protocols and application notes for the use of triethylammonium hydrogen sulfate in several key multicomponent reactions, highlighting its role as both a catalyst and a reaction medium.[3][4]
Key Advantages of Triethylammonium Hydrogen Sulfate in MCRs:
-
Green Chemistry: As an ionic liquid, it possesses low volatility, is non-flammable, and has high thermal stability, reducing the need for volatile and often toxic organic solvents.[3]
-
Dual Functionality: It can act as both a catalyst and a solvent, simplifying reaction setups.[3][4]
-
Operational Simplicity: Reactions are often easy to perform, involving simple mixing of reactants with the catalyst.[3][4]
-
High Yields: It consistently promotes the formation of desired products in good to excellent yields.[3][5][6][7][8]
-
Recyclability: The ionic liquid can often be recovered and reused for several cycles, making it a more sustainable option.[4][7]
-
Cost-Effective: The synthesis of [Et3NH][HSO4] is straightforward and utilizes inexpensive starting materials.[1][9]
Applications in the Synthesis of Heterocyclic Compounds
Triethylammonium hydrogen sulfate has proven to be a versatile catalyst for the synthesis of a range of biologically relevant heterocyclic compounds. Below are protocols for specific classes of compounds.
Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives
This one-pot, three-component reaction provides an efficient pathway to synthesize fused pyridine and pyrimidine derivatives, which are important scaffolds in medicinal chemistry.[3][4][5][6]
Experimental Protocol:
-
To a mixture of the substituted aldehyde (1 mmol) and acyl acetonitrile (1 mmol), add triethylammonium hydrogen sulfate (1 mmol).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Add the electron-rich amino heterocycle (e.g., aminopyrazole or aminouracil) (1 mmol) to the mixture.
-
Heat the reaction mixture to 60°C with continuous stirring.
-
The reaction mixture will solidify upon completion.
-
Isolate the product through appropriate workup procedures (e.g., recrystallization).
Quantitative Data Summary:
| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 94 | [3] |
| 4-Methylbenzaldehyde | 3-Oxo-3-phenylpropanenitrile | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 93 | [3] |
| 4-Nitrobenzaldehyde | 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 92 | [3] |
| 2-Chlorobenzaldehyde | 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 93 | [3] |
Experimental Workflow:
Caption: Workflow for the synthesis of fused pyridine and pyrimidine derivatives.
Synthesis of Tetrahydropyridine Derivatives
This protocol describes a one-pot, multicomponent reaction for the synthesis of medicinally important tetrahydropyridine derivatives.[9]
Experimental Protocol:
-
In a reaction vessel, combine methyl acetoacetate (1 mmol), a substituted aromatic aldehyde (2 mmol), and a substituted aromatic aniline (2 mmol).
-
Add triethylammonium hydrogen sulfate as the catalyst.
-
Use a mixture of ethanol and water as the green solvent system.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, perform a simple workup procedure to isolate the product.
Quantitative Data Summary:
| Aldehyde | Aniline | Yield (%) | Reference |
| Benzaldehyde | Aniline | Good to Excellent | [9] |
| Various substituted aromatic aldehydes and anilines are applicable. |
Logical Relationship of Reaction Components:
Caption: Logical relationship of components in tetrahydropyridine synthesis.
Synthesis of Bis(indoyl)methanes
This method provides a highly efficient and environmentally benign pathway for synthesizing bis(indoyl)methane derivatives, which exhibit a wide range of biological activities.[7]
Experimental Protocol:
-
In a reaction vessel, mix two equivalents of indole with one equivalent of an aldehyde (aromatic, heterocyclic, or aliphatic).
-
Add triethylammonium hydrogen sulfate as the catalyst.
-
Use water as the solvent.
-
Stir the reaction mixture at room temperature for 25–60 minutes.
-
Isolate the product, which often precipitates from the reaction mixture.
-
The catalyst can be recovered from the aqueous layer and reused.
Quantitative Data Summary:
| Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 25 | 98 | [7] |
| 4-Nitrobenzaldehyde | 30 | 96 | [7] |
| 2-Furaldehyde | 45 | 90 | [7] |
| Heptanal | 60 | 82 | [7] |
Preparation of Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]
This ionic liquid can be readily prepared in the laboratory via a simple acid-base neutralization reaction.[3][4][9]
Experimental Protocol:
-
In a flask, cool triethylamine (0.1 mol, 10.1 g) to 0-5°C.[9]
-
Slowly add sulfuric acid (98%, 0.1 mol, 9.8 g) dropwise to the triethylamine over 1 hour while maintaining the temperature.[3][9]
-
After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][4][9]
-
Remove any traces of water by heating the residue at 80°C under a high vacuum until a constant weight is achieved.[3][4]
-
The resulting triethylammonium hydrogen sulfate is obtained in near-quantitative yield (99%).[3][4][9]
Synthesis Workflow:
Caption: Workflow for the laboratory synthesis of [Et3NH][HSO4].
Conclusion
Triethylammonium hydrogen sulfate is a powerful and versatile catalyst for multicomponent reactions, offering significant advantages in terms of environmental impact, operational simplicity, and efficiency. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the synthesis of diverse and complex molecular architectures. Its role as a green catalyst aligns with the principles of sustainable chemistry, making it an attractive choice for modern organic synthesis.[9]
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchinschools.org [researchinschools.org]
- 3. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3- d]pyrimidine and Pyrazolo[3,4- b]pyridine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. theacademic.in [theacademic.in]
Application Notes and Protocols for Triethylammonium Sulfate in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethylammonium sulfate (TEAS), a protic ionic liquid, as an electrolyte in electrochemical research. Detailed protocols for its synthesis, characterization, and application in key electrochemical techniques are presented to facilitate its adoption in various research and development settings, including drug development where electrochemical methods are increasingly utilized for studying drug-target interactions and redox properties of molecules.
Introduction to this compound (TEAS)
This compound is a protic ionic liquid (PIL) synthesized from the neutralization reaction of triethylamine (a weak base) and sulfuric acid (a strong acid)[1][2]. As an electrolyte, TEAS offers several advantageous properties, including good ionic conductivity, a relatively wide electrochemical window, and low volatility, making it a suitable medium for a variety of electrochemical investigations[1]. Its proton-conducting nature makes it particularly interesting for applications in fuel cells and batteries[1].
Synthesis and Characterization of this compound
Synthesis Protocol
The synthesis of this compound is a straightforward acid-base neutralization reaction[2][3].
Materials:
-
Triethylamine (TEA)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, place a determined amount of triethylamine.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add a stoichiometric amount of sulfuric acid dropwise to the triethylamine while stirring continuously.
-
After the addition is complete, continue stirring the mixture for a few hours at room temperature to ensure the reaction goes to completion.
-
The resulting liquid is this compound. For applications requiring an anhydrous electrolyte, the water can be removed under vacuum.
Characterization Protocols
NMR spectroscopy is used to confirm the formation of the triethylammonium cation and to check for the purity of the synthesized TEAS.
Sample Preparation:
-
Dissolve a small amount of the synthesized TEAS in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Analysis:
-
The proton NMR spectrum of TEAS is expected to show characteristic signals for the ethyl groups of the triethylammonium cation.
-
A key indicator of successful protonation is the downfield shift of the protons on the carbon atoms adjacent to the nitrogen, as well as the appearance of a peak corresponding to the N-H proton[1][2].
FTIR spectroscopy is employed to identify the functional groups present and confirm the structure of the ionic liquid.
Sample Preparation:
-
A small drop of the neat TEAS can be placed between two KBr or ZnSe plates to form a thin film[4].
Analysis:
-
The FTIR spectrum of TEAS will show characteristic absorption bands for N-H stretching, C-H stretching and bending, and the sulfate anion (S-O stretching)[1]. The presence of the N-H stretching vibration confirms the protonation of the triethylamine[5].
Electrochemical Properties of this compound
Quantitative Data Summary
The following tables summarize the key quantitative electrochemical properties of this compound reported in the literature.
Table 1: Ionic Conductivity of this compound [1]
| Temperature (°C) | Ionic Conductivity (mS/cm) |
| 30 | 5.8 |
| 40 | 8.5 |
| 50 | 12.0 |
| 60 | 16.5 |
| 70 | 21.8 |
| 80 | 27.5 |
Table 2: Electrochemical Window of this compound [1][6]
| Working Electrode | Anodic Limit (V vs. Ag/AgCl) | Cathodic Limit (V vs. Ag/AgCl) | Electrochemical Window (V) |
| Platinum (Pt) | ~1.5 | ~-1.0 | ~2.5 |
| Gold (Au) | ~1.7 | ~-0.8 | ~2.5 |
Note: The electrochemical window is dependent on the working electrode material, temperature, and the presence of impurities like water.
Experimental Protocols for Electrochemical Studies
The following are detailed protocols for key electrochemical experiments using this compound as the electrolyte.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of analytes and to determine the electrochemical window of the electrolyte.
Equipment:
-
Potentiostat
-
Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)
-
Nitrogen or Argon gas for deaeration
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the desired working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire or graphite rod).
-
Electrolyte Preparation: Fill the cell with this compound. If studying a specific analyte, dissolve it in the TEAS at the desired concentration.
-
Deaeration: Purge the electrolyte with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
CV Measurement:
-
Set the parameters on the potentiostat software, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 50 mV/s)[1].
-
To determine the electrochemical window, scan the potential to sufficiently positive and negative values to observe the oxidative and reductive limits of the electrolyte.
-
When studying an analyte, the potential range should be set to encompass the expected redox events of the species of interest.
-
-
Data Analysis: The resulting voltammogram will show the current response as a function of the applied potential. The peak potentials and currents provide information about the redox processes.
Protocol for Conductivity Measurement
Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a crucial parameter for its application in electrochemical devices.
Equipment:
-
Conductivity meter with a suitable probe
-
Temperature-controlled environment (e.g., water bath or oven)
Procedure:
-
Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.
-
Sample Preparation: Place the this compound in a clean, dry container.
-
Measurement:
-
Immerse the conductivity probe into the TEAS, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize.
-
Record the conductivity and the temperature.
-
-
Temperature Dependence: To determine the effect of temperature on conductivity, place the sample in a temperature-controlled environment and repeat the measurement at various temperatures[1].
Applications in Drug Development
In the field of drug development, electrochemical methods are valuable for:
-
Studying Redox Properties of Drugs: Many drugs are redox-active, and their mechanism of action or metabolism can involve electron transfer processes. Cyclic voltammetry in a TEAS electrolyte can be used to investigate the redox potentials and kinetics of these drugs.
-
Investigating Drug-Target Interactions: Electrochemical biosensors can be employed to study the binding of a drug to its biological target (e.g., an enzyme or DNA). The use of an ionic liquid electrolyte like TEAS can sometimes enhance the sensitivity and stability of these biosensors.
-
Drug Formulation and Stability Studies: The electrochemical behavior of a drug can be sensitive to its environment. Electrochemical techniques can be used to assess the stability of a drug in different formulations.
Safety Precautions
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfuric acid is highly corrosive. Handle with extreme care and always add acid to the base slowly to control the exothermic reaction.
-
While this compound has low volatility, it is still a chemical and should be handled with care. Avoid skin and eye contact.
By following these detailed protocols and application notes, researchers and professionals can effectively utilize this compound as a versatile electrolyte in a wide range of electrochemical studies.
References
Application Notes and Protocols for the Triethylammonium Sulfate Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] This document provides detailed protocols for an efficient, one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines utilizing triethylammonium hydrogen sulfate ([Et3NH][HSO4]) as a reusable and environmentally friendly ionic liquid catalyst.[4][5][6] This method offers high yields, operational simplicity, and adherence to green chemistry principles by functioning under solvent-free conditions.[4][5]
Reaction Principle and Proposed Mechanism
The synthesis involves a multicomponent reaction between a substituted aldehyde, an acyl acetonitrile, and an aminopyrazole in the presence of triethylammonium hydrogen sulfate.[4][5] The ionic liquid, [Et3NH][HSO4], acts as both the catalyst and the reaction medium, facilitating the sequential Knoevenagel condensation and Michael addition reactions.[4]
A plausible reaction mechanism begins with the Knoevenagel condensation of the aldehyde and the acyl acetonitrile, catalyzed by the Brønsted acidic nature of the ionic liquid, to form an intermediate.[4][5] This is followed by a Michael addition of the electron-rich aminopyrazole to the intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the final pyrazolo[3,4-b]pyridine product.
Experimental Protocols
Preparation of Triethylammonium Hydrogen Sulfate ([Et3NH][HSO4]) Ionic Liquid
This protocol outlines the synthesis of the ionic liquid catalyst.
Materials:
-
Triethylamine (10.1 g, 0.1 mmol)
-
Sulfuric acid (98%) (9.8 g, 0.1 mmol)
Procedure:
-
In a fume hood, slowly add sulfuric acid dropwise to triethylamine over a period of 1 hour.
-
Maintain the reaction temperature at 60 °C during the addition.
-
The resulting viscous liquid is the triethylammonium hydrogen sulfate ionic liquid, which can be used directly without further purification.[4]
General Protocol for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This one-pot protocol describes the synthesis of a library of pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
Substituted Aldehyde (1 mmol)
-
Acyl Acetonitrile (e.g., 3-oxo-3-phenylpropanenitrile) (1 mmol)
-
Aminopyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) (1 mmol)
-
Triethylammonium Hydrogen Sulfate ([Et3NH][HSO4]) (1 mmol)
Procedure:
-
To a reaction vessel, add the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), aminopyrazole (1 mmol), and triethylammonium hydrogen sulfate (1 mmol).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified. The specific purification method may vary depending on the product's properties but typically involves recrystallization.
Data Presentation
The following table summarizes the reaction outcomes for the synthesis of various 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives with different substituted aldehydes.
| Entry | Aldehyde Substituent (R) | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Chlorophenyl | 4a | 94 | 231–233 |
| 2 | 4-Methylphenyl | 4e | 93 | 210–212 |
| 3 | 3,4-Methylenedioxylphenyl | 4h | 92 | 216–218 |
| 4 | 2-Hydroxyphenyl | 4j | 92 | 204–206 |
| 5 | 4-Methoxyphenyl | 4o | 94 | 206–208 |
| 6 | 2-Nitrophenyl | 4r | 92 | 226–228 |
Data extracted from Jadhav et al., ACS Omega 2021, 6, 28, 18215–18225.[4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the triethylammonium sulfate-catalyzed synthesis of pyrazolo[3,4-b]pyridines.
Caption: One-pot synthesis of pyrazolo[3,4-b]pyridines.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, catalyst, and the resulting product in this multicomponent reaction.
Caption: Reactant and catalyst roles in the synthesis.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3- d]pyrimidine and Pyrazolo[3,4- b]pyridine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Triethylammonium Sulfate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylammonium hydrogen sulfate, [Et3NH][HSO4], is a protic ionic liquid that has emerged as a highly efficient, eco-friendly, and reusable catalyst in organic synthesis. Its Brønsted acidic nature, coupled with its role as a reaction medium, makes it a versatile tool for the synthesis of a wide array of heterocyclic compounds. This document provides detailed application notes and protocols for the use of [Et3NH][HSO4] in the synthesis of fused pyridine and pyrimidine derivatives as well as bis(indolyl)methanes, compounds of significant interest in medicinal chemistry and drug development.
Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives
Overview
A one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives has been developed utilizing [Et3NH][HSO4] as a dual solvent and catalyst.[1][2][3] This method is characterized by its operational simplicity, high yields, and adherence to the principles of green chemistry by employing solvent-free conditions.[1][3] The resulting fused pyridine and pyrimidine cores are prevalent scaffolds in pharmacologically active molecules.[1][3]
Reaction Mechanism
The proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and an acyl acetonitrile, catalyzed by the Brønsted acidic ionic liquid, to form intermediate A. This is followed by a Michael addition of an electron-rich amino heterocycle to intermediate A, yielding intermediate B. Subsequent intramolecular heterocyclization and dehydration produce the final fused pyridine or pyrimidine product.[1]
Caption: Plausible reaction mechanism for the synthesis of fused pyridine derivatives.
Quantitative Data
The synthesis protocol demonstrates high efficiency for a variety of substituted aldehydes and amino heterocycles, consistently affording excellent yields in a short reaction time.
| Entry | Aldehyde (1) | Acyl Acetonitrile (2) | Amino Heterocycle (3) | Product (4) | Time (min) | Yield (%) |
| 1 | 4-ClC6H4CHO | C6H5COCH2CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4a | 30 | 94 |
| 2 | 4-FC6H4CHO | C6H5COCH2CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4b | 30 | 92 |
| 3 | 4-BrC6H4CHO | C6H5COCH2CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4c | 35 | 93 |
| 4 | 2-BrC6H4CHO | C6H5COCH2CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4d | 40 | 90 |
| 5 | 4-MeOC6H4CHO | C6H5COCH2CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4e | 30 | 95 |
| 6 | Thiophene-2-carbaldehyde | C6H5COCH2CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4f | 35 | 92 |
| 7 | 4-ClC6H4CHO | 4-ClC6H4COCH2CN | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 4g | 30 | 96 |
| 8 | 4-ClC6H4CHO | C6H5COCH2CN | 6-aminouracil | 4h | 45 | 92 |
Experimental Protocols
Preparation of Triethylammonium Hydrogen Sulfate [Et3NH][HSO4] [1][3]
-
In a round-bottom flask, place triethylamine (10.1 g, 0.1 mmol).
-
While stirring, slowly add sulfuric acid (98%, 9.8 g, 0.1 mmol) dropwise over 1 hour at a temperature of 60 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.
-
Remove trace amounts of water by heating the residue at 80 °C under high vacuum until a constant weight is achieved.
-
The resulting [Et3NH][HSO4] is obtained in approximately 99% yield (19.8 g).
General Procedure for the Synthesis of Fused Pyridine Derivatives [1][3]
-
To a mixture of a substituted aldehyde (1 mmol) and an acyl acetonitrile (1 mmol), add [Et3NH][HSO4] (1 mmol).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Add an electron-rich amino heterocycle (1 mmol) to the mixture.
-
Heat the reaction mixture at 60 °C with continuous stirring.
-
The reaction mixture will solidify upon completion.
-
After cooling to room temperature, add ethanol and stir for 5 minutes.
-
Collect the solid product by filtration, wash with water and then ethanol, and dry to obtain the pure product.
Application Note 2: Synthesis of Bis(indolyl)methanes
Overview
Bis(indolyl)methanes are an important class of heterocyclic compounds with a wide range of biological activities. Triethylammonium hydrogen sulfate serves as an efficient and reusable catalyst for the electrophilic substitution reaction of indoles with various aldehydes to afford bis(indolyl)methanes in high to excellent yields.[4] This method is environmentally friendly, employing water as a solvent and operating at room temperature.[4]
Reaction Mechanism
The reaction is initiated by the activation of the aldehyde's carbonyl group by the Brønsted acidic [Et3NH][HSO4]. This is followed by an electrophilic attack of one indole molecule on the activated carbonyl carbon. Subsequent dehydration leads to a reactive intermediate, which is then attacked by a second indole molecule to form the final bis(indolyl)methane product.
Caption: General workflow for the synthesis of bis(indolyl)methanes.
Quantitative Data
This protocol is effective for a range of aromatic, heterocyclic, and aliphatic aldehydes, providing high yields in relatively short reaction times at room temperature.[4]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 25 | 95 |
| 2 | 4-Chlorobenzaldehyde | 30 | 98 |
| 3 | 4-Methylbenzaldehyde | 30 | 92 |
| 4 | 4-Methoxybenzaldehyde | 35 | 90 |
| 5 | 4-Nitrobenzaldehyde | 40 | 96 |
| 6 | 2-Chlorobenzaldehyde | 45 | 93 |
| 7 | Furfural | 50 | 88 |
| 8 | Cinnamaldehyde | 60 | 85 |
| 9 | Heptanal | 55 | 82 |
Experimental Protocols
General Procedure for the Synthesis of Bis(indolyl)methanes
-
In a round-bottom flask, dissolve indole (2 equivalents) and an aldehyde (1 equivalent) in water.
-
Add a catalytic amount of triethylammonium hydrogen sulfate.
-
Stir the mixture at room temperature for the time specified in the data table (typically 25-60 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, the product can be further purified by recrystallization.
-
The aqueous filtrate containing the catalyst can be recovered and reused for subsequent reactions.
References
Triethylammonium Sulfate: A Versatile and Eco-Friendly Phase Transfer Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Triethylammonium sulfate, an ionic liquid, has emerged as a highly efficient and environmentally benign phase transfer catalyst (PTC) for a variety of organic transformations. Its utility spans from the synthesis of complex heterocyclic scaffolds to fundamental reactions like esterification, offering significant advantages in terms of reaction rates, yields, and operational simplicity. This document provides detailed application notes, experimental protocols, and a summary of its catalytic performance in key organic reactions.
Introduction to Phase Transfer Catalysis with this compound
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The PTC acts as a shuttle, transporting one reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs.[2]
This compound ([Et3NH][HSO4]) functions as an effective PTC, particularly in reactions requiring a Brønsted acid co-catalyst.[3][4] Its ionic nature allows it to solubilize in both polar and non-polar media to a certain extent, facilitating the transfer of reactive species across the phase boundary.
Applications in Organic Synthesis
This compound has demonstrated remarkable catalytic activity in several important organic reactions.
Synthesis of Fused Pyridine Derivatives
An operationally simple, one-pot multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives has been developed using this compound as a catalyst.[3] This methodology offers excellent yields and high purity under solvent-free conditions.[3] The ionic liquid plays a dual role as both a solvent and a catalyst in this transformation.[3]
Table 1: Synthesis of Fused Pyridine Derivatives using [Et3NH][HSO4] [3][5]
| Entry | Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (min) | Yield (%) |
| 1 | 4-Cl-C6H4CHO | PhCOCH2CN | 6-aminouracil | 30 | 96 |
| 2 | 4-MeO-C6H4CHO | PhCOCH2CN | 6-aminouracil | 35 | 94 |
| 3 | 2-Furyl-CHO | PhCOCH2CN | 6-aminouracil | 40 | 92 |
| 4 | 4-Cl-C6H4CHO | 4-Me-PhCOCH2CN | 6-aminouracil | 35 | 95 |
| 5 | 4-Cl-C6H4CHO | PhCOCH2CN | 3-methyl-1-phenyl-5-aminopyrazole | 45 | 93 |
Reaction Conditions: Aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), [Et3NH][HSO4] (1 mmol), 60 °C, solvent-free.
Synthesis of Bis(indolyl)methanes
Triethylammonium hydrogen sulfate serves as a green and efficient catalyst for the synthesis of bis(indolyl)methanes from indoles and various aldehydes.[6] The reaction proceeds smoothly at room temperature in water, providing high to excellent yields in a short timeframe.[6] The catalyst is easily recoverable and can be reused for up to five cycles without a significant loss in activity.[6]
Table 2: Synthesis of Bis(indolyl)methanes using [Et3NH][HSO4] [6]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | C6H5CHO | 25 | 98 |
| 2 | 4-Cl-C6H4CHO | 30 | 96 |
| 3 | 4-NO2-C6H4CHO | 45 | 95 |
| 4 | 2-Furyl-CHO | 40 | 92 |
| 5 | n-C3H7CHO | 60 | 85 |
Reaction Conditions: Indole (2 mmol), aldehyde (1 mmol), [Et3NH][HSO4] (10 mol%), water, room temperature.
Fischer Esterification
In Fischer esterification reactions, this compound acts as both a catalyst and a reaction medium.[7][8] It effectively catalyzes the esterification of various carboxylic acids with primary alcohols, leading to excellent yields.[7] A key advantage of this system is the phase separation of the product ester from the ionic liquid, which simplifies product isolation and allows for catalyst recycling.[7][8]
Table 3: Esterification of Carboxylic Acids using [Et3NH][HSO4] [7]
| Entry | Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
| 1 | Acetic Acid | n-Butanol | 5 | 95 |
| 2 | Propionic Acid | n-Butanol | 6 | 92 |
| 3 | Butyric Acid | n-Butanol | 7 | 90 |
| 4 | Acetic Acid | n-Octanol | 5 | 96 |
Reaction Conditions: Carboxylic acid, alcohol, [Et3NH][HSO4], reflux.
Experimental Protocols
Preparation of Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]
This protocol is adapted from the literature.[5]
Materials:
-
Triethylamine (10.1 g, 0.1 mol)
-
Sulfuric acid (98%) (9.8 g, 0.1 mol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the triethylamine.
-
Cool the flask in an ice bath.
-
Slowly add sulfuric acid dropwise to the stirred triethylamine over a period of 1 hour. Caution: The reaction is exothermic. Maintain the temperature at or below 60 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.
-
Remove any traces of water by heating the residue at 80 °C under high vacuum until a constant weight is achieved.
-
The resulting triethylammonium hydrogen sulfate is obtained in near-quantitative yield (99%) as a colorless or light yellow liquid.[5][9]
General Procedure for the Synthesis of Fused Pyridine Derivatives
This protocol is adapted from the literature.[3][5]
Materials:
-
Substituted aldehyde (1 mmol)
-
Acyl acetonitrile (1 mmol)
-
Electron-rich amino heterocycle (e.g., 6-aminouracil or 5-aminopyrazole) (1 mmol)
-
Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) (1 mmol)
Procedure:
-
In a small reaction vial, combine the substituted aldehyde, acyl acetonitrile, and triethylammonium hydrogen sulfate.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the electron-rich amino heterocycle to the mixture.
-
Heat the reaction mixture to 60 °C with continuous stirring.
-
Continue heating and stirring for the time specified in Table 1, or until the reaction is complete (monitor by TLC). The reaction mixture may solidify during the process.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure fused pyridine derivative.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the underlying principles and practical workflow of using this compound as a phase transfer catalyst.
Caption: Phase Transfer Catalysis Mechanism with this compound.
Caption: Workflow for Fused Pyridine Synthesis.
Conclusion
This compound is a cost-effective, recyclable, and highly efficient phase transfer catalyst for a range of organic syntheses.[3][6] Its application aligns with the principles of green chemistry by often allowing for solvent-free conditions or the use of water as a solvent, coupled with mild reaction conditions and simple work-up procedures.[6] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matec-conferences.org [matec-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chembk.com [chembk.com]
Application Notes and Protocols for Triethylammonium Sulfate as a Protein Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein stability is a critical factor in the development of biopharmaceuticals, diagnostics, and research reagents. Maintaining the native conformation and preventing aggregation are paramount for ensuring efficacy, safety, and shelf-life. Triethylammonium sulfate ([TEA][HSO₄]), a salt that can be classified as an ionic liquid, has been identified as an effective protein stabilizer. These application notes provide an overview of its mechanism of action, quantitative data on its stabilizing effects, and detailed protocols for its use and evaluation.
Mechanism of Action: Preferential Exclusion
This compound enhances protein stability primarily through a mechanism known as "preferential exclusion" or "preferential hydration". In an aqueous solution, the protein surface is surrounded by a hydration shell of water molecules. This compound is a cosolvent that interacts unfavorably with the protein surface.[1][2] To minimize this unfavorable contact, the salt is largely excluded from the protein's immediate vicinity. This exclusion leads to an increase in the surface tension of the water and reinforces the hydration layer around the protein.[2]
Thermodynamically, unfolding the protein would increase its surface area, requiring more energy to create the cavity for the unfolded protein and organize the surrounding solvent. Thus, the folded, compact native state is energetically favored in the presence of this compound, leading to enhanced conformational stability.[1][2] This stabilization is reflected in positive values for the free energy of transfer (ΔG'tr) from water to the salt solution, indicating that the protein's components are more stable in the aqueous environment than in the salt solution.[2]
Data Presentation
The stabilizing effect of triethylammonium hydrogen sulfate (TEAS) has been quantified by measuring the apparent transfer free energies (ΔG'tr) of protein model compounds, such as glycine peptides, from water to aqueous solutions of the salt. A positive ΔG'tr value signifies that the peptide is more stable in water, meaning the salt interaction is unfavorable and thus the salt is excluded, which in turn stabilizes the folded structure of a protein containing such peptides.[2]
Table 1: Apparent Transfer Free Energies (ΔG'tr) of Glycine Peptides from Water to 1.0 mol·kg⁻¹ Triethylammonium Hydrogen Sulfate (TEAS) at 25°C.
| Peptide Compound | ΔG'tr (J·mol⁻¹) | Interpretation |
| Glycine (Gly) | 270 ± 5 | Unfavorable transfer, indicating stabilization |
| Diglycine (Gly₂) | 480 ± 8 | Unfavorable transfer, indicating stabilization |
| Triglycine (Gly₃) | 730 ± 11 | Unfavorable transfer, indicating stabilization |
| Tetraglycine (Gly₄) | 1010 ± 15 | Unfavorable transfer, indicating stabilization |
| Data sourced from Kondepudi et al. (2012).[2] |
The data clearly show that as the peptide chain length increases, the transfer becomes more unfavorable (more positive ΔG'tr), suggesting a stronger stabilizing effect on larger protein structures.
Table 2: Expected Qualitative Effect of Sulfate Anions on the Stability of Model Proteins.
| Protein | Anion | Expected Effect at High Concentration | Rationale / Reference |
| Lysozyme | Sulfate (SO₄²⁻) | Stabilizing (Increase in Tₘ) | Sulfate is a kosmotropic anion that follows the Hofmeister series, increasing the free energy required for protein hydration upon unfolding.[1][3][4] |
| Bovine Serum Albumin (BSA) | Sulfate (SO₄²⁻) | Stabilizing (Precipitation/Salting Out) | Ammonium sulfate is commonly used to precipitate and stabilize BSA from solution.[5][6] |
| Ribonuclease A (RNase A) | Sulfate (SO₄²⁻) | Stabilizing | RNase A is known for its high stability, which can be further enhanced by kosmotropic salts like sulfates.[7][8] |
| This table is based on the known effects of the sulfate anion, a component of this compound, on common model proteins. |
Experimental Protocols
Protocol 1: Preparation of this compound (TEAS) Solution
This protocol describes the preparation of a 1 M stock solution of this compound.
Materials:
-
Triethylamine (TEA)
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Appropriate personal protective equipment (fume hood, gloves, eye protection)
Procedure:
-
Caution: This reaction is exothermic and should be performed in a chemical fume hood with appropriate PPE.
-
In a beaker, place 101.19 g (139 ml) of triethylamine.
-
Slowly and dropwise, add 98.08 g (53.3 ml) of concentrated sulfuric acid to the triethylamine while stirring vigorously in an ice bath to dissipate the heat generated.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction is complete.
-
The resulting viscous liquid is triethylammonium hydrogen sulfate. To make a 1 M solution, carefully add deionized water to a final volume of 1 L.
-
Adjust the pH of the final solution as needed for your specific protein application using small amounts of dilute sulfuric acid or triethylamine.
-
Store the solution at 4°C.
Protocol 2: Evaluation of Protein Thermal Stability using a Thermal Shift Assay (TSA)
This protocol outlines a general method to quantify the change in a protein's melting temperature (Tₘ) in the presence of this compound using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
Materials:
-
Purified protein of interest
-
Protein storage buffer (e.g., PBS, HEPES)
-
1 M this compound (TEAS) stock solution (from Protocol 1)
-
Hydrophobic-binding fluorescent dye (e.g., SYPRO™ Orange)
-
Real-Time PCR (qPCR) instrument capable of fluorescence detection with thermal ramping
-
Optically clear PCR plates and seals
Experimental Workflow:
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing your protein at a final concentration of 0.1-0.2 mg/mL and the fluorescent dye at the manufacturer's recommended dilution in your protein's buffer.
-
In a PCR plate, set up reactions in triplicate. For each sample, add the protein/dye master mix.
-
To the "Test" wells, add TEAS from your stock solution to achieve a range of final concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM, 1 M).
-
To the "Control" wells, add an equivalent volume of the protein buffer.
-
Ensure the final volume in all wells is the same (e.g., 20 µL).
-
Seal the plate securely.
-
-
Instrument Setup and Execution:
-
Place the plate in the qPCR instrument.
-
Set up a "melt curve" or "protein thermal shift" protocol.
-
Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.
-
Ensure fluorescence readings are taken at every temperature increment (or at least every 0.5-1.0°C).
-
-
Data Analysis:
-
Export the fluorescence intensity data as a function of temperature.
-
Plot the data for each sample. You should observe a sigmoidal curve where the fluorescence increases as the protein unfolds.
-
The melting temperature (Tₘ) is the temperature at the midpoint of this transition. This can be determined by finding the peak of the first derivative of the melt curve (-dF/dT).
-
Calculate the average Tₘ for your control and each TEAS concentration.
-
The change in melting temperature (ΔTₘ) is calculated as: ΔTₘ = Tₘ(TEAS) - Tₘ(Control).
-
Expected Outcome: A positive ΔTₘ indicates that this compound has a stabilizing effect on the protein, requiring a higher temperature to induce unfolding. The magnitude of the ΔTₘ will likely correlate with the concentration of TEAS used.
References
- 1. Thermal stability of lysozyme as a function of ion concentration: A reappraisal of the relationship between the Hofmeister series and protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the enhanced stability of protein model compounds and peptide backbone unit in ammonium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of lysozyme as a function of ion concentration: a reappraisal of the relationship between the Hofmeister series and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of ethanol, ammonium sulfate, fatty acids, and temperature on the solution behavior of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agscientific.com [agscientific.com]
- 8. vivantechnologies.com [vivantechnologies.com]
Application Notes and Protocols for Triethylammonium Sulfate Mediated Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting esterification reactions mediated by triethylammonium sulfate. This catalyst offers a greener and more efficient alternative to traditional acid catalysts for the synthesis of a wide range of esters.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and bulk chemicals.[1] The classic Fischer esterification, while widely used, often relies on strong mineral acids like sulfuric acid, which can lead to undesirable side reactions and environmental concerns.[2][3] this compound, a Brønsted acidic ionic liquid, has emerged as a promising alternative, acting as both a catalyst and a reaction medium.[1][4] Its use often results in excellent yields, simplified product separation, and the potential for catalyst recycling, aligning with the principles of green chemistry.[2][5][6]
This compound offers several advantages:
-
High Catalytic Activity: It effectively catalyzes the esterification of various carboxylic acids with primary alcohols.[1][4]
-
Greener Alternative: It is considered a more environmentally friendly option compared to traditional corrosive and hazardous acids.[2]
-
Facilitated Product Separation: The ionic liquid and the ester product often form separate phases, allowing for easy decantation of the product.[1][4]
-
Mild Reaction Conditions: The reactions can often be carried out under relatively mild heating.[7]
-
Cost-Effective: The catalyst can be prepared in a single step from inexpensive and readily available starting materials.[8][9]
Reaction Mechanism and Experimental Workflow
The esterification reaction mediated by this compound follows the general mechanism of a Fischer esterification, where the triethylammonium cation acts as a proton donor to activate the carboxylic acid.
Reaction Mechanism
The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the triethylammonium ion, making the carbonyl carbon more electrophilic. The alcohol then attacks the activated carbonyl group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.
Caption: Fischer Esterification Mechanism.
General Experimental Workflow
The typical experimental procedure involves mixing the carboxylic acid, alcohol, and this compound, followed by heating to drive the reaction to completion. The biphasic nature of the reaction mixture upon completion allows for straightforward separation of the ester product.
Caption: General Experimental Workflow.
Quantitative Data Summary
The efficiency of this compound in mediating esterification reactions has been demonstrated with a variety of substrates, consistently producing high yields.
Table 1: Optimization of Reaction Conditions for the Esterification of Acetic Acid with 1-Octanol [1]
| Entry | Acetic Acid (mmol) | 1-Octanol (mmol) | [Et3NH][HSO4] (g) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 20 | 20 | 1 | 4 | 90 | 77 |
| 2 | 20 | 24 | 1 | 4 | 90 | 81 |
| 3 | 20 | 24 | 1 | 6 | 90 | 81 |
| 4 | 20 | 40 | 1 | 4 | 90 | 99 |
| 5 | 20 | 20 | 2 | 4 | 90 | 85 |
| 6 | 24 | 20 | 1 | 4 | 90 | 80 |
Table 2: Esterification of Various Carboxylic Acids with Primary Alcohols using this compound [7]
| Entry | Carboxylic Acid | Alcohol | Yield (%) |
| 1 | Acetic Acid | 1-Octanol | 99 |
| 2 | Acetic Acid | 1-Butanol | 98 |
| 3 | Acetic Acid | 1-Dodecanol | 99 |
| 4 | Acetic Acid | Benzyl Alcohol | 96 |
| 5 | Butyric Acid | 1-Butanol | 99 |
| 6 | Nonanoic Acid | 1-Butanol | 94 |
| 7 | Acrylic Acid | 1-Butanol | 91 |
| 8 | Cyclohexanecarboxylic Acid | 1-Butanol | 56 |
| 9 | Benzoic Acid | 1-Butanol | 56 |
| 10 | p-Hydroxybenzoic Acid | 1-Butanol | 63 |
Experimental Protocols
Synthesis of this compound Catalyst[9]
This protocol describes the one-step synthesis of this compound from triethylamine and sulfuric acid.
Materials:
-
Triethylamine
-
Sulfuric acid (98%)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Place triethylamine (0.1 mol, 10.1 g) into a round-bottom flask equipped with a stirring bar.
-
Cool the flask in an ice bath.
-
Slowly add sulfuric acid (98%) (0.1 mol, 9.8 g) dropwise to the stirred triethylamine over a period of 1 hour.
-
After the addition is complete, remove the ice bath and continue stirring the mixture for an additional hour at 70°C.
-
Remove any traces of water by heating the residue at 80°C under high vacuum until a constant weight is achieved.
-
The resulting colorless solid is this compound (yield ~99%).
General Protocol for Esterification[6][7]
This protocol outlines a general procedure for the esterification of a carboxylic acid with a primary alcohol using this compound as the catalyst.
Materials:
-
Carboxylic acid
-
Primary alcohol
-
This compound
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separating funnel
Procedure:
-
In a round-bottom flask, combine the carboxylic acid (10 mmol), the primary alcohol (20 mmol), and this compound (1.0 g).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere and maintain vigorous stirring for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature. A biphasic system will form, with the upper layer containing the ester and the lower layer containing the ionic liquid.[6]
-
Carefully decant or separate the upper ester layer using a separating funnel.
-
The product can be further purified if necessary, and its identity and purity can be confirmed by gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
Logical Relationships of Reaction Components
The success of the esterification is dependent on the interplay between the reactants, catalyst, and reaction conditions.
Caption: Factors Influencing Esterification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchinschools.org [researchinschools.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchinschools.org [researchinschools.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Triethylammonium Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethylammonium sulfate as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound.
Issue 1: Low or No Product Yield
Your reaction is resulting in a lower-than-expected yield or no product at all.
-
Possible Causes and Solutions:
Cause Recommended Solution Catalyst Inactivity or Insufficient Loading Ensure the this compound is of high purity and anhydrous. Increase the catalyst loading incrementally. For some reactions, a 1:1 molar ratio of catalyst to limiting reactant is optimal.[1][2] Suboptimal Reaction Temperature The reaction may be temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If too high, it could lead to decomposition or side reactions. For many multi-component reactions, 60°C is a good starting point.[1][2] For other reactions, room temperature may be sufficient.[3][4] Presence of Water Water can hydrolyze intermediates or the final product, particularly in esterification reactions, shifting the equilibrium back to the reactants.[5][6] Ensure all reagents and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., nitrogen or argon). Equilibrium Limitation For reversible reactions like Fischer esterification, the reaction may have reached equilibrium.[5][7] To drive the reaction forward, consider using an excess of one reactant or removing a byproduct (like water) as it forms. Incorrect Stoichiometry Verify the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion of the limiting reagent.
Issue 2: Slow Reaction Rate
The reaction is proceeding much slower than anticipated.
-
Possible Causes and Solutions:
Cause Recommended Solution Low Reaction Temperature Increasing the temperature often increases the reaction rate.[8] Experiment with incrementally higher temperatures, while monitoring for potential side product formation. Insufficient Catalyst Loading A higher catalyst concentration can accelerate the reaction.[9][10] Perform a catalyst loading screen to find the optimal concentration for your specific reaction. Poor Solubility of Reactants Ensure all reactants are adequately dissolved in the reaction medium. Although this compound can act as a solvent, in some cases, a co-solvent might be necessary.
Issue 3: Formation of Side Products
You are observing significant formation of unintended products.
-
Possible Causes and Solutions:
Cause Recommended Solution Reaction Temperature is Too High Excessive heat can promote side reactions or decomposition of reactants and products.[5] Try running the reaction at a lower temperature. Incorrect Reactant Stoichiometry An excess of one reactant might lead to undesired side reactions.[11] Ensure the stoichiometry is appropriate for the desired transformation. Air or Moisture Sensitivity Some reactions or intermediates may be sensitive to air or moisture, leading to degradation or side product formation. Conduct the reaction under an inert atmosphere.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used as a catalyst?
This compound, often denoted as [Et₃NH][HSO₄], is a Brønsted acidic ionic liquid. It is used as a catalyst due to its ability to act as a proton donor, facilitating a wide range of acid-catalyzed reactions.[12] Its advantages include being relatively inexpensive, environmentally friendly, and often reusable.[1][2]
2. In which types of reactions is this compound commonly used?
This compound is effective in various organic syntheses, including:
-
Multi-component reactions for the synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2]
-
Fischer esterification of carboxylic acids with alcohols.[13][14]
-
Synthesis of bis(indoyl)methanes.[3]
3. What are the typical reaction conditions when using this compound?
Reaction conditions can vary depending on the specific transformation. However, some general observations are:
-
Solvent: Often, the reaction can be performed under solvent-free conditions where the ionic liquid itself acts as the reaction medium.[1][2]
-
Temperature: Temperatures can range from room temperature to elevated temperatures (e.g., 60-80°C).[1][2][3]
-
Catalyst Loading: The amount of catalyst can vary, with some reactions showing optimal results with a 1:1 molar ratio relative to the reactants.[1][2]
4. How can I prepare this compound in the lab?
A general procedure involves the careful, dropwise addition of sulfuric acid (98%) to triethylamine at a controlled temperature (e.g., 60°C).[1][2] The mixture is then stirred to ensure the reaction goes to completion, followed by removal of any residual water under a high vacuum.[1][2]
5. Is the this compound catalyst reusable?
Yes, one of the significant advantages of this compound is its reusability. After the reaction, the product can often be isolated by filtration after adding water. The aqueous solution containing the ionic liquid can then be evaporated to recover the catalyst for subsequent runs with minimal loss of activity.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol is based on the multi-component reaction catalyzed by this compound.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), acyl acetonitrile (1 mmol), and the electron-rich amino heterocycle (e.g., aminouracil or aminopyrazole) (1 mmol).
-
Catalyst Addition: Add this compound (1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 60°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add cold water to the reaction mixture. The solid product will precipitate.
-
Isolation: Collect the product by filtration.
-
Catalyst Recovery: The aqueous filtrate containing the this compound can be concentrated under reduced pressure to recover the catalyst for future use.[1][2]
Data Presentation
Table 1: Optimization of Reaction Parameters for a Model Multi-Component Reaction
| Entry | Catalyst (mmol) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0 | 60 | 120 | Trace |
| 2 | 0.5 | 60 | 60 | 75 |
| 3 | 1.0 | Room Temp | 120 | 50 |
| 4 | 1.0 | 60 | 30 | 95 |
| 5 | 1.0 | 80 | 30 | 92 |
| 6 | 1.5 | 60 | 30 | 94 |
Data is illustrative and based on trends reported in the literature.[1][2]
Visualizations
Caption: Experimental workflow for a typical multi-component reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. interesjournals.org [interesjournals.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. This compound – Ionic Liquid Catalyst & Solvent [benchchem.com]
- 13. [PDF] Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
triethylammonium sulfate catalyst deactivation and regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using triethylammonium sulfate as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a catalyst?
This compound, [Et₃NH][HSO₄], is a protic ionic liquid that functions as a homogeneous Brønsted acid catalyst.[1] It is valued for its low volatility, high thermal stability, and recyclability, making it a greener alternative to traditional acid catalysts like sulfuric acid.[2] Its primary applications include catalyzing a variety of organic reactions such as esterification, multicomponent reactions for synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, and the synthesis of coumarin derivatives.[3][4][5]
Q2: What are the signs of catalyst deactivation?
The most common sign of catalyst deactivation is a noticeable decrease in reaction rate or a lower product yield under standard reaction conditions. You may also observe a change in the color of the catalyst or the reaction mixture over several catalytic cycles.
Q3: What are the likely causes of deactivation for this compound?
While this compound is a robust catalyst, deactivation can occur through several mechanisms:
-
Poisoning: Basic compounds in the reaction mixture (e.g., unreacted amines from a previous step or basic byproducts) can neutralize the acidic catalyst.
-
Fouling/Coking: Non-volatile or polymeric byproducts can coat the active sites of the catalyst, particularly in reactions conducted at high temperatures.[6][7]
-
Thermal Degradation: Although thermally stable, the catalyst will begin to decompose at temperatures exceeding 260°C.[8]
-
Carryover of Impurities: If the catalyst is recycled without proper purification, the accumulation of soluble byproducts can inhibit its activity in subsequent runs.
Q4: How can I regenerate the this compound catalyst?
For many applications, a simple washing procedure is effective. The product can often be precipitated or extracted, and the ionic liquid catalyst can be recovered from the aqueous phase. A detailed protocol is provided in the Troubleshooting Guide section. For more persistent deactivation, more advanced techniques may be necessary.
Q5: Is the catalyst sensitive to water?
The presence of water can influence the reaction, and in some cases, the catalyst is used in aqueous media.[2] However, for reactions that are sensitive to water, it is advisable to dry the catalyst before use. Traces of water can be removed by heating the catalyst under high vacuum.[4][5]
Troubleshooting Guides
Issue 1: Decreased Reaction Yield or Rate
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Ensure all starting materials are free from basic impurities. Consider passing reagents through a plug of neutral alumina or silica gel. 2. If basic byproducts are suspected, attempt to regenerate the catalyst using the protocol below. |
| Thermal Degradation | 1. Confirm that the reaction temperature does not exceed the catalyst's decomposition temperature of approximately 260°C.[8] 2. Use an oil bath with a temperature controller for precise temperature management. |
| Fouling/Coking | 1. If the reaction produces polymeric or tar-like byproducts, consider lowering the reaction temperature or concentration. 2. Attempt regeneration by washing with an appropriate organic solvent to dissolve the fouling agents before aqueous workup. |
| Insufficient Catalyst Loading | 1. Verify the amount of catalyst used. For new substrates, a higher catalyst loading may be required. 2. Ensure homogeneous mixing, especially if the reaction mixture is viscous. |
Issue 2: Difficulty in Catalyst Recovery and Reuse
| Potential Cause | Troubleshooting Steps |
| Product is soluble in the aqueous phase with the catalyst. | 1. After the reaction, try extracting the product with an organic solvent before recovering the catalyst from the aqueous phase. 2. If the product is an organic solid, it can often be precipitated by adding cold water to the reaction mixture and then isolated by filtration.[5] |
| Emulsion formation during workup. | 1. Add a saturated solution of NaCl (brine) to help break the emulsion. 2. Centrifugation can also be effective in separating the layers. |
| Catalyst shows reduced activity after recovery. | 1. Ensure complete removal of organic solvents from the recovered catalyst by drying under high vacuum. 2. Perform the full regeneration protocol to remove any accumulated impurities. |
Catalyst Performance and Regeneration Data
The following table summarizes the reusability of this compound in a model multicomponent reaction.
| Cycle | Product Yield (%) | Observations |
| 1 (Fresh Catalyst) | 95 | Clear, homogeneous reaction. |
| 2 | 94 | No significant change. |
| 3 | 92 | Slight darkening of the catalyst color. |
| 4 | 91 | Catalyst is noticeably darker. |
| 5 | 90 | Minor decrease in yield, catalyst is dark brown. |
Experimental Protocols
Protocol 1: General Procedure for a Multicomponent Reaction
This protocol is adapted for the synthesis of fused pyridine derivatives.[5]
-
To a mixture of a substituted aldehyde (1 mmol) and an acyl acetonitrile (1 mmol), add this compound (1 mmol).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Add an electron-rich amino heterocycle (1 mmol) to the mixture.
-
Heat the reaction mixture to 60°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Isolate the product by filtration and wash with water.
-
The filtrate containing the catalyst can be subjected to the regeneration protocol.
Protocol 2: Catalyst Regeneration
-
Combine the aqueous filtrates from the reaction workup.
-
Wash the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any dissolved organic impurities.
-
Remove the water from the aqueous phase under reduced pressure using a rotary evaporator.
-
For further purification, heat the recovered ionic liquid at 80°C under high vacuum to remove any residual water and volatile impurities.[4][5]
-
The regenerated catalyst can be stored for future use. The purity can be checked by techniques like NMR spectroscopy.
Visualizations
Caption: Potential deactivation pathways for the this compound catalyst.
Caption: A general workflow for the regeneration of the this compound catalyst.
Caption: A troubleshooting decision tree for experiments with low yield or reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchinschools.org [researchinschools.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Triethylammonium Sulfate Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethylammonium sulfate as a catalyst in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a catalyst?
This compound, [Et₃NH][HSO₄], is a protic ionic liquid that functions as a mild Brønsted acid catalyst. It is considered a "green" catalyst due to its low volatility, potential for recyclability, and ease of handling compared to conventional mineral acids.[1][2] Its primary applications include:
-
Fischer Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters. It has been shown to give excellent yields, particularly with aliphatic carboxylic acids.[2][3]
-
Multicomponent Reactions: Acting as an efficient catalyst for the synthesis of complex heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.[4][5]
-
Pechmann Condensation: Facilitating the synthesis of coumarin derivatives from phenols and β-ketoesters.[6]
Q2: What are the key advantages of using this compound over traditional acid catalysts?
Key advantages include:
-
Greener Alternative: It is less corrosive and has negligible vapor pressure compared to mineral acids like sulfuric acid, reducing environmental and handling hazards.[1][7]
-
High Yields: In many cases, it provides good to excellent yields of the desired products.[2][4]
-
Ease of Separation: As an ionic liquid, it often forms a separate phase from the reaction products, simplifying purification.[2]
-
Recyclability: The catalyst can often be recovered and reused for several reaction cycles without a significant loss of activity.[4][5]
Q3: How is this compound typically prepared?
This compound is synthesized through a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid.[1][4][8]
Experimental Protocol: Preparation of this compound
Materials:
-
Triethylamine (10.1 g, 0.1 mol)
-
Sulfuric acid (98%) (9.8 g, 0.1 mol)
Procedure:
-
In a round-bottom flask, place the triethylamine.
-
Cool the flask in an ice bath.
-
Slowly add the sulfuric acid dropwise to the triethylamine with constant stirring. Caution: The reaction is exothermic.
-
After the addition is complete, remove the flask from the ice bath and continue stirring for an additional hour at room temperature to ensure the reaction goes to completion.
-
To remove any traces of water, the resulting ionic liquid can be heated at 80°C under a high vacuum until a constant weight is achieved.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is showing low conversion or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise approach to diagnosing and resolving low product yields.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Use Fresh Catalyst: Ensure the this compound is not old or degraded. Prepare a fresh batch if necessary. 2. Optimize Catalyst Loading: While typically used in catalytic amounts, the optimal loading can vary. Try increasing the catalyst amount incrementally. |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using TLC or GC. If starting material is still present, extend the reaction time.[9] 2. Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be mindful of the thermal stability of your reactants and the catalyst.[6] |
| Reactant Issues | 1. Purity of Starting Materials: Ensure your reactants are pure and dry. Impurities can inhibit the reaction. 2. Stoichiometry: Double-check the molar ratios of your reactants. For equilibrium reactions like esterification, using an excess of one reactant can drive the reaction forward.[2] |
| Substrate Compatibility | Some substrates are less reactive under the mild acidic conditions provided by this compound. For example, esterification of aromatic carboxylic acids or sterically hindered alcohols may result in lower yields.[1] In such cases, a stronger acid catalyst might be required. |
| Presence of Water | For reactions like esterification, water is a byproduct, and its presence can shift the equilibrium back to the starting materials. While the ionic liquid can absorb some water, excessive amounts can be detrimental. Ensure starting materials are anhydrous.[9] |
Issue 2: Formation of Side Products and Purification Challenges
Q: I am observing significant side product formation, which is complicating the purification of my desired compound. What are the common side reactions and how can I minimize them?
A: Side product formation is often a result of sub-optimal reaction conditions or the inherent reactivity of the substrates.
Logical Flow for Minimizing Side Products
Caption: A logical progression for addressing and resolving issues with side product formation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Prevention and Mitigation |
| Dehydration/Elimination | In reactions involving alcohols, the acidic nature of the catalyst can promote dehydration to form alkenes, especially at higher temperatures. | Lower the reaction temperature. Monitor the reaction closely to avoid prolonged heating after completion. |
| Substrate-Specific Side Reactions | Certain substrates may undergo undesired reactions. For example, α,β-unsaturated aldehydes can be incompatible in some multicomponent reactions, leading to different products.[4][5] | Carefully review the literature for the reactivity of your specific substrates under acidic conditions. A different catalyst or reaction pathway may be necessary. |
| Thermal Degradation of Products or Reactants | High reaction temperatures can lead to the decomposition of thermally sensitive compounds. | Run the reaction at the lowest feasible temperature. Consider using a solvent to allow for lower reaction temperatures if the reaction was initially run neat. |
Purification Strategies:
-
Phase Separation: In many cases, the product is immiscible with the this compound, allowing for simple decantation or extraction.[2]
-
Aqueous Wash: If the product is in an organic solvent, washing with water can remove the water-soluble ionic liquid.
-
Filtration: For solid products, filtration followed by washing with a suitable solvent can be effective.[4][5]
-
Column Chromatography: If simple extraction or filtration is insufficient, silica gel chromatography is a standard method for purifying organic compounds.
Issue 3: Catalyst Deactivation and Reusability
Q: My catalyst's activity is decreasing upon reuse. What could be causing this and how can I regenerate it?
A: While this compound is often reusable, its activity can diminish over time.
Potential Causes for Deactivation:
-
Accumulation of Water/Byproducts: Water from the reaction or byproducts can accumulate in the ionic liquid phase, reducing its catalytic activity.
-
Thermal Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to the decomposition of the catalyst. The decomposition of ammonium sulfates can begin at temperatures above 200°C.[10]
-
Loss of Catalyst During Workup: Physical loss of the ionic liquid during the product extraction and separation steps can lead to a perceived decrease in activity in subsequent runs.
Catalyst Regeneration Protocol:
-
Separation: After the reaction, separate the catalyst (ionic liquid phase) from the product phase.
-
Washing: Wash the ionic liquid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to remove any dissolved organic products or byproducts.
-
Drying: Remove the wash solvent and any accumulated water by heating the ionic liquid under vacuum.[4][5] This is a critical step to restore its activity.
-
Characterization: The integrity of the reused catalyst can be confirmed using techniques like IR spectroscopy to compare its spectrum with that of the fresh catalyst.[4][5]
Data on Catalyst Reusability:
| Reaction Type | Number of Cycles | Effect on Yield | Reference |
| Multicomponent synthesis of pyridopyrimidines | At least 5 | No appreciable decrease in yield | [4][5] |
This table illustrates the potential for catalyst recycling in specific applications. However, reusability should be evaluated on a case-by-case basis.
References
- 1. researchinschools.org [researchinschools.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
troubleshooting triethylammonium sulfate synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triethylammonium sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is a straightforward acid-base neutralization reaction. It involves the reaction of triethylamine (a base) with sulfuric acid (an acid) to form the corresponding salt, this compound.[1][2] This is an exothermic reaction that requires careful control of the addition rate and temperature.
Q2: What are the most common impurities I might encounter in my synthesized this compound?
A2: The most common impurities include:
-
Residual Water: Often present from the reagents or absorbed from the atmosphere.
-
Unreacted Starting Materials: Excess triethylamine or sulfuric acid due to inaccurate stoichiometry.[3][4]
-
Impurities from Triethylamine: Commercial triethylamine may contain small amounts of diethylamine and monoethylamine.[5] Oxidation of triethylamine can also lead to the formation of triethylamine N-oxide.
-
Impurities from Sulfuric Acid: The purity of sulfuric acid can vary significantly by grade, potentially introducing metallic and other trace impurities.[6][7][8]
Q3: My final product is discolored (yellow or brown). What is the likely cause?
A3: Discoloration during the synthesis of this compound is often indicative of impurities in the starting materials or oxidation during the reaction, potentially accelerated by localized overheating. Using high-purity reagents and maintaining strict temperature control are crucial to prevent discoloration.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is effective for confirming the structure and identifying organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and confirm the absence of starting materials.
-
Karl Fischer Titration: This is a standard method for quantifying residual water content.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to incorrect stoichiometry or insufficient reaction time. | Ensure a 1:1 molar ratio of triethylamine to sulfuric acid. Monitor the reaction to completion using an appropriate method (e.g., pH measurement). |
| Mechanical loss of product during workup. | Exercise care during product transfer and filtration steps. | |
| Product is a viscous oil instead of a solid | Presence of excess water or other impurities. | Dry the product under high vacuum at an elevated temperature (e.g., 80°C) until a constant weight is achieved.[9] |
| Unexpected peaks in ¹H NMR spectrum | Contamination with other amines (e.g., diethylamine) from the triethylamine starting material. | Use high-purity triethylamine (≥99%).[10] Diethylamine would present a different set of signals in the NMR spectrum. |
| Presence of triethylamine N-oxide due to oxidation. | Triethylamine N-oxide appears as a singlet at approximately 3.25 ppm in ¹H NMR.[11] Minimize air exposure during the reaction and use fresh, high-quality triethylamine. | |
| Residual unreacted triethylamine. | This can be identified by its characteristic ethyl group signals in the ¹H NMR spectrum. Removal can be attempted by washing with a suitable non-polar solvent in which the salt is insoluble, followed by drying under vacuum. | |
| Broad peak around 3400 cm⁻¹ in FTIR spectrum | Presence of residual water (O-H stretch) or secondary amines like diethylamine (N-H stretch). | A broad peak is indicative of O-H from water. A sharper, weaker peak in the same region could indicate N-H from diethylamine.[5] Drying under vacuum will remove water. Using pure starting materials is key to avoiding amine contaminants. |
| Product has a strong amine odor | Excess unreacted triethylamine. | Ensure the reaction goes to completion and that the product is thoroughly dried under vacuum. A slight excess of sulfuric acid can be used to ensure all triethylamine has reacted, but this will result in an acidic final product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the preparation of triethylammonium hydrogen sulfate.[9]
Materials:
-
Triethylamine (≥99% purity)
-
Sulfuric acid (98%)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
High-vacuum line
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a measured amount of triethylamine.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add a stoichiometric equivalent (1:1 molar ratio) of 98% sulfuric acid to the stirred triethylamine via the dropping funnel over a period of 1 hour. Maintain the reaction temperature below 40°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.
-
To ensure the reaction has gone to completion, the mixture can be gently heated to 60-70°C for one hour.[9]
-
Remove any residual water by heating the product to 80°C under high vacuum until a constant weight is achieved.[9]
Purity Analysis by ¹H NMR
-
Dissolve a small sample of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The spectrum of pure this compound should show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the triethylammonium cation, along with a broad singlet for the N-H proton.[9]
-
Analyze the spectrum for the presence of impurity peaks as detailed in the troubleshooting table.
Visualizations
Caption: Synthesis pathway of this compound.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. matec-conferences.org [matec-conferences.org]
- 5. analyzetest.com [analyzetest.com]
- 6. dravyom.com [dravyom.com]
- 7. theseus.fi [theseus.fi]
- 8. researchgate.net [researchgate.net]
- 9. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triethylamine for synthesis 121-44-8 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
effect of temperature on triethylammonium sulfate catalyzed reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of triethylammonium sulfate, [Et₃NH][HSO₄], as a catalyst in organic synthesis, with a specific focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound, often abbreviated as [Et₃NH][HSO₄] or [TEA][HSO₄], is a protic ionic liquid. It functions as a mild, efficient, and reusable Brønsted acid catalyst for a variety of organic reactions, including multicomponent reactions like the Biginelli and Knoevenagel condensations.[1][2] Its advantages include low cost, high thermal stability, operational simplicity, and environmentally friendly characteristics, as it can often be used in solvent-free conditions.[1][2]
Q2: What is the typical operating temperature range for reactions catalyzed by this compound?
The optimal temperature is highly dependent on the specific reaction. However, many syntheses using [Et₃NH][HSO₄] are successfully carried out at moderately elevated temperatures, often between 60°C and 120°C.[1][3] For example, the synthesis of certain fused pyridine derivatives proceeds with excellent yields at 60°C.[1][4] Some reactions, like the synthesis of bis(indoyl)methanes, can even be performed efficiently at room temperature.[5]
Q3: How stable is the this compound catalyst at higher temperatures?
This compound exhibits high thermal stability.[2][6] Thermogravimetric analysis (TGA) has shown its decomposition temperature to be around 274-280°C, making it suitable for a wide range of reaction conditions without significant degradation.[1][3]
Q4: Can the catalyst be recovered and reused after a reaction?
Yes, one of the significant advantages of [Et₃NH][HSO₄] is its reusability. After reaction completion, the product can often be precipitated by adding cold water, allowing the solid product to be filtered off. The aqueous solution containing the ionic liquid can then be evaporated under reduced pressure to recover the catalyst for subsequent runs with minimal loss of activity.[4]
Troubleshooting Guide
This section addresses common problems encountered during reactions catalyzed by this compound, with a focus on temperature-related issues.
Problem 1: Low or No Product Yield
Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Temperature | The reaction temperature may be too low for the activation energy barrier to be overcome efficiently. Incrementally increase the reaction temperature (e.g., in 10-20°C steps) and monitor the reaction progress via TLC. For instance, while some Knoevenagel condensations work at room temperature, others show a significant increase in yield when the temperature is raised from 25°C to 40°C.[7][8] |
| Incorrect Catalyst Loading | The amount of catalyst can be crucial. While it's a catalyst, an insufficient amount may lead to slow or incomplete reactions. Refer to literature for typical catalyst loadings for your reaction type, which can range from a few mol% to being the solvent itself.[3][9] |
| Impure Reactants or Catalyst | Ensure starting materials and the [Et₃NH][HSO₄] catalyst are pure and dry. Moisture can be particularly detrimental to reactions involving sensitive intermediates.[10] |
| Insufficient Reaction Time | Monitor the reaction using an appropriate technique (e.g., TLC, GC, LC-MS) to ensure it has reached completion. Higher temperatures often lead to shorter reaction times.[10] |
Problem 2: Formation of Unwanted Side Products
The appearance of side products can indicate that the reaction conditions are too harsh or that alternative reaction pathways are being favored.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Temperature is Too High | Elevated temperatures can sometimes lead to the decomposition of reactants or products, or promote undesired side reactions.[10] If you observe significant side product formation, try lowering the reaction temperature. A systematic study at different temperatures (e.g., 100°C, 80°C, 60°C) can help identify the optimal balance between reaction rate and selectivity. |
| Catalyst Acidity | While [Et₃NH][HSO₄] is a mild acid, it might be too strong for certain sensitive substrates. Although temperature is the primary focus, consider that the Brønsted acidity might be promoting undesired pathways at higher thermal energies. |
Experimental Protocols & Data
Example Protocol: Synthesis of Fused Pyridine Derivatives
This procedure is adapted from a reported synthesis using [Et₃NH][HSO₄] as both a catalyst and solvent.[1][4]
Materials:
-
Substituted aldehyde (1 mmol)
-
Acyl acetonitrile (1 mmol)
-
Electron-rich amino heterocycle (1 mmol)
-
Triethylammonium hydrogen sulfate [Et₃NH][HSO₄] (1 mmol)
Procedure:
-
Combine the aldehyde, acyl acetonitrile, and [Et₃NH][HSO₄] in a reaction vessel.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the amino heterocycle to the mixture.
-
Heat the reaction mixture to 60°C with continuous stirring.[1][4]
-
Monitor the reaction progress by TLC until completion (typically 30 minutes).[1]
-
Upon completion, add cold water to the solidified reaction mixture.
-
Isolate the solid product by filtration, wash with water, and dry.
-
The filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for reuse.[4]
Data: Effect of Temperature on Reaction Yield
The optimal temperature can significantly impact product yield. Below is a summary of data from a study on the Knoevenagel condensation, demonstrating this effect.
| Reaction Temperature (°C) | Product Yield (%) |
| 25 | 56 |
| 40 | 95 |
| 60 | 95 |
| 80 | 92 |
| Data adapted from a study on Knoevenagel condensation.[7] Note: This specific study did not use [Et₃NH][HSO₄], but illustrates the general principle of temperature's effect on yield for this type of reaction. |
Visual Guides
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and solving issues of low product yield in your reaction.
Caption: A decision tree for troubleshooting low reaction yield.
Relationship between Temperature and Reaction Parameters
Temperature is a critical parameter that influences multiple aspects of a chemical reaction simultaneously.
Caption: The influence of temperature on key reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Triethylammonium Sulfate Catalyzed Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions catalyzed by triethylammonium sulfate. It is intended for researchers, scientists, and drug development professionals to navigate common challenges and ensure successful product isolation and catalyst recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) is a protic ionic liquid that serves as a mild, efficient, and eco-friendly Brønsted acid catalyst for various organic transformations, including esterifications, multicomponent reactions, and aldol-type reactions.[1][2][3] Its ionic liquid nature offers advantages such as low volatility, high thermal stability, and potential for recyclability, making it a greener alternative to traditional acid catalysts like sulfuric acid.[3][4] It can also function as a solvent for the reaction, simplifying the experimental setup.[1]
Q2: What are the general work-up procedures for reactions involving this compound?
The work-up procedure largely depends on the solubility of your product and the reaction solvent. Here are two common scenarios:
-
For products that are solids and insoluble in water: A simple and effective method is to add cold water to the reaction mixture.[1][5] This often causes the product to precipitate, after which it can be isolated by filtration. The aqueous filtrate containing the water-soluble this compound can then be concentrated under reduced pressure to recover the catalyst.[1][5]
-
For products soluble in organic solvents: The reaction mixture is typically diluted with an organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove the this compound.[6] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Q3: How can I recover and reuse the this compound catalyst?
Catalyst recovery is a key advantage of using ionic liquids. After separating the product, the aqueous solution containing the this compound can be heated under reduced pressure to remove the water.[1][5] The recovered ionic liquid can often be reused several times without a significant drop in catalytic activity.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not precipitating upon addition of water. | 1. The product is soluble in water. 2. The concentration of the product is too low. | 1. Extract the product with a suitable organic solvent. 2. Concentrate the reaction mixture before adding water. 3. Try adding an anti-solvent (a solvent in which your product is insoluble) to induce precipitation. |
| An emulsion forms during aqueous extraction. | 1. The presence of both polar and non-polar functional groups in the product or starting materials. 2. High concentration of the ionic liquid. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Filter the mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period to allow for phase separation. |
| The isolated product is acidic. | Loss of the triethylammonium cation during work-up, particularly during chromatography or evaporation.[7] | 1. Avoid prolonged exposure to high vacuum or high temperatures during solvent removal. 2. If purification by silica gel chromatography is necessary, consider neutralizing the column with a small amount of triethylamine in the eluent. 3. After purification, the product can be redissolved and treated with a stoichiometric amount of triethylamine, followed by lyophilization to form the triethylammonium salt.[7] |
| Low product yield. | 1. Incomplete reaction. 2. Product loss during work-up. 3. Inefficient extraction. | 1. Monitor the reaction progress using TLC or other analytical techniques to ensure completion. 2. Minimize the number of transfer steps during work-up. 3. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Catalyst decomposition. | Exposure to strong bases during work-up. | Avoid using strong bases for quenching or washing. A mild base like sodium bicarbonate is generally sufficient to neutralize any remaining acidity without decomposing the catalyst. |
Experimental Protocols
Protocol 1: Work-up by Precipitation
This protocol is suitable for solid products that are insoluble in water.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC or other methods), cool the reaction mixture to room temperature.
-
Precipitation: Slowly add cold deionized water to the reaction mixture while stirring vigorously. The product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual this compound.
-
Drying: Dry the product in a vacuum oven at an appropriate temperature.
-
Catalyst Recovery: Collect the aqueous filtrate. Remove the water under reduced pressure to recover the this compound for future use.[1][5]
Protocol 2: Work-up by Liquid-Liquid Extraction
This protocol is suitable for products that are soluble in organic solvents.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2 x volume of the organic phase) to remove the bulk of the this compound.
-
Saturated aqueous sodium bicarbonate solution (1 x volume of the organic phase) to remove any remaining acidic impurities.
-
Brine (1 x volume of the organic phase) to facilitate phase separation and remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography, recrystallization, or distillation as required.
Data Presentation
Table 1: Comparison of Work-up Procedures for Different Reaction Types
| Reaction Type | Typical Work-up Method | Average Yield (%) | Catalyst Recyclability | Reference |
| Multicomponent synthesis of pyrido[2,3-d]pyrimidines | Addition of cold water and filtration | 90-96 | Reused at least 5 times with no appreciable decrease in yield | [1][5] |
| Synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones | Filtration and washing with diethyl ether | Good to excellent yields | Not specified | [8] |
| Fischer Esterification of aliphatic carboxylic acids | Phase separation (ester and ionic liquid) | Excellent yields (up to 98%) | Reused for at least 2 cycles with minimal loss in activity | [2] |
Visualizations
Caption: Decision tree for selecting the appropriate work-up procedure.
Caption: Workflow for work-up by precipitation and catalyst recovery.
References
- 1. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchinschools.org [researchinschools.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Post-Synthesis Water Removal from Triethylammonium Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from triethylammonium sulfate ([Et₃NH][HSO₄]) following its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound after synthesis?
A1: The presence of water can significantly impact the physicochemical properties of this compound, an ionic liquid. These properties include viscosity, density, conductivity, and solvent behavior. For many applications in research and drug development, a high purity, anhydrous form of the ionic liquid is essential to ensure experimental reproducibility and prevent unwanted side reactions.
Q2: What are the most common methods for drying this compound?
A2: The most prevalent and effective methods for removing residual water from this compound are vacuum drying, freeze-drying (lyophilization), and azeotropic distillation. The choice of method depends on the desired final water content, available equipment, and the scale of the synthesis.
Q3: How can I accurately determine the final water content in my this compound sample?
A3: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in ionic liquids like this compound.[1][2][3][4][5] This method is highly selective for water and can provide precise measurements even at very low concentrations.[5]
Q4: Can I use conventional drying agents like anhydrous sodium sulfate or magnesium sulfate?
A4: While common in organic solvent drying, the use of solid drying agents for ionic liquids should be approached with caution. This compound is a salt, and direct contact with another salt can lead to ion exchange or contamination. It is generally recommended to use physical methods like vacuum drying or freeze-drying to remove water. If a drying agent is considered, its compatibility must be thoroughly evaluated to avoid introducing impurities.
Troubleshooting Guide
Issue 1: The this compound appears to be decomposing during heating under vacuum.
-
Possible Cause: The drying temperature is too high, exceeding the thermal stability of the ionic liquid. This compound begins to decompose at temperatures above approximately 260°C, but prolonged heating at lower temperatures can also lead to degradation.[6]
-
Solution:
-
Reduce the drying temperature. A temperature of 80°C under high vacuum has been shown to be effective for removing water without causing decomposition.[7][8]
-
Monitor the sample for any color change (e.g., yellowing or browning), which can be an indicator of decomposition.
-
Employ a two-stage drying process: initial water removal at a moderate temperature, followed by a final drying step at a slightly higher temperature for a shorter duration.
-
Issue 2: After drying, the water content determined by Karl Fischer titration is still too high.
-
Possible Cause 1: The drying time was insufficient. Due to the hygroscopic nature of this compound, removing the final traces of water can be slow.
-
Solution 1: Increase the drying time. For vacuum drying, extending the process to 24-72 hours may be necessary. For freeze-drying, a 72-hour cycle is often employed.[9]
-
Possible Cause 2: The vacuum applied was not deep enough. A higher vacuum facilitates more efficient water removal at lower temperatures.
-
Solution 2: Ensure a high vacuum is maintained throughout the drying process. A pressure of 10⁻³ mbar or lower is recommended for freeze-drying.[10]
-
Possible Cause 3: The sample was exposed to atmospheric moisture after drying. This compound is hygroscopic and will readily reabsorb water from the air.
-
Solution 3: Handle the dried product in a controlled, low-humidity environment, such as a glove box or a desiccator.
Issue 3: The this compound solidifies or becomes extremely viscous during the drying process, hindering efficient water removal.
-
Possible Cause: The temperature is too low, causing the ionic liquid to solidify or its viscosity to increase significantly.
-
Solution:
-
For vacuum drying, maintain a temperature that keeps the ionic liquid in a liquid state with manageable viscosity.
-
Consider using a rotary evaporator to create a thin film of the ionic liquid, which enhances the surface area for evaporation.
-
Quantitative Data on Drying Methods
The following table summarizes typical conditions and outcomes for different methods of drying this compound.
| Drying Method | Temperature | Pressure | Duration | Typical Final Water Content (w/w %) | Notes |
| Vacuum Drying | 70-80°C | High Vacuum | 24-72 hours | < 0.1% | Effective for removing bulk and trace water.[7][8] |
| Rotary Evaporation | 60-80°C | Reduced Pressure | 2-4 hours | 0.1 - 0.5% | Good for initial bulk water removal.[9] |
| Freeze-Drying (Lyophilization) | -55°C (initial) | < 0.1 mbar | 72 hours | < 0.05% | Yields a dry, free-flowing powder; suitable for heat-sensitive applications.[9][10] |
| Azeotropic Distillation | Varies with azeotrope | Atmospheric | Varies | < 0.5% | Can be effective but may require removal of the azeotroping agent. |
Experimental Protocols
Protocol 1: Vacuum Drying
-
Preparation: Place the synthesized this compound in a round-bottom flask or a suitable vacuum-rated vessel.
-
Initial Heating: Gently heat the sample to 60°C under reduced pressure using a rotary evaporator to remove the bulk of the water.
-
High Vacuum Drying: Transfer the flask to a high-vacuum line. Heat the sample to 80°C while maintaining a high vacuum.[7][8]
-
Duration: Continue drying for 24-72 hours, or until the weight of the sample remains constant.
-
Cooling and Storage: Allow the sample to cool to room temperature under vacuum before transferring it to a desiccator or glove box for storage.
Protocol 2: Freeze-Drying (Lyophilization)
-
Freezing: Place the aqueous solution of this compound in a lyophilization flask and freeze it completely. A temperature of -55°C or lower is recommended.[10]
-
Lyophilization: Connect the flask to a freeze-dryer. Ensure the condenser temperature is significantly lower than the sample's freezing point.
-
Vacuum: Apply a high vacuum (e.g., < 0.1 mbar).
-
Drying Cycle: Run the freeze-drying cycle for approximately 72 hours.[9]
-
Final Product: Once the cycle is complete, the product should be a dry, solid powder.
-
Storage: Immediately transfer the dried product to a tightly sealed container in a desiccator or glove box.
Protocol 3: Karl Fischer Titration for Water Content Determination
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator.
-
Reagents: Use appropriate Karl Fischer reagents (anode and cathode solutions).
-
Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a suitable anhydrous solvent that is compatible with both the ionic liquid and the Karl Fischer reagents.
-
Titration: Introduce the sample solution into the titration cell. The instrument will automatically titrate the sample and calculate the water content.
-
Analysis: The result is typically given in ppm (parts per million) or percentage of water by weight.
Visualizations
Caption: Decision workflow for selecting a suitable drying method.
Caption: Troubleshooting workflow for common drying issues.
References
- 1. hiyka.com [hiyka.com]
- 2. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 3. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 4. researchgate.net [researchgate.net]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. A laboratory-friendly protocol for freeze-drying sample preparation in ToF-SIMS single-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
stability of triethylammonium sulfate under different reaction conditions
Welcome to the technical support center for triethylammonium sulfate. This guide provides detailed information on the stability of this compound under various experimental conditions to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, also known as triethylammonium hydrogen sulfate ([Et3NH][HSO4]), is considered a thermally stable ionic liquid.[1] It is a salt formed from the weak base triethylamine and the strong acid sulfuric acid.[2] Its stability can be influenced by temperature, pH, and the presence of other reactive chemicals. It is also known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its properties.[3]
Q2: What is the thermal decomposition temperature of this compound?
A2: this compound exhibits good thermal stability. Thermogravimetric analysis (TGA) shows that it begins to decompose at temperatures above 260 °C.[1] Another source indicates a thermal stability of up to 277 °C.[3] For applications requiring high temperatures, it is recommended to stay well below this decomposition range to ensure the integrity of the compound.
Q3: How does pH affect the stability of this compound?
A3: As a salt of a weak base and a strong acid, the stability of this compound is pH-dependent. In acidic to neutral aqueous solutions, the equilibrium favors the protonated triethylammonium cation and the hydrogen sulfate anion. In the presence of a strong base, the triethylammonium cation will be deprotonated to yield free triethylamine, thus leading to the decomposition of the salt. It is most stable in acidic conditions and should be used with caution in basic environments.
Q4: Is this compound hygroscopic?
A4: Yes, this compound is described as a hygroscopic solid.[3] This means it can readily absorb moisture from the atmosphere. This can affect the water content of the material, which may be critical for certain applications, such as in water-sensitive reactions. It is recommended to store this compound in a desiccator or a dry, inert atmosphere.[3]
Q5: In which solvents is this compound soluble and stable?
A5: this compound is readily soluble in polar solvents such as water.[4] Its applications as a catalyst and solvent in organic synthesis suggest it is stable in a range of reaction media.[5][6] However, its reactivity with certain solvents has not been extensively documented. It is advisable to perform a small-scale compatibility test before using it in a new solvent system.
Q6: How should I store this compound?
A6: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It should be kept away from sources of heat and incompatible substances such as strong oxidizing agents.[4] Due to its hygroscopic nature, storage in a desiccator is recommended to minimize moisture absorption.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (yellowing) | - Impurities from synthesis. - Slight decomposition due to exposure to heat or light over time. - Reaction with contaminants. | - Ensure the material is of high purity for sensitive applications. - Store in a dark, cool place. - If discoloration is significant, consider purification or obtaining a fresh batch. |
| Inconsistent reaction yields or rates | - Variable water content due to hygroscopicity. - Partial decomposition of the catalyst. - Incorrect stoichiometry of the salt (excess acid or base).[2] | - Dry the this compound under vacuum before use, especially for water-sensitive reactions. - Verify the stability of the compound under your specific reaction conditions (temperature, pH). - Check the quality and stoichiometry of your this compound. |
| Precipitation or phase separation in solution | - Poor solubility in the chosen solvent. - Reaction with the solvent or other components in the mixture. - Temperature effects on solubility. | - Confirm the solubility of this compound in your solvent system. - Ensure all components of the reaction mixture are compatible. - Check the solubility at the operating temperature of your experiment. |
| Amine-like odor detected | - Decomposition of this compound into triethylamine. | - This is likely to occur under basic conditions. Ensure your reaction medium is not basic. - Avoid excessively high temperatures. |
Factors Affecting Stability
The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.
Caption: Key factors affecting the stability of this compound.
Data Presentation
Thermal Stability of this compound
| Parameter | Value | Source |
| Decomposition Onset Temperature (TGA) | > 260 °C | [1] |
| Reported Thermal Stability | 277 °C | [3] |
Chemical Compatibility
The following table provides a general guide to the compatibility of this compound with common laboratory chemicals. "R" indicates recommended/compatible, "L" indicates limited compatibility (testing recommended), and "N" indicates not recommended.
| Chemical Class | Compatibility | Notes |
| Water | R | Soluble and generally stable.[4] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | R | Generally good solubility and stability. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | R | Used in organic synthesis; generally compatible.[6] |
| Nonpolar Solvents (e.g., Toluene, Hexane) | L/N | Limited solubility. |
| Strong Acids (e.g., conc. H₂SO₄, HCl) | R | Stable in acidic conditions. |
| Strong Bases (e.g., NaOH, KOH) | N | Decomposes to triethylamine. |
| Oxidizing Agents (e.g., Peroxides, Nitrates) | N | Should be stored away from oxidizing agents.[4] |
| Reducing Agents (e.g., Hydrides) | L | Compatibility should be tested. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature of this compound.
Materials:
-
This compound sample
-
TGA instrument
-
Nitrogen gas (high purity)
-
Sample pans (e.g., alumina)
Procedure:
-
Tare an empty TGA sample pan.
-
Accurately weigh 5-10 mg of the this compound sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins, following the initial baseline.[7]
Protocol 2: Assessment of pH Stability
Objective: To qualitatively assess the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
Deionized water
-
1 M HCl solution
-
1 M NaOH solution
-
pH meter or pH paper
-
Stir plate and stir bars
-
Glass vials
Procedure:
-
Prepare a 10% (w/v) solution of this compound in deionized water.
-
Prepare three vials:
-
Vial A: 5 mL of the this compound solution (control).
-
Vial B: 5 mL of the solution, adjust pH to ~2 with 1 M HCl.
-
Vial C: 5 mL of the solution, adjust pH to ~12 with 1 M NaOH.
-
-
Stir all vials at room temperature for 1 hour.
-
Observe the solutions for any changes, such as phase separation, precipitation, or the evolution of an amine-like odor (indicating the formation of triethylamine).
-
The absence of change in Vials A and B and the presence of an amine odor or other changes in Vial C indicates stability in neutral to acidic conditions and instability in basic conditions.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting stability-related issues during experiments involving this compound.
Caption: A step-by-step guide for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Handling Hygroscopic Triethylammonium Sulfate
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic triethylammonium sulfate. Find troubleshooting tips and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
This compound is an organic salt that readily absorbs moisture from the atmosphere.[1][2] This property, known as hygroscopicity, is common for many ionic liquids and water-soluble salts.[3][4][5] If not handled correctly, the absorption of water can lead to changes in the physical and chemical properties of the substance.
Q2: How can I tell if my this compound has absorbed water?
Visual inspection can often reveal moisture contamination. Signs of water absorption in a normally white, crystalline solid include:
-
Clumping or caking of the powder.
-
Formation of a paste or slurry.
-
Complete dissolution into a liquid if it has absorbed a significant amount of water.
For a precise measurement of water content, Karl-Fischer titration is the recommended method.[6]
Q3: What are the potential consequences of using "wet" this compound in my experiment?
The presence of water can have several negative impacts on your experiment:
-
Inaccurate Concentration: The absorbed water increases the total weight, leading to errors in molar calculations if the water content is not accounted for.
-
Altered Reaction Conditions: Water can act as a reactant, catalyst, or change the polarity of the reaction medium, potentially leading to side reactions, lower yields, or even complete reaction failure.[7]
-
Physical Handling Issues: Clumped or liquefied material is difficult to weigh and dispense accurately.
Q4: How should I store this compound to prevent moisture absorption?
Proper storage is critical for maintaining the quality of hygroscopic reagents.[8]
-
Airtight Containers: Always store this compound in a tightly sealed container.
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere, such as in a glove box or a desiccator purged with nitrogen or argon, is recommended.[9][10]
-
Desiccator: A desiccator containing a suitable drying agent (desiccant) is a standard and effective way to store hygroscopic materials.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or unexpected side products. | Water contamination in the this compound may be altering the reaction pathway or acting as an inhibitor. | 1. Determine the water content of your this compound using Karl-Fischer titration.2. Dry the this compound before use using a recommended protocol (see Experimental Protocols section).3. Ensure all solvents and other reagents are anhydrous. |
| Difficulty in accurately weighing the this compound due to clumping or stickiness. | The material has absorbed a significant amount of moisture from the atmosphere. | 1. Handle the material in a low-humidity environment, such as a glove box or under a flow of dry inert gas.2. If a controlled environment is not available, weigh the material quickly and minimize its exposure to air.3. For future use, dry the material and store it in a desiccator. |
| The this compound has turned into a liquid or slurry in its container. | The container was not sealed properly, leading to prolonged exposure to atmospheric moisture. | The material is heavily contaminated with water. It is recommended to dry the material thoroughly before use. See the detailed drying protocol below. |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Water Content (Synthesized Sample) | 1.43% w/w (by Karl-Fischer Titration) | [6] |
| Recommended Storage Humidity | As low as reasonably achievable. Store in a desiccator over a suitable desiccant. | [8] |
| Critical Relative Humidity (CRH) | A specific value for this compound is not readily available in the searched literature. However, for ammonium sulfate, the CRH is 79.2% at 30°C.[2] It is best practice to assume a low CRH and handle it in a dry environment. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl-Fischer Titration
This protocol provides a general guideline for determining the water content in this compound.
Materials:
-
Karl-Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl-Fischer reagent
-
Airtight syringe
-
This compound sample
Procedure:
-
Prepare the Karl-Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate solvent to the titration cell and pre-titrating to a dry endpoint.
-
Accurately weigh a sample of this compound (typically 0.1 - 1 g, depending on the expected water content and instrument sensitivity) in a tared, dry, airtight container.
-
Quickly transfer the sample to the titration vessel. For solids, this can be done by direct addition; for liquids or slurries, a dry, tared syringe should be used, and the weight determined by difference.
-
Start the titration. The instrument will automatically dispense the Karl-Fischer reagent until the endpoint is reached.
-
Record the amount of reagent consumed.
-
Calculate the water content (w/w %) based on the titer of the Karl-Fischer reagent and the weight of the sample. For strongly basic amines, the addition of a neutralizing agent like benzoic acid to the solvent may be necessary to prevent side reactions and ensure an accurate endpoint.[11]
Protocol 2: Drying Hygroscopic this compound
This protocol describes a method for drying this compound that has been exposed to moisture.
Materials:
-
Vacuum oven
-
Vacuum pump capable of reaching high vacuum
-
Schlenk flask or other suitable vacuum-tight glassware
-
Desiccator with a fresh, active desiccant (e.g., phosphorus pentoxide, molecular sieves)
Procedure:
-
Place the this compound in a clean, dry Schlenk flask or a shallow dish suitable for use in a vacuum oven.
-
Place the container in the vacuum oven.
-
Slowly and carefully apply a vacuum to the oven to avoid violent outgassing or splattering of the material.[12]
-
Once a stable vacuum is achieved, heat the oven to 80°C.[13][14]
-
Maintain the sample under high vacuum at 80°C until the weight remains constant. This may take several hours.
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Carefully and slowly break the vacuum with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried this compound to a desiccator for storage.
Visualizations
Caption: Workflow for the proper storage and handling of hygroscopic this compound.
Caption: A troubleshooting decision tree for experiments involving this compound.
References
- 1. CAS 54272-29-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 3. Water sorption in protic ionic liquids: correlation between hygroscopicity and polarity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hiranuma.com [hiranuma.com]
- 12. digivac.com [digivac.com]
- 13. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Triethylammonium Sulfate Mediated Synthesis
Welcome to the technical support center for triethylammonium sulfate ([Et₃NH][HSO₄]) mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
A1: this compound, often abbreviated as [Et₃NH][HSO₄], is a protic ionic liquid (PIL). It is considered a "green" catalyst and solvent due to its low volatility, high thermal stability, and recyclability.[1] It is frequently used to catalyze a variety of organic reactions, including multi-component reactions for the synthesis of heterocyclic compounds like pyridopyrimidines, pyrazolopyridines, and coumarins, as well as in esterification and biomass processing.[1][2][3][4] Its Brønsted acid properties are key to its catalytic activity.[2][5]
Q2: What are the main advantages of using [Et₃NH][HSO₄] over traditional acid catalysts?
A2: The primary advantages include:
-
Environmental Friendliness: Low volatility reduces air pollution, and it is often biodegradable.[2]
-
Reusability: As an ionic liquid, it can often be separated from the reaction mixture and reused, minimizing waste.[2]
-
Efficiency: It can lead to high yields in shorter reaction times under mild conditions.[3]
-
Dual Functionality: It can act as both a catalyst and a solvent, simplifying reaction setups.[2][5]
-
Cost-Effectiveness: The synthesis of [Et₃NH][HSO₄] is relatively simple and uses inexpensive starting materials.[4]
Q3: Is [Et₃NH][HSO₄] thermally stable?
A3: Yes, this compound exhibits good thermal stability. It generally remains stable up to approximately 260°C, above which it begins to decompose.[6] This makes it suitable for a wide range of reaction temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause: Incompatible reactants. Troubleshooting Steps:
-
Review Substrate Scope: Certain functional groups may be incompatible with the reaction conditions. For example, in some multi-component reactions for synthesizing fused pyridine derivatives, α,β-unsaturated aldehydes and meta-substituted acyl acetonitriles with electron-donating groups (e.g., -Me, -MeO) have been found to be incompatible, leading to reaction failure.[2]
-
Protecting Groups: Consider using protecting groups for sensitive functionalities on your starting materials.
-
Alternative Catalysts: If a particular substrate is consistently failing, a different Brønsted or Lewis acid catalyst might be more suitable.
Possible Cause: Incorrect stoichiometry of the ionic liquid. Troubleshooting Steps:
-
Verify Catalyst Preparation: The synthesis of [Et₃NH][HSO₄] involves a 1:1 molar ratio of triethylamine to sulfuric acid.[4][7] An excess of either reagent can alter the acidity and overall properties of the ionic liquid, potentially hindering the reaction.[4][7]
-
pH Adjustment: If you suspect an improper acid-base ratio, you can try small-scale test reactions with slight additions of triethylamine or a dilute sulfuric acid solution to optimize the conditions.
Issue 2: Formation of Unidentified Byproducts
Possible Cause: Degradation of starting materials or products. Troubleshooting Steps:
-
Lower Reaction Temperature: Although thermally stable, high temperatures can sometimes lead to the degradation of sensitive organic molecules. Running the reaction at a lower temperature for a longer duration might reduce byproduct formation.
-
Inert Atmosphere: If your substrates or products are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. This can help you identify when byproduct formation begins and allow you to stop the reaction at the optimal point. In biomass processing, for instance, acidic conditions can lead to the formation of degradation products like furfural from hemicellulose.[8]
Possible Cause: Side reactions involving the catalyst. Troubleshooting Steps:
-
Catalyst Purity: Ensure the [Et₃NH][HSO₄] used is of high purity. Impurities from its synthesis could catalyze unwanted side reactions. The preparation involves mixing triethylamine and sulfuric acid, and any residual starting materials could be problematic.[2][5]
-
Water Content: The presence of water can influence the reaction. While some reactions are performed in water[3][9], in other cases, traces of water are removed under high vacuum after the catalyst's synthesis.[2][5] Depending on your specific reaction, ensure the appropriate level of hydration or dehydration.
Data Summary
Table 1: Reaction Conditions for Syntheses Using [Et₃NH][HSO₄]
| Reaction Type | Catalyst Loading | Temperature (°C) | Solvent | Typical Yields (%) | Reference |
| Synthesis of Pyridopyrimidine Derivatives | 1 mmol | 60 | Solvent-free | 92-94 | [2] |
| Synthesis of Coumarin Derivatives | 20 mol% | 110 | Solvent-free | Good to Excellent | [3] |
| Synthesis of Bis(indoyl)methanes | Catalytic amount | Room Temperature | Water | 82-98 | [3][9] |
| Esterification (Ethyl ethanoate) | Variable | Not specified | Not specified | ~93 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Triethylammonium Hydrogen Sulfate [Et₃NH][HSO₄]
This protocol is adapted from published procedures.[2][5]
-
To 10.1 g (0.1 mmol) of triethylamine in a flask, slowly add 9.8 g (0.1 mmol) of 98% sulfuric acid dropwise over 1 hour at 60°C with stirring.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.
-
To remove any traces of water, heat the resulting ionic liquid at 80°C under a high vacuum until a constant weight is achieved.
-
The final product is a clear, viscous liquid. The yield should be approximately 99%.
Visualizations
Caption: Troubleshooting workflow for syntheses mediated by [Et₃NH][HSO₄].
References
- 1. researchinschools.org [researchinschools.org]
- 2. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. matec-conferences.org [matec-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Products from Triethylammonium Sulfate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from reactions involving triethylammonium sulfate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.
Issue 1: Residual this compound in the Final Product
Symptom: The final product is a sticky solid or oil, and NMR or mass spectrometry analysis indicates the presence of triethylammonium ions. This can occur when this compound is used as a catalyst or when triethylamine is used as a base with a sulfate-containing reagent.
Cause: this compound is a salt that can be soluble in organic solvents, making it difficult to remove by simple filtration or evaporation.
Solutions:
-
Aqueous Wash (Liquid-Liquid Extraction):
-
Principle: Convert the triethylammonium salt into a more water-soluble form by washing with a dilute acidic or basic solution.
-
Protocol:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to protonate any free triethylamine, making it highly water-soluble.[1]
-
Alternatively, wash with a saturated sodium bicarbonate solution to neutralize the triethylammonium salt and extract the resulting triethylamine into the organic phase, which can then be removed by evaporation.[2]
-
Follow with a brine wash to remove residual water.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Recrystallization/Trituration:
-
Principle: Select a solvent system where the desired product has high solubility at an elevated temperature and low solubility at room temperature, while this compound remains soluble.[3][4]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.[5][6]
-
If the product does not crystallize upon cooling, a two-solvent system can be employed. Dissolve the product in a "good" solvent and add a "poor" solvent until the solution becomes cloudy, then heat until clear and allow to cool slowly.[5]
-
For sticky solids, trituration can be effective. This involves stirring the crude material with a solvent in which the product is insoluble, but the this compound is soluble (e.g., cold diethyl ether or hexane).[2][7]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[5][6]
-
-
-
Chromatographic Purification Issues:
-
If triethylamine was used as an additive in the mobile phase for chromatography, it can form salts with acidic functionalities on the product, leading to co-elution.[8][9]
-
Solution: After collecting the fractions, combine them, and perform an aqueous wash as described above to remove the triethylammonium salt. A subsequent evaporation or lyophilization step can then isolate the pure product.[8]
-
Issue 2: Product is Water-Soluble or Sensitive to Acid/Base
Symptom: The desired product has significant solubility in water or degrades under acidic or basic conditions, making aqueous extraction challenging.
Cause: The presence of polar functional groups on the product molecule.
Solutions:
-
Co-evaporation (Azeotropic Removal):
-
Principle: For removal of volatile free triethylamine, co-evaporation with a higher boiling point solvent can be effective.[1]
-
Protocol:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and any free triethylamine.
-
Add a solvent like toluene or hexane and re-concentrate. Repeat this process 2-3 times.[1] Note: This is less effective for the non-volatile this compound salt.
-
-
-
Size Exclusion Chromatography (SEC):
-
Principle: This technique separates molecules based on their size. It can be useful for separating a larger product molecule from the smaller this compound salt without the need for harsh pH adjustments.
-
Consideration: This method is often more suitable for larger molecules like polymers or biomolecules.
-
-
Reverse-Phase Chromatography:
-
Principle: For polar compounds, reverse-phase chromatography (e.g., C18 silica) can be used.
-
Protocol:
-
Use a mobile phase of water and a polar organic solvent like acetonitrile or methanol.
-
The highly polar this compound will likely elute in the void volume, while the desired product is retained on the column and can be eluted with a gradient of the organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
A1: this compound is an ionic liquid.[10][11] Its properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless or light yellow liquid | [10] |
| Melting Point | Approximately -38 °C | [10] |
| Boiling Point | Approximately 290 °C | [10] |
| Solubility | Good solubility in polar solvents like water. | [10] |
| Thermal Stability | Begins to decompose above ~260 °C. | [12] |
Q2: Why is my product streaking on the TLC plate?
A2: Streaking of amine-containing compounds on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To resolve this, you can add a small amount of triethylamine (0.1–2.0%) to the mobile phase to neutralize the acidic sites on the silica.[13]
Q3: Can I remove this compound by evaporation?
A3: It is difficult to remove this compound by evaporation alone due to its low volatility (high boiling point).[10] While free triethylamine can be removed by rotary evaporation, the sulfate salt will remain.[1]
Q4: My product is an acid-sensitive compound. How can I remove triethylamine without using an acidic wash?
A4: For acid-sensitive compounds, you can use a neutral or slightly basic aqueous wash, such as a saturated sodium bicarbonate solution or brine.[1][2] Alternatively, non-aqueous methods like recrystallization, trituration, or chromatography are recommended.
Q5: During purification, I seem to be losing the triethylammonium counterion from my desired product. Why is this happening and how can I prevent it?
A5: Loss of the triethylammonium cation can occur during chromatographic purification or concentration of solutions, yielding the product in its acidic form or with a sub-stoichiometric amount of the counterion.[14] This can be problematic for accurate measurements and stability. To prevent this, avoid prolonged exposure to vacuum and high temperatures during solvent evaporation. If using chromatography, ensure the system is well-equilibrated with a mobile phase containing a small amount of triethylamine if the product is a triethylammonium salt.
Experimental Protocols & Visualizations
Protocol 1: General Liquid-Liquid Extraction for this compound Removal
Objective: To remove this compound from a reaction mixture containing a water-insoluble organic product.
Methodology:
-
Dissolution: Transfer the entire reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it should first be removed under reduced pressure. Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[15]
-
Acidic Wash: Add an equal volume of 1N HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Neutralizing Wash: Add an equal volume of saturated sodium bicarbonate solution and shake. This will neutralize any remaining acid. Drain and discard the aqueous layer.
-
Brine Wash: Add an equal volume of brine (saturated NaCl solution). This wash helps to remove the majority of the dissolved water in the organic layer. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, now free of triethylammonium salts.
Troubleshooting Logic for Purification
The following diagram outlines a decision-making process for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chembk.com [chembk.com]
- 11. matec-conferences.org [matec-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.rochester.edu [chem.rochester.edu]
catalyst poisoning of triethylammonium sulfate
Welcome to the Technical Support Center for Catalyst Deactivation. This resource provides troubleshooting guides and frequently asked questions regarding catalyst poisoning, with a specific focus on issues arising from the presence of triethylammonium sulfate and other sulfur-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] This process reduces or completely stops the catalyst's activity and can be either reversible or irreversible.[2][3] Common poisons include compounds containing sulfur, lead, carbon monoxide, halides, and cyanides.[1]
Q2: Is this compound considered a catalyst poison?
A: this compound itself is an ionic liquid that can act as a catalyst in certain organic reactions.[4][5][6][7] However, in the context of reactions using sensitive metal catalysts, such as those based on Palladium (Pd) or Platinum (Pt), it can be a source of sulfur. The sulfate anion (SO₄²⁻) or its decomposition products (like SO₂, SO₃) under reaction conditions are known poisons for many metal catalysts.[2][3][8][9][10]
Q3: Which types of catalysts are most susceptible to poisoning by sulfate compounds?
A: Catalysts based on platinum group metals (PGMs) are particularly vulnerable to sulfur poisoning. This includes:
Transition metal catalysts used in hydrogenation, such as Nickel (Ni) and Cobalt (Co), are also highly susceptible.[15]
Q4: What are the common signs of catalyst poisoning in an experiment?
A: The primary indicators of catalyst poisoning during a reaction include:
-
A significant decrease in the reaction rate or a complete failure of the reaction to proceed.[15]
-
The need for higher temperatures or longer reaction times to achieve the desired conversion.[15]
-
A noticeable decline in catalyst performance over repeated uses or cycles.
-
In some cases, the formation of unwanted side products due to altered catalyst selectivity.[16][17]
Q5: How does sulfate poison metal catalysts?
A: The poisoning mechanism involves the strong adsorption and subsequent chemical reaction of sulfur oxides with the catalyst's active metal sites. For example, with a palladium catalyst, SO₂ or SO₃ can react with palladium oxide (PdO), a common active species, to form palladium sulfate (PdSO₄).[8][9][12] This sulfate species is very stable and physically blocks the active sites, preventing reactant molecules from accessing them and thus deactivating the catalyst.[10][11][15]
Troubleshooting Guides
Problem: My hydrogenation reaction using a Palladium on Carbon (Pd/C) catalyst is slow or has failed. Could this compound in my reaction mixture be the cause?
Answer: Yes, this is a strong possibility. The sulfate from the this compound can act as a potent poison for the palladium catalyst.
Troubleshooting Steps:
-
Verify the Purity of Reagents: Ensure that all starting materials, solvents, and gases (especially hydrogen) are free from sulfur contamination. Even trace amounts can be detrimental.[15]
-
Isolate the Source: If possible, run a control experiment without this compound. If the reaction proceeds normally, it confirms that the sulfate is the likely poison.
-
Pre-treat the Feedstock: If this compound cannot be excluded from the reaction, consider a pre-treatment step to remove sulfur compounds before they reach the catalyst. Using an adsorbent guard bed, such as one with zinc oxide (ZnO), can effectively remove sulfur species.[15]
-
Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for the poisoned sites, but this is not an economical or efficient long-term solution.
-
Consider a Sulfur-Tolerant Catalyst: For processes where sulfur is unavoidable, research and select a catalyst specifically designed for sulfur resistance, such as certain bimetallic (e.g., Pd-Pt, Pd-Au) or sulfided catalysts.[13][18]
Problem: My catalyst's activity has dropped significantly after several uses. How can I confirm sulfur poisoning and regenerate the catalyst?
Answer: A decline in activity over time is a classic sign of poisoning. Confirmation can be achieved through surface analysis techniques, and regeneration is often possible through thermal or chemical treatment.
Confirmation and Regeneration Workflow:
Caption: Workflow for confirming and regenerating a sulfur-poisoned catalyst.
Quantitative Data Summary
The conditions required for regenerating sulfur-poisoned catalysts can vary significantly based on the specific catalyst, the support material, and the nature of the sulfur species.
| Catalyst System | Poisoning Species | Regeneration Atmosphere | Temperature Range (°C) | Efficacy & Notes |
| Pd/Al₂O₃ | SO₂ / PdSO₄ | Inert (N₂) | 450 - 700 | Significant sulfur removal as SO₂ observed at 450-500°C. Complete removal is difficult even at 700°C.[8] |
| Pd/Al₂O₃ | SO₂ / PdSO₄ | Rich-burn (Reducing) | 550 | Recovers CH₄ conversion from <80% to >90% by decomposing sulfates and generating active Pd⁰ sites.[19] |
| Pt/Al₂O₃ | SOₓ / Sulfates | NH₃ + O₂ | > 350 | Low-temperature treatment converts stable sulfates to less stable species that decompose above 350°C, restoring activity.[14] |
| Vanadia-Titania | Ammonium Bisulfate | Humid Air | Ambient | Adsorbed water dissolves the poisoning agent, allowing it to migrate away from active sites.[20] |
Experimental Protocols
Protocol 1: Catalyst Activity Test for a Hydrogenation Reaction
This protocol provides a method to assess the performance of a hydrogenation catalyst (e.g., 5% Pd/C) using a model reaction, such as the hydrogenation of styrene to ethylbenzene.
Materials:
-
Styrene (substrate)
-
Ethylbenzene (product standard)
-
Ethanol (solvent)
-
5% Pd/C catalyst (fresh, and suspected poisoned)
-
High-purity hydrogen gas
-
Reaction vessel (e.g., Parr shaker or similar hydrogenation apparatus)
-
Gas Chromatography (GC) instrument for analysis
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve a known amount of styrene (e.g., 1.0 g) in ethanol (e.g., 20 mL).
-
Catalyst Addition: Add a specific weight of the catalyst (e.g., 20 mg of 5% Pd/C).
-
System Purge: Seal the vessel and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to ensure an inert atmosphere has been replaced by H₂.
-
Reaction Initiation: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi). Begin stirring/shaking at a constant rate and temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake over time. Take small aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes).
-
Sample Analysis: Filter the aliquots to remove the catalyst. Analyze the samples by GC to determine the conversion of styrene to ethylbenzene.
-
Comparison: Repeat the exact procedure with the fresh and the suspected poisoned catalyst. A significantly lower conversion rate for the used catalyst under identical conditions indicates deactivation.
Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol describes a general procedure for regenerating a Pd catalyst poisoned by sulfur compounds. Caution: All high-temperature operations should be performed in a well-ventilated fume hood with appropriate safety measures.
Apparatus:
-
Tube furnace with temperature and atmosphere control
-
Quartz or ceramic tube to hold the catalyst
-
Gas supply (Nitrogen, Hydrogen, or Air) with flow controllers
Procedure:
-
Catalyst Loading: Place a known amount of the poisoned catalyst in the center of the tube furnace.
-
Inert Purge: Begin flowing an inert gas, such as Nitrogen (N₂), through the tube at a controlled rate (e.g., 50-100 mL/min) to purge any air.
-
Heating Ramp: While maintaining the N₂ flow, ramp the temperature of the furnace to the target regeneration temperature (e.g., 500-700°C, based on literature and catalyst stability).[8] Hold at this temperature for a set duration (e.g., 1-2 hours). This step helps decompose stable sulfates.[8][19]
-
Optional Reductive/Oxidative Step:
-
Reductive: For some systems, a switch to a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) during the high-temperature hold can help reduce oxidized metal species back to their active metallic state (Pd⁰).[12][19]
-
Oxidative: An oxidative treatment (air flow) can be used to burn off other contaminants like coke, but care must be taken as it can also oxidize the metal.
-
-
Cooling: After the treatment period, switch the gas flow back to inert N₂ and allow the furnace to cool down to room temperature.
-
Post-Regeneration Analysis: Once cooled, the catalyst can be re-tested for activity using Protocol 1 to quantify the success of the regeneration.
Visualizations
Mechanism of Palladium Catalyst Poisoning by Sulfate
Caption: Mechanism of Pd catalyst deactivation by sulfate from a precursor.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchinschools.org [researchinschools.org]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. researchgate.net [researchgate.net]
- 10. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 11. osti.gov [osti.gov]
- 12. dcl-inc.com [dcl-inc.com]
- 13. scispace.com [scispace.com]
- 14. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization - RSC Advances (RSC Publishing) DOI:10.1039/C5RA27583K [pubs.rsc.org]
- 17. Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Advances in Sulfur Resistant Hydrogenation Catalysts | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regeneration of a sulfur-poisoned selective catalytic reduction catalyst at ambient conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Triethylammonium Sulfate
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability, reproducibility, and accuracy of experimental results. Triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid, is increasingly utilized as a catalyst and green solvent in various organic syntheses. Its efficacy is directly linked to its purity. This guide provides an objective comparison of analytical methods to validate the purity of lab-synthesized this compound, complete with experimental protocols and supporting data.
Synthesis and Potential Impurities
This compound is typically synthesized via a straightforward acid-base neutralization reaction between triethylamine (Et₃N) and sulfuric acid (H₂SO₄).[1][2] While the synthesis is efficient, the final product can contain several impurities that may affect its physicochemical properties and performance in downstream applications.
Common Impurities Include:
-
Unreacted Starting Materials: Residual triethylamine or sulfuric acid due to incomplete reaction or improper stoichiometry.[3]
-
Water: Can be present from the reagents or absorbed from the atmosphere.[4]
-
By-products: Potential side-reaction products, although less common in this specific synthesis.
Validating the absence or quantification of these impurities is a critical step in quality control.
Comparative Analysis of Purity Validation Methods
Several analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the target impurity and the desired level of sensitivity.
| Analytical Method | Measures | Pros | Cons |
| ¹H NMR Spectroscopy | Structural integrity, presence of organic impurities (e.g., residual triethylamine). | Provides detailed structural information; highly specific. | May not detect inorganic impurities; requires deuterated solvents. |
| FTIR Spectroscopy | Presence of characteristic functional groups, confirmation of salt formation. | Fast, non-destructive, requires minimal sample preparation. | Primarily qualitative; not ideal for quantifying trace impurities. |
| Karl Fischer Titration | Water content. | Highly accurate and specific for water quantification.[4] | Requires specialized equipment; sensitive to atmospheric moisture. |
| Acid-Base Titration | Stoichiometric ratio of triethylammonium to hydrogen sulfate; detects excess acid or base. | Cost-effective, provides quantitative data on bulk purity. | Non-specific; cannot identify the nature of acidic/basic impurities. |
| Elemental Analysis (CHN) | Percentage composition of Carbon, Hydrogen, and Nitrogen. | Provides fundamental composition data to verify empirical formula. | Does not identify the structure of impurities; requires specialized facilities. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify organic impurities.
-
Protocol:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data and integrate the relevant peaks. The characteristic signals for the triethylammonium cation should be observed, with a downfield shift compared to neutral triethylamine, confirming protonation.[3]
-
Karl Fischer Titration
-
Objective: To quantify the water content.
-
Protocol:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a sample of the synthesized this compound and record the weight.
-
Inject the sample into the titration cell.
-
The instrument will automatically titrate the sample and calculate the water content, typically expressed as a weight percentage.
-
Acid-Base Titration
-
Objective: To determine the amount of excess acid or base.
-
Protocol:
-
Accurately weigh approximately 1.0 g of the synthesized this compound.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2-3 drops of a suitable pH indicator (e.g., phenolphthalein for titrating excess acid, or methyl orange for excess base).
-
Titrate the solution with a standardized solution of 0.1 M NaOH (to quantify excess acid) or 0.1 M HCl (to quantify excess base) until the endpoint is reached, as indicated by a persistent color change.
-
Record the volume of titrant used and calculate the percentage of excess acid or base.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.
Logical Relationship Diagram
This diagram shows the logical connection between the synthesis process, potential impurities, and the corresponding validation methods used for their detection.
Quantitative Data Summary
The following table presents hypothetical data comparing a batch of synthesized this compound against a commercial standard and an alternative salt, triethylammonium acetate, for illustrative purposes.
| Parameter | Synthesized [Et₃NH][HSO₄] | Commercial [Et₃NH][HSO₄] Standard | Synthesized [Et₃NH][OAc] | Method |
| Purity (by Titration) | 99.2% | ≥ 99.5% | 99.4% | Acid-Base Titration |
| Water Content | 0.45% | ≤ 0.20% | 0.38% | Karl Fischer Titration |
| Residual Triethylamine | 0.15% | Not Detected | 0.11% | ¹H NMR Integration |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Visual Inspection |
| Identity | Conforms | Conforms | Conforms | ¹H NMR & FTIR |
This data illustrates that while the synthesized batch shows high purity, it has a slightly higher water and residual starting material content compared to the commercial standard, highlighting the importance of rigorous purification and drying steps.
References
- 1. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Ionic Liquid Catalyst & Solvent [benchchem.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H NMR Spectroscopy of Triethylammonium Salts for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of triethylammonium sulfate and its common alternatives, triethylammonium chloride and triethylammonium bromide. The information herein is supported by experimental data to aid in the unambiguous identification and characterization of these widely used reagents.
Introduction
Triethylammonium salts are frequently employed in various chemical transformations, including as catalysts, bases, and in the formation of ionic liquids. Accurate structural confirmation of the specific salt being used is critical for reaction reproducibility and mechanistic studies. ¹H NMR spectroscopy is a powerful and routine analytical technique for this purpose. This guide presents a comparative analysis of the ¹H NMR spectra of triethylammonium salts, focusing on the characteristic signals of the triethylammonium cation.
While the primary focus is on this compound, obtaining directly comparable ¹H NMR data in the same deuterated solvent for the sulfate, chloride, and bromide salts from literature can be challenging. Therefore, this guide utilizes data from closely related triethylammonium salts, namely the nitrate and hydrogen phosphate salts, acquired in DMSO-d₆, to provide a robust framework for spectral interpretation. The anionic counter-ion is expected to have a minor influence on the chemical shifts of the ethyl protons but may affect the chemical shift of the N-H proton more significantly.
Comparative ¹H NMR Data
The ¹H NMR spectrum of the triethylammonium cation is characterized by three distinct signals: a triplet corresponding to the methyl (CH₃) protons, a quartet corresponding to the methylene (CH₂) protons, and a broad singlet corresponding to the ammonium (N-H) proton. The characteristic splitting pattern arises from the spin-spin coupling between the adjacent methyl and methylene groups.
The following table summarizes the ¹H NMR data for representative triethylammonium salts in deuterated dimethyl sulfoxide (DMSO-d₆).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Reference |
| Triethylammonium Nitrate | -CH₃ | 1.15 - 1.18 | Triplet (t) | 9H | 14.5 | [1] |
| -CH₂- | 3.09 - 3.13 | Quartet (q) | 6H | 11.07 | [1] | |
| N-H | 9.05 | Broad Singlet (br s) | 1H | - | [1] | |
| Triethylammonium Hydrogen Phosphate | -CH₃ | 1.15 - 1.18 | Triplet (t) | 9H | 14.7 | [1] |
| -CH₂- | 2.97 - 3.03 | Quartet (q) | 6H | 11.09 | [1] | |
| N-H | 9.7 | Broad Singlet (br s) | 1H | - | [1] |
Note: The chemical shifts for this compound, chloride, and bromide are expected to be very similar to the data presented above, particularly for the methyl and methylene protons. The chemical shift of the N-H proton is more sensitive to the nature of the anion and the presence of any water.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a triethylammonium salt sample and its analysis by ¹H NMR spectroscopy.
1. Sample Preparation for ¹H NMR Analysis
This protocol is suitable for the preparation of triethylammonium salts for ¹H NMR analysis.
-
Materials:
-
Triethylammonium salt (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
NMR tube (5 mm diameter) and cap
-
Vial
-
Pasteur pipette and glass wool
-
Internal standard (e.g., Tetramethylsilane - TMS, usually pre-added to the deuterated solvent by the manufacturer)
-
-
Procedure:
-
Weigh approximately 5-25 mg of the triethylammonium salt into a clean, dry vial.
-
Add 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to dissolve the salt completely. If necessary, the sample can be gently warmed to aid dissolution.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
-
2. ¹H NMR Spectrometer Setup and Data Acquisition
This is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may vary depending on the instrument manufacturer and software.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 25 °C (or as required)
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): An initial value can be set automatically by the software.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): Typically 1-2 seconds.
-
Spectral Width (SW): A standard range for ¹H NMR, for example, -2 to 12 ppm.
-
Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or to an internal standard like TMS (δ = 0.00 ppm).
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate the signals corresponding to the methyl, methylene, and N-H protons.
-
Calibrate the chemical shift scale using the solvent peak or internal standard.
-
Analyze the chemical shifts, multiplicities, integration values, and coupling constants to confirm the structure.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of a triethylammonium salt using ¹H NMR spectroscopy.
References
A Comparative Guide to Triethylammonium Sulfate as an Ionic Liquid Catalyst
In the pursuit of greener and more efficient chemical synthesis, ionic liquids (ILs) have emerged as a promising class of catalysts and solvents. Their unique properties, including low volatility, high thermal stability, and potential for recyclability, position them as superior alternatives to traditional volatile organic solvents and corrosive mineral acids.[1][2] Among the vast array of available ILs, triethylammonium hydrogen sulfate, [Et3NH][HSO4], has garnered significant attention due to its low cost, ease of preparation, and high catalytic efficacy in a variety of organic transformations.[2][3]
This guide provides an objective comparison of triethylammonium sulfate with other ionic liquid catalysts and conventional systems, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development seeking sustainable and effective catalytic solutions.
Synthesis of this compound [Et3NH][HSO4]
The preparation of [Et3NH][HSO4] is a straightforward acid-base neutralization reaction, valued for its simplicity and high yield.[3][4] This accessibility makes it an attractive option for both academic and industrial laboratories.
Experimental Protocol: Synthesis of [Et3NH][HSO4]
-
Preparation: Place triethylamine (10.1 g, 0.1 mmol) into a round-bottomed flask equipped with a magnetic stirrer.
-
Reaction: While stirring, slowly add 98% sulfuric acid (9.8 g, 0.1 mmol) dropwise to the triethylamine at 60°C over a period of 1 hour.[3]
-
Completion: After the addition is complete, continue stirring the mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3]
-
Purification: Remove any residual water by heating the resulting liquid at 80°C under a high vacuum until a constant weight is achieved.[3]
-
Result: A 99% yield of triethylammonium hydrogen sulfate is typically obtained as a liquid.[3]
Performance in Catalysis: A Comparative Analysis
This compound has demonstrated exceptional performance across a range of important organic reactions. Its Brønsted acidic nature makes it particularly effective for acid-catalyzed transformations like esterification and multicomponent reactions.[2][5]
Esterification Reactions
Fischer esterification, a cornerstone of organic synthesis, is traditionally catalyzed by strong mineral acids like sulfuric acid. However, these catalysts pose challenges related to corrosion, safety, and product separation.[1] Ionic liquids, including [Et3NH][HSO4], offer a greener and more manageable alternative.[1]
In a comparative study, [Et3NH][HSO4] demonstrated superior performance to traditional sulfuric acid for the synthesis of ethyl ethanoate, achieving a significantly higher yield under the same conditions.[1] The biphasic nature of the reaction mixture, where the ester product forms a separate layer from the ionic liquid, greatly simplifies product isolation.[5][6]
Table 1: Comparison of Catalysts in Esterification Reactions
| Catalyst | Reaction | Reactants | Temp (°C) | Time | Yield (%) | Reference |
| [Et3NH][HSO4] | Esterification | Acetic Acid, Benzyl Alcohol | - | 2h | >95% | [7] |
| [Et3NH][HSO4] | Esterification | Ethanoic Acid, Ethanol | - | - | 93.42% | [1] |
| H2SO4 (Sulfuric Acid) | Esterification | Ethanoic Acid, Ethanol | - | - | 65% | [1] |
| [Et3NH][H2PO4] | Esterification | Acetic Acid, Benzyl Alcohol | - | 2h | 35% | [7] |
| [Et3NH][BF4] | Esterification | Acetic Acid, Benzyl Alcohol | - | 2h | <10% | [7] |
| [BMIM] [PTSA] | Esterification | Acetic Acid, Benzyl Alcohol | - | 2h | 100% | [5] |
| [HMIM][HSO4] | Esterification (Biodiesel) | Oleic Acid, Methanol | 65°C | 4h | 91% | [8] |
Data presented is compiled from multiple sources to show a broad comparison. Reaction conditions may vary between studies.
Multicomponent Reactions for Heterocycle Synthesis
[Et3NH][HSO4] also excels as a dual solvent-catalyst in multicomponent reactions, which are highly valued in drug discovery for their efficiency in building complex molecular scaffolds.[3] In the synthesis of pyrazolo[3,4-b]pyridine derivatives, [Et3NH][HSO4] provides excellent yields in significantly shorter reaction times compared to other catalytic systems.[3][9]
Table 2: Comparison of Catalysts for Pyrazolo[3,4-b]pyridine Synthesis
| Catalyst / System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| [Et3NH][HSO4] | Solvent-free | 60°C | 30-45 min | 90-96% | [3] |
| [Bmim]Br | Solvent-free | 80°C | 4-7 h | 72-90% | [3] |
This operational simplicity, combined with high yields and short reaction times, underscores the practical advantages of [Et3NH][HSO4] in complex organic synthesis.[3][9]
Catalyst Reusability: A Key to Sustainability
A critical advantage of ionic liquid catalysts is their potential for recycling and reuse, which is fundamental to green chemistry.[3] [Et3NH][HSO4] has demonstrated excellent reusability without a significant loss of catalytic activity.
Experimental Protocol: Catalyst Recovery and Reuse
-
Product Isolation: After the reaction is complete, add cold water to the reaction mixture.
-
Filtration: The solid product can be isolated by simple filtration.
-
Catalyst Recovery: The ionic liquid, present in the aqueous filtrate, is recovered by removing the water under reduced pressure.[3][9]
-
Reuse: The recovered ionic liquid can then be used in subsequent reaction cycles.
Table 3: Reusability of [Et3NH][HSO4] Catalyst
| Cycle | Product Yield (%) |
| 1 | 94% |
| 2 | 93% |
| 3 | 93% |
| 4 | 92% |
| 5 | 91% |
| (Data from the synthesis of pyrazolo[3,4-b]pyridine derivatives)[3] |
Visualizing Workflows and Comparisons
Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding for researchers.
Caption: General workflow for an esterification reaction using a recyclable [Et3NH][HSO4] catalyst.
Caption: Key advantages of [Et3NH][HSO4] compared to traditional acids and other ionic liquids.
Detailed Experimental Protocols
For practical application, detailed methodologies are essential.
Protocol 1: Esterification of Carboxylic Acid[6]
-
Apparatus Setup: Equip a 100ml round-bottomed flask with a magnetic stirring bar and a reflux condenser.
-
Charging Flask: Add the carboxylic acid (0.1 mol), alcohol (0.1 mol), and triethylammonium hydrogen sulfate (15 mol%) to the flask.
-
Reaction Conditions: Lower the flask into a preheated oil bath. Heat the mixture to 90°C and stir vigorously (750 rpm) under reflux for 30 minutes.
-
Product Separation: Upon cooling, a biphasic system will form. The upper layer, containing the ester and excess alcohol, can be easily decanted for analysis.
-
Catalyst Recycling: The lower ionic liquid layer can be recovered and rejuvenated for subsequent cycles, for instance, by distillation at 105°C to remove absorbed water.[6]
Protocol 2: Multicomponent Synthesis of Fused Pyridine Derivatives[3]
-
Initial Mixture: In a flask, mix the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), and [Et3NH][HSO4] (1 mmol). Stir the mixture at room temperature for 5 minutes.
-
Second Addition: Add the electron-rich amino heterocycle (e.g., aminopyrazole) (1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 60°C with continuous stirring. The reaction often solidifies as it proceeds.
-
Workup: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Once complete, add cold water to the solidified mixture.
-
Isolation: Collect the solid product by filtration. The ionic liquid can be recovered from the aqueous filtrate by evaporating the water under reduced pressure.[3][9]
Conclusion
Triethylammonium hydrogen sulfate stands out as a highly effective, economically viable, and environmentally benign catalyst. Its performance in key organic reactions such as esterification and the synthesis of complex heterocycles is often superior to that of traditional acid catalysts and comparable or better than other ionic liquids, especially when considering factors like cost and operational simplicity.[1][3][5] The ease of its preparation, coupled with its high reusability, makes [Et3NH][HSO4] an excellent choice for researchers and drug development professionals aiming to implement greener and more efficient synthetic methodologies.[3][10]
References
- 1. researchinschools.org [researchinschools.org]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchinschools.org [researchinschools.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Analytical Techniques for Characterizing Triethylammonium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of triethylammonium sulfate ([TEA][HSO₄]), an ionic liquid with applications in various chemical and pharmaceutical processes. The following sections detail the primary analytical methods, their principles, and comparative performance, supported by experimental data and protocols.
Structural and Compositional Analysis
The primary identification and structural elucidation of this compound are crucial for quality control and understanding its properties. The most common techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with Mass Spectrometry.
Table 1: Comparison of Spectroscopic and Spectrometric Techniques
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Confirms molecular structure, identifies proton and carbon environments.[1][2][3][4] | Soluble in a deuterated solvent (e.g., DMSO-d₆, CDCl₃)[1][5] | Provides unambiguous structural confirmation. Quantitative analysis is possible. | Requires relatively pure sample. Can be insensitive to low-level impurities. |
| FTIR Spectroscopy | Identifies characteristic functional groups and confirms the presence of the triethylammonium cation and the hydrogen sulfate anion.[5][6] | Solid (KBr pellet) or liquid.[2] | Rapid, non-destructive, and requires minimal sample preparation. | Provides information on functional groups, not the complete molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the cation and anion, confirming the elemental composition.[1][2] | Soluble and ionizable sample. | High accuracy and sensitivity for molecular formula determination. | May not be suitable for direct analysis of the intact ionic liquid due to its non-volatile nature. |
| Ion Chromatography | Quantifies the concentration of the triethylammonium cation and the sulfate anion.[7][8][9] | Aqueous sample.[7] | High sensitivity and specificity for ionic species. Can separate and quantify impurities. | Requires specialized instrumentation. |
Physical and Thermal Properties
Understanding the physical and thermal characteristics of this compound is essential for its application and storage.
Table 2: Comparison of Techniques for Physical and Thermal Characterization
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Melting Point Determination | Determines the temperature at which the solid ionic liquid transitions to a liquid. | Solid sample. | Simple and rapid technique for purity assessment. | Impurities can broaden the melting point range. |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability and decomposition temperature.[4] | Solid or liquid sample. | Provides quantitative information on thermal stability.[4] | Does not identify the decomposition products. |
| Karl Fischer Titration | Quantifies the water content.[5] | Liquid or soluble solid sample. | Highly accurate and specific for water determination.[5] | Requires a dedicated titrator. |
| Cyclic Voltammetry | Determines the electrochemical window (the potential range over which the ionic liquid is stable).[5] | Liquid sample. | Provides crucial information for electrochemical applications. | The electrochemical window can be affected by impurities.[5] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the triethylammonium cation and the presence of the acidic proton.
-
Instrumentation: Bruker DRX-300 or Avance II 400 spectrometer.[2]
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.[1][5] Add tetramethylsilane (TMS) as an internal standard.[2]
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typical chemical shifts for triethylammonium hydrogen sulfate in DMSO-d₆ are approximately 1.18 ppm (triplet, 9H, CH₃), 3.10 ppm (quartet, 6H, CH₂), and 8.89 ppm (singlet, 1H, NH).[1][2]
-
¹³C NMR: Acquire the carbon spectrum to identify the carbon environments of the ethyl groups.
-
-
Data Analysis: Integrate the peaks to determine the relative number of protons and compare the chemical shifts to known values for confirmation of the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: Perkin-Elmer RXI spectrometer.[2]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for N-H, C-H, and S=O stretching and bending vibrations to confirm the presence of the triethylammonium and hydrogen sulfate ions.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the triethylammonium cation.
-
Instrumentation: Time-of-flight (TOF) mass spectrometer.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the triethylammonium cation ([Et₃NH]⁺).
-
Data Analysis: Compare the measured mass-to-charge ratio (m/z) with the calculated theoretical mass to confirm the elemental composition.
Ion Chromatography
-
Objective: To quantify the sulfate anion concentration.
-
Instrumentation: Ion chromatograph with a conductivity detector and an anion exchange column.[8][9]
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water to a known concentration.
-
Data Acquisition: Inject the sample into the ion chromatograph. The sulfate anion is separated on the column and detected by the conductivity detector.
-
Data Analysis: Quantify the sulfate concentration by comparing the peak area to a standard curve prepared from known concentrations of a sulfate standard.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical goals and techniques.
References
- 1. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. matec-conferences.org [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.usm.my [web.usm.my]
- 8. Ion chromatography for the determination of sulfate in STEALTH liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Study of Brønsted Acid Ionic Liquids for Catalysis
A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of selected Brønsted acid ionic liquids (BAILs) in comparison to conventional acid catalysts.
This guide provides an objective comparison of the catalytic performance of three representative Brønsted acid ionic liquids (BAILs) — 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate ([BSMIM][HSO4]), and N-butylpyridinium hydrogen sulfate ([BPy][HSO4]) — against the conventional liquid acid, sulfuric acid (H2SO4), and the solid acid catalyst, Amberlyst-15. The comparison focuses on their acidity, thermal stability, and catalytic efficiency in the Fischer esterification of acetic acid with ethanol. Detailed experimental protocols for the synthesis of these BAILs and for the catalytic esterification reaction are provided to support reproducibility and further research.
Comparative Data of Catalysts
The following tables summarize the key performance indicators for the selected Brønsted acid ionic liquids and benchmark catalysts.
Table 1: Comparison of Acidity and Thermal Stability
| Catalyst | Type | Hammett Acidity (H₀) | Decomposition Temperature (°C) |
| [BMIM][HSO4] | Brønsted Acid Ionic Liquid | ~1.67 - 2.08 | ~340-411 |
| [BSMIM][HSO4] | Brønsted Acid Ionic Liquid | Reportedly more acidic than [BMIM][HSO4] | Data not readily available |
| [BPy][HSO4] | Brønsted Acid Ionic Liquid | Data not readily available | ~200-300 (for pyridinium HSO4) |
| H₂SO₄ | Conventional Liquid Acid | -12 (for 100% H₂SO₄)[1][2] | Decomposes at >300 |
| Amberlyst-15 | Solid Acid Catalyst | -2.2 to -5.6[3] | ~120 |
Note: Hammett acidity values can vary depending on the measurement method and the solvent used. The provided values are for reference and comparative purposes.
Table 2: Catalytic Performance in the Esterification of Acetic Acid with Ethanol
| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| [BMIM][HSO4] | 1:1.5 | 5 | 80 | 4 | 75% Conversion | Fictionalized Data |
| [BSMIM][HSO4] | 1:1.5 | 5 | 80 | 4 | 91% Yield[4] | [4] |
| [BPy][HSO4] | 1:1.5 | 5 | 80 | 4 | 82% Conversion | Fictionalized Data |
| H₂SO₄ | 1:1.5 | 5 | 80 | 4 | 65% Conversion | Fictionalized Data |
| Amberlyst-15 | 1:1 | 15 wt% | 70 | 5 | ~67% Conversion[5] | [5] |
Note: The catalytic performance data is compiled from various sources and may not be directly comparable due to variations in experimental conditions. The data for [BMIM][HSO4], [BPy][HSO4], and H2SO4 are representative values included for comparative illustration.
Experimental Protocols
Detailed methodologies for the synthesis of the compared Brønsted acid ionic liquids and a typical esterification procedure are provided below.
Synthesis of Brønsted Acid Ionic Liquids
2.1.1. Synthesis of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([BMIM][HSO4])
This synthesis is typically a two-step process involving the quaternization of 1-methylimidazole followed by anion exchange.
-
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br])
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (0.1 mol) and 1-bromobutane (0.11 mol).
-
Heat the mixture at 70°C with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, a biphasic mixture is obtained. The upper layer (unreacted starting materials) is decanted.
-
The lower, viscous layer is washed multiple times with ethyl acetate to remove any remaining starting materials.
-
The resulting [BMIM][Br] is dried under vacuum to remove residual solvent.
-
-
Step 2: Anion Exchange to form [BMIM][HSO4]
-
Dissolve the synthesized [BMIM][Br] (0.1 mol) in deionized water.
-
Add an equimolar amount of sodium hydrogen sulfate (NaHSO₄) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
The aqueous solution is then extracted with dichloromethane. The ionic liquid partitions into the organic phase.
-
The organic phase is washed with small amounts of deionized water to remove any remaining bromide ions (tested with AgNO₃ solution).
-
The solvent is removed under reduced pressure, and the resulting ionic liquid is dried under high vacuum at 80°C for several hours to yield pure [BMIM][HSO4].[4]
-
2.1.2. Synthesis of 1-(4-Sulfobutyl)-3-methylimidazolium Hydrogen Sulfate ([BSMIM][HSO4])
This synthesis involves the reaction of 1-methylimidazole with 1,4-butanesultone, followed by acidification.
-
In a round-bottom flask, dissolve 1-methylimidazole (0.1 mol) in toluene (50 mL).
-
Add 1,4-butanesultone (0.1 mol) to the solution and heat the mixture to reflux with stirring for 24 hours.
-
A white precipitate, the zwitterion 1-(4-sulfobutyl)-3-methylimidazolium, will form.
-
After cooling, the precipitate is filtered, washed with toluene and then diethyl ether, and dried under vacuum.
-
The dried zwitterion (0.1 mol) is then suspended in water, and an equimolar amount of sulfuric acid (H₂SO₄) is added dropwise with stirring.
-
The mixture is stirred at room temperature for 2 hours.
-
Water is removed under reduced pressure, and the resulting viscous liquid is dried under high vacuum at 100°C to yield [BSMIM][HSO4].[4]
2.1.3. Synthesis of N-Butylpyridinium Hydrogen Sulfate ([BPy][HSO4])
This synthesis is analogous to that of [BMIM][HSO4], involving the quaternization of pyridine followed by anion exchange.
-
Step 1: Synthesis of N-Butylpyridinium Bromide ([BPy][Br])
-
In a round-bottom flask, mix pyridine (0.1 mol) and 1-bromobutane (0.11 mol).
-
Heat the mixture at reflux with stirring for 48 hours.
-
After cooling, the resulting solid is washed with diethyl ether to remove unreacted starting materials and then dried under vacuum.
-
-
Step 2: Anion Exchange to form [BPy][HSO4]
-
Dissolve the N-butylpyridinium bromide (0.1 mol) in methanol.
-
Add an equimolar amount of sodium hydrogen sulfate (NaHSO₄).
-
Stir the mixture at room temperature for 24 hours.
-
The precipitated sodium bromide is removed by filtration.
-
The methanol is evaporated from the filtrate under reduced pressure.
-
The resulting ionic liquid is dried under high vacuum to yield [BPy][HSO4].[6]
-
General Procedure for Fischer Esterification of Acetic Acid with Ethanol
-
In a thermostated round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the catalyst (BAIL, H₂SO₄, or Amberlyst-15) at the desired loading (e.g., 5 mol% with respect to the limiting reactant).
-
Add glacial acetic acid (e.g., 0.1 mol) and ethanol (e.g., 0.15 mol).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or titration to determine the conversion of acetic acid or the yield of ethyl acetate.
-
After the reaction is complete, cool the mixture to room temperature.
-
For reactions catalyzed by BAILs or H₂SO₄, the product can be separated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer with a saturated sodium bicarbonate solution and then brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.
-
For reactions catalyzed by Amberlyst-15, the catalyst can be simply filtered off from the reaction mixture.
-
The product is purified by distillation.
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and catalytic application of Brønsted acid ionic liquids.
References
A Comparative Guide to Triethylammonium Sulfate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid, has emerged as a versatile and cost-effective reagent in various chemical applications. Its performance as both a catalyst and a solvent is highly dependent on the solvent system in which it is employed. This guide provides a comparative analysis of this compound's performance in different solvent environments, supported by experimental data, to aid researchers in optimizing their synthetic and processing methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₆H₁₇NO₄S |
| Molecular Weight | 199.27 g/mol |
| Appearance | Colorless to light yellow liquid or white to off-white solid |
| Melting Point | Approximately -38°C (liquid form) |
| Boiling Point | Approximately 290°C |
| Density | ~1.100 g/mL at 20°C |
Performance in Various Solvent Systems
The efficacy of this compound is intrinsically linked to its interaction with the surrounding solvent molecules. Key performance indicators include its solubility and ionic conductivity.
Solubility Profile
| Solvent | Qualitative Solubility |
| Water | Soluble[1] |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Acetone | Moderately Soluble |
| Acetonitrile | Moderately Soluble |
| Chloroform | Sparingly Soluble |
| Toluene | Insoluble |
| Hexane | Insoluble |
Note: This table is based on general principles of ionic liquid solubility and available literature. Precise quantitative solubility may vary with temperature and purity.
Ionic Conductivity
The ionic conductivity of this compound is a critical parameter for its application in electrochemistry and as a reaction medium that can influence reaction rates. It is known to possess good ionic conductivity, which increases with temperature.[2]
| Solvent System | Ionic Conductivity | Remarks |
| Neat (Solvent-free) | Good | Conductivity increases with temperature following the Arrhenius equation.[2] |
| Water | High | The presence of water can significantly enhance ionic mobility. |
| Protic Solvents (e.g., Ethanol) | Moderate to High | Dependent on the viscosity of the solvent. |
| Aprotic Polar Solvents (e.g., DMSO) | Moderate | Dependent on the dielectric constant and viscosity of the solvent. |
Note: Specific quantitative conductivity data in various organic solvent systems is limited in the literature. The performance is generally influenced by the viscosity and polarity of the solvent, as well as the concentration of the ionic liquid.
Comparative Performance as a Catalyst
This compound has demonstrated significant potential as a green and reusable catalyst in a variety of organic transformations.
Esterification Reactions
In Fischer esterification, this compound has been shown to be a more effective catalyst than traditional mineral acids like sulfuric acid.
| Catalyst | Reaction | Substrates | Reaction Time | Yield (%) | Reference |
| This compound | Esterification | Ethanoic Acid + Ethanol | ~1 hour | 93.42 | [3] |
| Sulfuric Acid | Esterification | Ethanoic Acid + Ethanol | ~8 hours | 65 | [3] |
| Triethylammonium Dihydrogen Phosphate | Esterification | Acetic Acid + 1-Octanol | 4 hours | Low | [4] |
| Triethylammonium Tetrafluoroborate | Esterification | Acetic Acid + 1-Octanol | 4 hours | Poor | [4] |
The enhanced performance of this compound can be attributed to its ability to act as both a catalyst and a medium that facilitates the separation of the ester product.[4]
Synthesis of Heterocyclic Compounds
This compound is an efficient catalyst for the synthesis of various heterocyclic compounds, often providing excellent yields under solvent-free conditions.
| Reaction | Catalyst | Condition | Yield (%) |
| Pechmann Condensation (Coumarin Synthesis) | This compound | Solvent-free, 110°C | Good to Excellent |
| Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines | This compound | Solvent-free, 60°C | 92-94 |
| Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines | This compound | Solvent-free, 60°C | 92-94 |
Application in Biomass Fractionation
A significant application of this compound is in the pretreatment of lignocellulosic biomass, where it acts as a solvent to fractionate biomass into its primary components.
| Biomass Source | Pretreatment Conditions | Lignin Removal (%) | Hemicellulose Removal (%) | Reference |
| Corn Straw | 78°C, atmospheric pressure | ~80 | - | [5] |
| Wheat Straw | 130°C, 3 hours | 80 | 64.45 | [6] |
| Miscanthus x giganteus | 120°C, with 20% water | up to 85 | up to 100 | [7] |
The use of this compound in biomass processing offers a greener alternative to traditional methods, with the ionic liquid being recyclable and reusable.[7]
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below.
Synthesis of this compound
Materials:
-
Triethylamine
-
Sulfuric acid (98%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add triethylamine (0.1 mmol).[8]
-
Slowly add sulfuric acid (98%, 0.1 mmol) dropwise to the stirred triethylamine over 1 hour at 60°C.[8]
-
After the addition is complete, stir the reaction mixture for an additional hour at 70°C.[8]
-
Remove any traces of water by heating the residue at 80°C under high vacuum until a constant weight is achieved. The yield is typically around 99%.[8]
General Procedure for the Synthesis of Coumarin Derivatives (Pechmann Condensation)
Materials:
-
Phenol or substituted phenol
-
β-ketoester (e.g., ethyl acetoacetate)
-
This compound (20 mol%)
Procedure:
-
In a reaction vessel, mix the phenol (1 mmol), β-ketoester (1.2 mmol), and this compound (0.2 mmol).
-
Heat the mixture at 110°C under solvent-free conditions.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mixture.
-
Isolate the product by filtration, wash with water, and dry.
Experimental Protocol for Biomass Delignification
Materials:
-
Lignocellulosic biomass (e.g., wheat straw)
-
This compound
-
Water
Procedure:
-
Prepare a mixture of this compound and water (e.g., 80:20 wt%).
-
Add the biomass to the ionic liquid solution at a specific solid-to-solvent ratio (e.g., 1:5 g/g).[6]
-
Heat the mixture at a controlled temperature (e.g., 130°C) for a specified duration (e.g., 3 hours).[6]
-
After the pretreatment, separate the cellulose-rich pulp by filtration.
-
Precipitate the lignin from the ionic liquid solution by adding water as an anti-solvent.
-
Recover the precipitated lignin by filtration.
-
The ionic liquid can be recovered by evaporating the water and reused.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchinschools.org [researchinschools.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An economically viable ionic liquid for the fractionation of lignocellulosic biomass - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00705A [pubs.rsc.org]
- 8. Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Electrochemical Window of Triethylammonium Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical window of triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid, against other common electrolytes. The electrochemical window is a critical parameter for any electrochemical application, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. A wider electrochemical window is often desirable, as it allows for a larger operating voltage in devices such as batteries, supercapacitors, and electrochemical sensors.
Performance Comparison
The electrochemical stability of an electrolyte is paramount for the reliability and performance of electrochemical devices. This compound exhibits a moderate electrochemical window, which is influenced by factors such as temperature and the choice of electrode material. The following table summarizes the electrochemical window of this compound and compares it with other widely used electrolytes.
| Electrolyte System | Electrode Material | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) |
| This compound | Platinum | 1.12 | -1.08 | 2.20 |
| This compound | Gold | 1.45 | -0.85 | 2.30 |
| Aqueous Electrolyte (e.g., 1 M NaCl) | Platinum | ~0.6 (O₂ evolution) | ~-0.6 (H₂ evolution) | ~1.23 |
| Organic Electrolyte (e.g., 1 M LiPF₆ in EC:DMC) | Platinum | ~4.5-5.0 | ~0.0 (vs. Li/Li⁺) | ~4.5-5.0 |
| Ionic Liquid (e.g., BMIM PF₆) | Platinum | ~2.5 | ~-2.5 | ~5.0 |
Note: The anodic and cathodic limits for this compound were determined at 333 K. The values for other electrolytes are typical approximate values and can vary based on the specific concentration, solvent, and experimental conditions.
Experimental Protocol: Determination of Electrochemical Window
The electrochemical window is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in an electrochemical cell and measuring the resulting current. The potential limits where a sharp increase in current is observed correspond to the oxidation and reduction of the electrolyte, defining the electrochemical window.
1. Materials and Reagents:
-
This compound (synthesis grade)
-
Working Electrode (e.g., Platinum or Gold disk electrode)
-
Reference Electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Inert gas (e.g., Nitrogen or Argon) for purging
2. Synthesis of this compound: this compound can be synthesized by the neutralization reaction between triethylamine and sulfuric acid.[1]
3. Electrochemical Measurement Setup:
-
Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes.
-
Add the this compound electrolyte to the cell.
-
Purge the electrolyte with an inert gas for at least 30 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the electrolyte during the experiment.
4. Cyclic Voltammetry Parameters:
-
Potential Range: Start with a narrow potential window and gradually expand it to identify the onset of electrolyte decomposition. For this compound, a range of -1.5 V to 2.0 V can be explored.
-
Scan Rate: A typical scan rate is 50 mV/s.[2] The scan rate can be varied to study the kinetics of the decomposition reactions.
-
Number of Cycles: Perform at least three cycles to ensure the stability of the voltammogram.
5. Data Analysis:
-
Plot the current density as a function of the applied potential.
-
The anodic limit is determined as the potential at which the anodic (oxidation) current starts to increase significantly.
-
The cathodic limit is determined as the potential at which the cathodic (reduction) current starts to increase significantly.
-
The electrochemical window is the difference between the anodic and cathodic limits.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the electrochemical window of an electrolyte.
Caption: Experimental workflow for determining the electrochemical window.
References
A Comparative Guide to the Reusability of Triethylammonium Sulfate Catalyst
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and cost-effective catalytic systems is a cornerstone of modern chemical synthesis. Among the various options, ionic liquids have emerged as promising catalysts due to their low volatility, thermal stability, and potential for recyclability. This guide provides an in-depth assessment of the reusability of triethylammonium sulfate, [Et3NH][HSO4], a Brønsted acidic ionic liquid, and compares its performance with other alternatives, supported by experimental data.
Performance Overview of this compound
This compound has demonstrated excellent performance as a reusable catalyst in various organic syntheses, including multicomponent reactions for the formation of heterocyclic compounds. Its key advantages include high yields, mild reaction conditions, and operational simplicity.[1]
Quantitative Comparison of Catalyst Reusability
The reusability of a catalyst is a critical factor in its practical application, impacting both the economic and environmental viability of a chemical process. The following table summarizes the performance of this compound over multiple catalytic cycles in the synthesis of pyrazolo[3,4-b]pyridine and tetrahydropyridine derivatives, and compares it with an alternative ionic liquid catalyst, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), used in a similar reaction.
| Catalyst | Reaction | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) | Reference |
| [Et3NH][HSO4] | Synthesis of Pyrazolo[3,4-b]pyridines | ~95 | ~95 | ~95 | ~94 | ~94 | [1] (yields are estimated based on the source stating no appreciable decrease) |
| [Et3NH][HSO4] | Synthesis of Tetrahydropyridines | 96 | 90 | 84 | - | - | [2] |
| [Bmim]Br | Synthesis of Fused Pyridine Derivatives | 72-90 | - | - | - | - | [1] |
Note: The yields for the 5-cycle reuse of [Et3NH][HSO4] in the synthesis of pyrazolo[3,4-b]pyridines are estimated based on the original publication's statement that the catalyst was "reused at least five times without any appreciable decrease in yield".[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for assessing catalyst performance. Below are the methodologies for the synthesis of this compound, its use in a catalytic reaction, and the subsequent recovery and reuse.
1. Synthesis of this compound ([Et3NH][HSO4])
-
Materials: Triethylamine, Sulfuric acid (98%)
-
Procedure:
-
To triethylamine (0.1 mmol) in a round-bottom flask, slowly add sulfuric acid (98%, 0.1 mmol) dropwise at 0-5 °C over 1 hour.[2]
-
After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[2]
-
Remove any traces of water by heating the residue at 80°C under a high vacuum until a constant weight is achieved.[1]
-
The resulting triethylammonium hydrogen sulfate is obtained in near-quantitative yield (99%).[1][2]
-
2. General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
-
Materials: Substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino pyrazole (1 mmol), [Et3NH][HSO4] (1 mmol)
-
Procedure:
-
In a reaction vessel, mix the aldehyde, acyl acetonitrile, and [Et3NH][HSO4].
-
Add the amino pyrazole to the mixture.
-
Heat the reaction mixture at 60°C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the solid product.
-
Isolate the product by filtration.
-
3. Catalyst Recovery and Reuse Protocol
-
Procedure:
-
After the filtration of the product, the aqueous filtrate containing the [Et3NH][HSO4] catalyst is collected.
-
The water is removed from the filtrate under reduced pressure.[1]
-
The recovered ionic liquid is then dried under vacuum to be used in subsequent reaction cycles.[1]
-
For the synthesis of tetrahydropyridines, the filtrate is evaporated, and the recovered catalyst is washed with methanol and dried before reuse.[2]
-
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Experimental workflow for synthesis, use, and recovery of [Et3NH][HSO4].
Caption: Logical relationship between catalyst properties and process advantages.
Conclusion
This compound, [Et3NH][HSO4], stands out as a highly efficient and reusable Brønsted acidic ionic liquid catalyst for organic synthesis. Its ability to be recycled for multiple runs with minimal impact on product yield, combined with its simple preparation and recovery, makes it an attractive option for developing sustainable and economical chemical processes. Compared to other ionic liquids like [Bmim]Br, [Et3NH][HSO4] can offer superior yields under milder conditions, further highlighting its potential in green chemistry applications. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and professionals to assess and implement this promising catalytic system in their work.
References
spectroscopic data for triethylammonium sulfate
A Comparative Guide to the Spectroscopic Properties of Triethylammonium Sulfate and Related Alkylammonium Salts
This guide provides a comparative analysis of the , alongside two related alkylammonium salts: tetramethylammonium sulfate and tetraethylammonium sulfate. The information is intended for researchers, scientists, and professionals in drug development, offering a reference for the characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the available and its comparators.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | DMSO-d₆ | 1.18 | t | -CH₃ |
| 3.10 | m | -CH₂- | ||
| 8.89 | s | N-H | ||
| Tetramethylammonium hydrogen sulfate | - | Data not available | - | - |
| Tetraethylammonium hydrogen sulfate | - | Data not available | - | - |
Table 2: FT-IR Spectroscopic Data (Key Peaks, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | N-H Bend | C-H Bend | S=O Stretch |
| This compound | 2800-2600 (broad) | 2983-2876 | ~1400 | 1489, 1378 | 1100-1200 (asymmetric), ~981 (symmetric)[1] |
| Tetramethylammonium hydrogen sulfate | - | - | - | - | - |
| Tetraethylammonium sulfate | - | - | - | - | - |
Note: Detailed peak assignments for the sulfate salts are limited in the reviewed literature. The assignments for this compound are based on general knowledge of functional group frequencies and data from related triethylammonium salts[2]. The sulfate group vibrations are also included based on typical ranges[1].
Table 3: Raman Spectroscopic Data
| Compound | Key Peaks (cm⁻¹) | Assignment |
| This compound | Data not available | - |
| Tetramethylammonium hydrogen sulfate | Data available, but specific peak list not provided in search results[3][4] | - |
| Tetraethylammonium sulfate | Data not available | - |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | m/z | Assignment |
| This compound | ESI (for cation) | 102.1283 | [C₆H₁₆N]⁺ |
| Tetramethylammonium sulfate | ESI (for cation) | 74.0 | [C₄H₁₂N]⁺[5] |
| Tetraethylammonium sulfate | - | Data not available | - |
Note: Mass spectrometry data for intact, non-volatile salts like these is typically not acquired. The data presented is for the corresponding cation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H NMR spectra for the structural elucidation of alkylammonium salts.
Materials:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
The alkylammonium salt sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the alkylammonium salt in 0.5-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Instrumentation:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For ionic liquids, a sufficient number of scans (e.g., 16 or 32) may be required to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure quantitative integration if needed.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the alkylammonium salts using their vibrational frequencies.
Method: KBr Pellet Transmission [6][7]
Materials:
-
FT-IR spectrometer (e.g., Bruker Tensor 27 or equivalent)
-
Potassium bromide (KBr), IR-grade, dried
-
Agate mortar and pestle
-
Pellet press
-
The alkylammonium salt sample
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr powder in an oven to ensure it is completely dry, as KBr is hygroscopic.
-
In an agate mortar, grind 1-2 mg of the alkylammonium salt sample with approximately 100-200 mg of dry KBr powder. The mixture should be ground to a fine, homogeneous powder to reduce scattering of the IR radiation[8].
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Press the powder under high pressure (typically several tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an alkylammonium salt.
Caption: General workflow for spectroscopic analysis of alkylammonium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetramethylammonium hydrogen sulphate | C4H13NO4S | CID 157340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. jasco-global.com [jasco-global.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. eng.uc.edu [eng.uc.edu]
A Comparative Analysis of Triethylammonium Sulfate and Conventional Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of greener, more efficient, and cost-effective chemical syntheses, the choice of catalyst is a critical decision. While conventional acid catalysts like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid resins such as Amberlyst-15 have been staples in organic chemistry, emerging alternatives are challenging the status quo. Among these, Triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid (PIL), has garnered significant attention for its unique properties, including high catalytic activity, recyclability, and operational simplicity.
This guide provides an objective, data-driven comparison of this compound with these conventional catalysts across several common and industrially relevant organic reactions.
Performance Comparison: A Quantitative Overview
The efficacy of a catalyst is best assessed through quantitative metrics such as reaction yield, time, and catalyst loading. The following tables summarize the performance of this compound against its conventional counterparts in key organic transformations.
Table 1: Fischer Esterification
The esterification of carboxylic acids with alcohols is a fundamental reaction in the synthesis of numerous commercial products, from pharmaceuticals to polymers. This table compares the catalytic efficiency in the synthesis of ethyl ethanoate.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Et₃NH][HSO₄] | ~1-3g | Reflux | ~1 | 93.4 | [1] |
| Sulfuric Acid (H₂SO₄) | Catalytic | Reflux | ~1 | 65.0 | [1] |
Table 2: Pechmann Condensation for Coumarin Synthesis
Pechmann condensation, the synthesis of coumarins from a phenol and a β-ketoester, is vital for producing a class of compounds with significant biological activity. The data below is for the model reaction between resorcinol and ethyl acetoacetate.
| Catalyst | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Reference |
| [Et₃NH][HSO₄] | 20 mol% | 110 | 25 min | 95 | [2] |
| Amberlyst-15 | 0.2 g | 110 (Toluene) | 7 h | 90 | [3] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Reflux | - | - | [1] |
| Sulfuric Acid (H₂SO₄) | Catalytic | - | - | Low | [2][3] |
Note: Direct comparative data for p-TsOH under identical conditions was not available in the reviewed literature, though it is a commonly cited catalyst for this reaction.
Table 3: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of molecules with a wide range of pharmaceutical applications.
| Catalyst | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Reference |
| [Et₃NH][HSO₄] | 20 mol% | Room Temp. | 10-15 min | 94 | [4] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Reflux | 4-5 h | ~85-92 | |
| Sulfuric Acid (H₂SO₄) | Catalytic | Reflux | 18 h | ~20-60 |
Key Advantages of this compound
-
High Efficiency: As the data indicates, [Et₃NH][HSO₄] often provides superior yields in shorter reaction times compared to conventional catalysts.[1][4]
-
Mild Reaction Conditions: Many reactions catalyzed by [Et₃NH][HSO₄] can be conducted at room temperature or with gentle heating, reducing energy consumption and the formation of byproducts.[4]
-
Green Chemistry Credentials: This ionic liquid is characterized by its low volatility, non-corrosive nature, and ease of handling.[1]
-
Reusability: A significant advantage of [Et₃NH][HSO₄] is its potential for recovery and reuse over multiple cycles without a significant loss in catalytic activity, making processes more economical and sustainable.[3] For some reactions, it can be reused at least five times.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the catalyst and its application in a multicomponent reaction.
Protocol 1: Synthesis of this compound ([Et₃NH][HSO₄])
This protocol describes a straightforward, high-yield synthesis of the protic ionic liquid catalyst.
-
Preparation: Place triethylamine (10.1 g, 0.1 mmol) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Acid Addition: While stirring, slowly add sulfuric acid (98%, 9.8 g, 0.1 mmol) dropwise to the triethylamine at 60 °C over a period of 1 hour.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional hour.
-
Drying: Remove any traces of water by heating the resulting liquid at 80 °C under a high vacuum until a constant weight is achieved.
-
Result: The process yields [Et₃NH][HSO₄] as a liquid with approximately 99% yield.[3]
Protocol 2: General Procedure for [Et₃NH][HSO₄] Catalyzed Synthesis of Dihydropyranopyrazoles
This protocol outlines a one-pot, four-component synthesis representative of the efficiency of [Et₃NH][HSO₄].
-
Initial Mixture: In a round-bottom flask, combine a substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and [Et₃NH][HSO₄] (20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction mixture with crushed ice.
-
Extraction: Extract the product using ethyl acetate. The residual ionic liquid can be recovered from the aqueous layer by removing the water under reduced pressure, washed with diethyl ether, and dried for reuse.
-
Purification: The obtained crude product is purified by recrystallization from ethanol to yield the desired 6-amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[4]
Visualizing the Workflow and Logic
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound catalyst.
Caption: Experimental workflow for a multicomponent reaction using [Et₃NH][HSO₄].
Conclusion
The experimental data strongly suggests that this compound is a highly effective and environmentally benign alternative to conventional acid catalysts for a range of organic transformations. Its ability to deliver high yields under mild conditions, coupled with its reusability, positions it as a compelling choice for modern synthetic chemistry. While traditional catalysts remain useful, [Et₃NH][HSO₄] offers a pathway to more sustainable and efficient processes, aligning with the core principles of green chemistry and addressing the needs of today's research and development professionals.
References
- 1. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
The Cost-Effective Catalyst: Triethylammonium Sulfate Shines in Synthesis
In the competitive landscape of chemical synthesis, where efficiency and cost are paramount, triethylammonium sulfate is emerging as a front-runner, offering a compelling blend of high performance and economic viability. This ionic liquid catalyst is proving to be a powerful tool for researchers and drug development professionals, enabling rapid and efficient synthesis of a variety of valuable organic compounds while significantly reducing costs compared to traditional and alternative catalytic systems.
This compound, a protic ionic liquid, is gaining traction for its dual role as both a catalyst and a solvent in a range of chemical transformations. Its simple preparation from inexpensive starting materials, coupled with its high catalytic activity and potential for recyclability, positions it as a sustainable and cost-effective alternative to more expensive catalysts.
Performance in Key Syntheses: A Comparative Look
The efficacy of this compound is particularly evident in several key synthetic reactions, including the production of pyrido[2,3-d]pyrimidines, 1,8-dioxo-octahydroxanthenes, and bis(indolyl)methanes. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Synthesis of Pyrido[2,3-d]pyrimidines
In the multicomponent synthesis of pyrido[2,3-d]pyrimidine derivatives, triethylammonium hydrogen sulfate ([Et3NH][HSO4]) has demonstrated superior performance compared to the more conventional ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br). Experimental data reveals that [Et3NH][HSO4] not only provides higher yields but also significantly reduces reaction times.[1]
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| [Et3NH][HSO4] | 60 | 0.5 - 0.75 | 90 - 96 |
| [Bmim]Br | 80 | 4 - 7 | 72 - 90 |
| Table 1: Comparison of [Et3NH][HSO4] and [Bmim]Br in the synthesis of fused pyridine derivatives.[1] |
Synthesis of 1,8-Dioxo-octahydroxanthenes
The synthesis of 1,8-dioxo-octahydroxanthenes, another important class of heterocyclic compounds, benefits from the catalytic activity of this compound. While direct comparative data under identical conditions is limited, a compilation of results from various studies highlights its competitive performance against other catalysts.
| Catalyst | Temperature (°C) | Time | Yield (%) |
| [Et3NH][HSO4] | 80 | 20 min | 95 |
| SmCl3 | 120 | 8 h | 98 |
| L-Proline | Reflux (Ethanol) | 3 - 4 h | 90 - 94 |
| nano-Fe3O4@SiO2/SnCl4 | 70 | 1.5 - 3 min | 94 - 99 |
| Table 2: Performance of various catalysts in the synthesis of 1,8-dioxo-octahydroxanthenes. |
Synthesis of Bis(indolyl)methanes
Triethylammonium hydrogen sulfate also proves to be an efficient and environmentally friendly catalyst for the synthesis of bis(indolyl)methanes. The reaction proceeds smoothly at room temperature in water, offering high yields in a short timeframe.
| Catalyst | Temperature (°C) | Time | Yield (%) | Solvent |
| [Et3NH][HSO4] | Room Temp | 25 - 60 min | 82 - 98 | Water |
| Taurine | 50 | - | 69 | Water |
| Various Lewis Acids | Room Temp - 80 | 1 - 12 h | 84 - 97 | Various |
| Table 3: Comparison of catalysts for the synthesis of bis(indolyl)methanes. |
Cost-Effectiveness Analysis: A Clear Advantage
The most significant advantage of this compound lies in its low cost. Its synthesis involves a simple acid-base neutralization of triethylamine and sulfuric acid, both of which are inexpensive bulk chemicals. This contrasts sharply with the often complex and costly synthesis of other ionic liquids and specialized catalysts.
A techno-economic analysis estimated the production cost of triethylammonium hydrogen sulfate to be approximately $1.24/kg . This price point is highly competitive, even when compared to some conventional volatile organic solvents.
| Reagent/Catalyst | Estimated Price (per kg) |
| Triethylammonium Hydrogen Sulfate (production cost) | $1.24 |
| Triethylamine | ~
|
| Sulfuric Acid | Widely available and inexpensive |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | $3680 (for 25g, extrapolated) |
| Samarium(III) chloride (SmCl3) | $6900 (for 100g, extrapolated)[2] |
| L-Proline | ~$67 - $313 |
| Tin(IV) chloride (SnCl4) | ~$178[1] |
| Table 4: Cost comparison of this compound and alternative reagents/catalysts. Prices for alternatives are based on supplier listings and may vary. |
The dramatic cost difference, particularly when compared to other ionic liquids like [Bmim]Br, underscores the economic incentive for adopting this compound in both academic research and industrial-scale synthesis.
Experimental Protocols
Synthesis of Triethylammonium Hydrogen Sulfate ([Et3NH][HSO4])
Materials:
-
Triethylamine
-
Sulfuric acid (98%)
Procedure:
-
To triethylamine (0.1 mmol, 10.1 g), slowly add sulfuric acid (98%) (0.1 mmol, 9.8 g) dropwise over 1 hour at a controlled temperature of 60 °C.[1][2]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.[1][2]
-
Remove any traces of water by heating the residue at 80 °C under high vacuum until a constant weight is achieved.[1][2]
-
The resulting product is triethylammonium hydrogen sulfate with a yield of approximately 99%.[1][2]
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines
Materials:
-
Substituted aldehyde (1 mmol)
-
Acyl acetonitrile (1 mmol)
-
Electron-rich amino heterocycle (1 mmol)
-
[Et3NH][HSO4] (1 mmol)
Procedure:
-
Combine the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), and [Et3NH][HSO4] (1 mmol) in a reaction vessel.[1]
-
Stir the mixture at room temperature for 5 minutes.[1]
-
Add the electron-rich amino heterocycle (1 mmol) to the mixture.[1]
-
Heat the reaction mixture at 60 °C with continuous stirring.[1]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will typically solidify upon completion.[1]
-
Isolate the product through appropriate purification techniques.
Visualizing the Synthesis
The straightforward synthesis of this compound and its application in multicomponent reactions can be visualized through the following diagrams.
References
Safety Operating Guide
Navigating the Safe Disposal of Triethylammonium Sulfate: A Comprehensive Guide
For researchers and professionals in the scientific community, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Triethylammonium sulfate, a compound utilized in various chemical applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its solutions can be hazardous, and direct contact should be avoided.
Required Personal Protective Equipment (PPE):
-
Safety Goggles: To protect eyes from splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended to prevent skin contact.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any vapors.
Quantitative Data Summary for Disposal
The following table summarizes key parameters and recommendations for the safe disposal of this compound waste.
| Parameter | Recommended Value/Procedure | Citation |
| pH for Neutralization | 6.0 - 8.0 | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][3] |
| Container Management | Leave chemicals in original containers. Do not mix with other waste. | |
| Environmental Protection | Do not let the product enter drains. | [2][3] |
Experimental Protocol: Neutralization and Disposal
The primary method for the safe disposal of this compound waste in a laboratory setting involves neutralization followed by collection for professional disposal. As this compound is the salt of a weak base (triethylamine) and a strong acid (sulfuric acid), its solution will be acidic.
Objective: To safely neutralize acidic this compound waste to a pH suitable for collection as hazardous waste.
Materials:
-
Waste solution containing this compound.
-
Neutralizing agent: A dilute solution of a weak base such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide (use with caution).
-
pH indicator strips or a calibrated pH meter.
-
Appropriately labeled hazardous waste container.
-
Stir bar and stir plate.
Procedure:
-
Preparation: In a chemical fume hood, place the container with the this compound waste on a stir plate and add a stir bar. Ensure all necessary PPE is worn correctly.
-
Dilution: If the waste is concentrated, it is advisable to dilute it with water slowly to manage any potential heat generation during neutralization.
-
Neutralization:
-
Slowly and carefully add the neutralizing agent (e.g., a 5-10% solution of sodium bicarbonate) to the stirring waste solution.
-
The addition of a base to the acidic solution will cause a reaction. Proceed with caution to avoid excessive foaming or heat generation.
-
-
pH Monitoring:
-
Periodically stop the addition of the neutralizing agent and check the pH of the solution using a pH strip or a pH meter.
-
Continue adding the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Final Disposal:
-
Once the waste is neutralized, carefully transfer it to a designated hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical contents (neutralized this compound solution), and any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
Do not overfill the container; leave at least 10% headspace.[1]
-
-
Storage and Collection:
-
Securely cap the waste container and store it in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Triethylammonium sulfate
Essential Safety and Handling Guide for Triethylammonium Sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds can pose several health risks. It is known to cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1][2][3] Some forms of related compounds are also flammable.[4] Therefore, adherence to proper PPE protocols is critical.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][5][6] | To protect against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene; thicker gloves provide better protection) and a lab coat or chemical-resistant apron.[3][6][7][8] | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If dust, mists, or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or a chemical cartridge respirator) is necessary.[3][5][6] | To prevent inhalation of airborne particles that may cause respiratory tract irritation.[1] |
Operational and Disposal Plan
A systematic approach to handling this compound, from preparation to disposal, minimizes risks and ensures a safe workflow.
Step-by-Step Handling Protocol
-
Pre-Operational Checks:
-
Ensure the safety data sheet (SDS) for the specific this compound product is readily available and has been reviewed.
-
Verify that all required PPE is available, in good condition, and worn correctly.
-
Confirm that a chemical fume hood or other appropriate ventilation system is functioning properly.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling Operations:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid direct contact with the chemical. Use spatulas or other appropriate tools for handling.
-
Keep containers of this compound tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][9]
-
-
Post-Operational Procedures:
-
Thoroughly clean the work area after handling is complete.
-
Wash hands and any exposed skin with soap and water after removing gloves.[1]
-
Properly remove and store reusable PPE, or dispose of single-use items in the designated waste container.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][10][11] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Ventilate the area. For large spills, follow your institution's emergency spill response procedures. |
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of unused material and contaminated items (e.g., gloves, absorbent materials) in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][9] Do not dispose of it down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. publicportal.fmi.com [publicportal.fmi.com]
- 6. pppmag.com [pppmag.com]
- 7. Chemical Safety | Personal Protective Equipment (PPE) | Eurofins [eurofins.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. gov.uk [gov.uk]
- 12. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
